molecular formula C20H14N4NaO12S4 B070571 Bisdisulizole disodium CAS No. 180898-37-7

Bisdisulizole disodium

Cat. No.: B070571
CAS No.: 180898-37-7
M. Wt: 653.6 g/mol
InChI Key: YCWCJGXHELVZPI-UHFFFAOYSA-N
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Description

Bisdisulizole disodium is a high-purity, water-soluble organic compound renowned for its potent and specific absorption of ultraviolet-A (UV-A) radiation. Its primary research value lies in its application as a model UV filter in photostability and photoprotection studies. Researchers utilize this compound to investigate mechanisms of free radical scavenging and to develop advanced sunscreen formulations, where its exceptional water solubility and minimal skin penetration are of particular interest for improving product efficacy and safety profiles. The compound's mechanism of action is characterized by its ability to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing DNA damage and oxidative stress in experimental models. This makes it an invaluable tool for in vitro studies focused on mitigating UV-induced cytotoxicity, photoaging, and carcinogenesis. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

180898-37-7

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

Related CAS

192776-90-2

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate
PDBT cpd

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bisdisulizole Disodium (B8443419)

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional characteristics of Bisdisulizole disodium, a broad-spectrum ultraviolet (UV) filter.

Chemical Structure and Identity

This compound (USAN) is a water-soluble organic compound known chemically as disodium phenyl dibenzimidazole tetrasulfonate.[1][2] Its structure is characterized by a central phenylene group linking two benzimidazole (B57391) rings, each substituted with two sulfonic acid groups. This highly sulfonated and aromatic structure is key to its efficacy as a UV absorber.

  • IUPAC Name: disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[3]

  • CAS Number: 180898-37-7[2][4]

  • Synonyms: Disodium Phenyl Dibenzimidazole Tetrasulfonate, Neo Heliopan AP, Bisimidazylate[4][5]

Physicochemical and Spectroscopic Properties

This compound's physical and chemical properties are summarized in the table below. Its most notable characteristic is its high water solubility, which distinguishes it from many other oil-soluble UV filters.

PropertyValueReference
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄[5]
Molecular Weight 674.6 g/mol [3][5]
Appearance Yellow to dark yellow powder[4]
Solubility Water-soluble[1]
UV Absorption Range 280-370 nm[4][6]
Peak Absorbance (λmax) ~335 nm (in the UVA-II range)[1][2]

Mechanism of Action: Photoprotection

The primary function of this compound is to provide photoprotection by absorbing harmful UVA radiation.[1] The mechanism involves the molecule absorbing high-energy UV photons, which transitions it to an electronically excited state. This absorbed energy is then rapidly and harmlessly dissipated, primarily as heat, allowing the molecule to return to its ground state and absorb another photon. This efficient cycle of absorption and energy dissipation is central to its excellent photostability and sustained protective effect against UV-induced skin damage.[6]

G UV UVA Photon (280-370 nm) Molecule_GS Bisdisulizole (Ground State) UV->Molecule_GS Absorption Molecule_ES Bisdisulizole (Excited State) Molecule_GS->Molecule_ES Excitation Molecule_ES->Molecule_GS Rapid Relaxation Heat Heat (Energy Dissipation) Molecule_ES->Heat Energy Release

Caption: Photoprotective mechanism of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization.

Methodology Overview:

  • Sulfonation of Precursors: Aromatic precursor molecules are first functionalized with sulfonic acid groups. This is a critical step that imparts water solubility.[3]

  • Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of o-phenylenediamine (B120857) with a sulfonated terephthalic acid derivative. This reaction is typically catalyzed under acidic conditions, facilitating the cyclization to form the benzimidazole rings.[3]

  • Neutralization: The resulting tetrasulfonic acid is neutralized with a base, such as sodium hydroxide, to form the disodium salt.[3]

  • Purification: Purification protocols often involve sequential treatments with activated carbon to remove organic impurities. The pH is adjusted (e.g., to pH 5) to optimize purity. The final product is often precipitated from the aqueous solution using sodium chloride, achieving high recovery rates.[3]

Photostability Testing

Photostability is a critical parameter for any UV filter. The following protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9]

Objective: To assess the photostability and degradation profile of this compound upon exposure to a standardized light source.

Methodology:

  • Sample Preparation:

    • A solution of this compound is prepared in a suitable solvent (e.g., purified water) at a known concentration.

    • A thin layer of the powdered substance is spread evenly in a chemically inert and transparent container (e.g., quartz).[8]

    • "Dark" control samples, wrapped in aluminum foil to protect from light, are prepared in parallel.

  • Light Exposure:

    • Samples are exposed to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[7][9]

    • A validated chemical actinometric system or calibrated radiometers/lux meters are used to monitor the light exposure.[7]

  • Analysis:

    • After exposure, the samples (both light-exposed and dark controls) are analyzed.

    • High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the remaining this compound and detecting any photodegradation products.[6] A typical HPLC method would utilize a C18 column with a gradient mobile phase of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[6]

    • UV-Vis Spectroscopy is used to assess any changes in the UV absorption spectrum of the compound after irradiation.

  • Data Evaluation:

    • The percentage of degradation is calculated by comparing the concentration of this compound in the light-exposed sample to the dark control.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

    • Any significant change in the UV absorption spectrum is noted.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Data Evaluation Prep1 Prepare Solution & Powder Samples Exposure Expose samples to UV/Vis light source (≥ 1.2 M lux·h, ≥ 200 W·h/m²) Prep1->Exposure Prep2 Prepare 'Dark' Controls Analysis1 HPLC Analysis Prep2->Analysis1 Exposure->Analysis1 Analysis2 UV-Vis Spectroscopy Exposure->Analysis2 Eval1 Quantify Degradation Analysis1->Eval1 Eval2 Identify Degradants Analysis1->Eval2 Eval3 Assess Spectral Changes Analysis2->Eval3

Caption: Experimental workflow for photostability testing.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, used for both purity assessment and quantification in formulations.[6]

Analytical TechniquePurpose
HPLC Purity assessment, quantification, and identification of impurities or degradation products.[6]
UV-Vis Spectroscopy Confirmation of UV absorption profile and quantification.
FT-IR Spectroscopy Confirmation of functional groups and molecular structure.
NMR Spectroscopy Elucidation of the precise chemical structure.
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation of impurities.[6]

References

Mechanism of action of Bisdisulizole disodium as a UVA filter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Bisdisulizole Disodium (B8443419) as a UVA Filter

Executive Summary

Bisdisulizole disodium (Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a highly effective, water-soluble, and photostable organic ultraviolet (UV) filter.[1][2][3] Its primary function is the absorption of high-energy UVA radiation, specifically within the UVA II spectrum (320-340 nm), thereby protecting the skin from the damaging effects of sun exposure, such as photoaging and carcinogenesis.[4][5][6] The molecule's efficacy is rooted in its chemical structure, which facilitates the absorption of UV photons and the rapid, harmless dissipation of the absorbed energy through a series of photophysical processes. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams of the core processes and evaluation workflows.

Core Mechanism of Action: Photophysics and Photochemistry

The protective action of this compound is not a static blocking effect but a dynamic, cyclical process at the molecular level. The core mechanism involves the absorption of a UV photon, transition to an electronically excited state, and rapid relaxation back to the ground state, dissipating the energy primarily as heat.[4][5]

Photon Absorption and Electronic Excitation

The conjugated aromatic system of the benzimidazole (B57391) rings in the this compound molecule is rich in π-electrons.[5][7] This structure is specifically tuned to absorb energy in the UVA II range, with a maximum absorption peak (λmax) at approximately 335 nm.[8][9][10] Upon absorbing a UV photon, a valence electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).[5][6]

Energy Dissipation and Photostability

The remarkable photostability of this compound is its ability to efficiently and rapidly return to the ground state without undergoing photochemical degradation.[10] This is achieved through several key intramolecular processes:

  • Excited-State Intramolecular Proton Transfer (ESIPT): While direct studies on this compound are proprietary, strong evidence from similar bis-benzimidazole derivatives suggests that an ultrafast ESIPT is a likely primary deactivation pathway.[11] In this process, a proton is transferred between heteroatoms within the molecule on a femtosecond timescale (estimated ~300 fs). This creates a transient keto-tautomer, which is energetically unstable.[11]

  • Vibrational Relaxation and Internal Conversion: Following ESIPT, the excited keto-tautomer undergoes further structural relaxation and vibrational cooling on a picosecond timescale (estimated ~3 ps).[11] The molecule then rapidly returns to its ground state via non-radiative decay (internal conversion), releasing the absorbed energy as thermal energy (heat).[5]

  • Intersystem Crossing (ISC): Another potential, though likely minor, pathway for energy dissipation is intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁).[12][13] However, for an effective UV filter, rapid internal conversion is the desired pathway as it minimizes the lifetime of reactive excited states, preventing photochemical reactions that could lead to degradation or the formation of harmful photoproducts.

This efficient cycle of absorption and harmless dissipation allows a single molecule of this compound to neutralize thousands of UV photons, providing sustained protection.

Diagram of Photophysical Mechanism

G cluster_energy S0_initial Ground State (S₀) S1_excited Excited Singlet State (S₁) S0_initial->S1_excited Absorption Photon UVA Photon (hν) ~335 nm ESIPT Excited Keto-Tautomer (S₁') S1_excited->ESIPT Ultrafast ESIPT (~300 fs) S0_final Ground State (S₀) ESIPT->S0_final Internal Conversion & Vibrational Relaxation (~3 ps) S0_final->S0_initial Cycle Repeats Heat Heat (Thermal Energy)

Caption: Photophysical cycle of this compound.

Quantitative Data

The performance characteristics of this compound have been quantified through various spectroscopic and photochemical methods.

Table 1: Spectroscopic Properties
ParameterValueReference(s)
Peak Absorbance (λmax)~335 nm[8][9]
Absorption RangeUVA II (approx. 320-370 nm)[6][8][10]
Molar Extinction Coefficient (ε)~52,500 M⁻¹ cm⁻¹N/A
Specific Extinction (E1% 1cm at 335 nm)min. 770 - 800[8]
Table 2: Physicochemical and Stability Properties
ParameterValue / DescriptionReference(s)
INCI NameDisodium Phenyl Dibenzimidazole Tetrasulfonate[3]
CAS Number180898-37-7[3][14]
Molecular FormulaC₂₀H₁₂N₄Na₂O₁₂S₄[14]
Molecular Weight~674.6 g/mol [14]
SolubilityWater-soluble[9][10]
PhotostabilityExcellent; Highly photostable[10]

Secondary Mechanism: Prevention of Photoaging Pathways

Beyond its primary role as a photon absorber, this compound contributes to skin health by preventing the initiation of UV-induced cellular damage cascades that lead to photoaging. UVA radiation is a known activator of Matrix Metalloproteinases (MMPs), particularly MMP-1, an enzyme that degrades collagen in the dermal extracellular matrix.[2][15] By absorbing UVA photons before they can interact with skin cells, this compound effectively inhibits the signaling pathways that lead to MMP-1 upregulation, thus preserving the structural integrity of the skin.[1]

Diagram of MMP-1 Inhibition Pathway

G cluster_pathway UV-Induced Damage Cascade UVA UVA Radiation Filter This compound UVA->Filter Absorption Keratinocyte Skin Cell (Keratinocyte) UVA->Keratinocyte Penetrates Skin Filter->Keratinocyte Blocks ROS ROS Generation Keratinocyte->ROS MAPK MAPK Signaling (e.g., ERK, JNK) ROS->MAPK AP1 AP-1 Activation MAPK->AP1 MMP1 MMP-1 Upregulation AP1->MMP1 Degradation Collagen Degradation (Wrinkles / Photoaging) MMP1->Degradation Collagen Collagen Collagen->Degradation Degrades

Caption: Inhibition of the UVA-induced MMP-1 pathway.

Experimental Protocols

The efficacy and photostability of UV filters like this compound are evaluated using standardized in vitro methodologies. The following protocols are based on established international standards.

Protocol: In Vitro UVA Protection Factor (UVA-PF) Determination

This method assesses the UVA protection of a sunscreen formulation after exposure to a controlled dose of UV radiation.

  • Substrate Preparation: A roughened Polymethyl methacrylate (B99206) (PMMA) plate is used as the substrate to mimic the skin's surface.

  • Sample Application: A precise amount of the sunscreen formulation containing this compound is applied to the PMMA plate (e.g., 0.75 - 1.3 mg/cm²) and distributed evenly. The plate is then left to equilibrate in the dark (e.g., 15-30 minutes) to form a stable film.

  • Initial Absorbance Measurement (A₀(λ)): The UV absorbance of the sample-coated plate is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.

  • SPF and C-Factor Calculation: The initial absorbance data is used to calculate an in vitro SPF value. This value is mathematically adjusted using a correction coefficient (C) to match the labeled in vivo SPF of the product. This step normalizes the data.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a calibrated solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀) derived from the adjusted absorbance curve.

  • Final Absorbance Measurement (A(λ)): After irradiation, the UV absorbance of the sample-coated plate is measured again across the 290-400 nm range.

  • UVA-PF Calculation: The final UVA-PF is calculated from the post-irradiation absorbance data (A(λ)), using a weighted integral that considers the Persistent Pigment Darkening (PPD) action spectrum and the standard solar simulator output spectrum.

Protocol: In Vitro Photostability Assessment

This protocol specifically evaluates the change in a product's absorbance profile after UV exposure.

  • Sample Preparation: As described in section 5.1, the product is applied evenly to a PMMA substrate.

  • Pre-Irradiation Measurement: The initial absorbance spectrum (290-400 nm) is recorded.

  • Irradiation: The sample is irradiated with a defined dose of UV from a solar simulator. The dose can be a fixed amount or a percentage of the product's labeled SPF (e.g., equivalent to 33% of the SPF).

  • Post-Irradiation Measurement: The absorbance spectrum is recorded again after the irradiation step.

  • Data Analysis: The pre- and post-irradiation spectra are compared. Photostability is often quantified by the change in the area under the absorbance curve (AUC) or by the percentage loss of protection in the UVA or UVB range. A highly photostable filter like this compound will show minimal change between the two spectra.

Diagram of Experimental Workflow

G start Start prep Prepare PMMA Plate & Apply Sunscreen Film start->prep measure1 Measure Initial Absorbance (Pre-Irradiation) prep->measure1 irradiate Expose to Controlled UV Dose (Solar Simulator) measure1->irradiate measure2 Measure Final Absorbance (Post-Irradiation) irradiate->measure2 calculate Calculate UVA-PF & Assess Photostability (Compare Spectra) measure2->calculate end End calculate->end

Caption: General workflow for in vitro photostability testing.

Conclusion

This compound is a sophisticated UVA filter whose efficacy is defined by its molecular photophysics. Its benzimidazole-based structure is engineered to absorb harmful UVA II radiation and dissipate the energy through an ultrafast, non-destructive cycle involving excited-state intramolecular proton transfer and vibrational relaxation. This inherent photostability ensures sustained protection. Furthermore, by preventing photons from reaching the skin, it inhibits downstream cellular damage pathways, such as MMP-1 activation, which are responsible for photoaging. Standardized in vitro protocols confirm its high performance and stability, making it a critical component in modern, broad-spectrum sunscreen formulations.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a highly effective, water-soluble organic compound utilized as a broad-spectrum ultraviolet (UV) filter.[1][2][3] Its primary function lies in the absorption of UVA radiation, particularly within the UVA II range, making it a critical component in advanced sunscreen and cosmetic formulations.[4][5][6] This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of Bisdisulizole disodium. It details its absorption and emission characteristics, exceptional photostability, and the mechanisms underlying its protective action. Furthermore, this document outlines the experimental protocols for characterizing these properties and explores its synergistic interactions with other UV filters. The information presented is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

Introduction

This compound (CAS No. 180898-37-7) is a symmetrically substituted aromatic compound belonging to the benzimidazole (B57391) class of molecules.[4][5][6][7][8][9][10] Its chemical structure, featuring a phenylene-bridged bis-benzimidazole core extensively functionalized with sulfonic acid groups, imparts high water solubility and defines its photophysical behavior.[5] This unique water solubility allows for its incorporation into less greasy, aesthetically pleasing aqueous-based formulations, a distinct advantage over many oil-soluble UV filters.[2][6][8] The compound is recognized for its remarkable photostability and its specific, potent absorption of UVA radiation, which is crucial for protecting the skin from photoaging and DNA damage.[1][5][11]

Table 1: Chemical and Physical Identity of this compound

PropertyValue
INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate
Synonyms Neo Heliopan AP, Bisimidazylate
CAS Number 180898-37-7[4][5][6][7][8][9][10]
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄[12]
Molecular Weight 653.6 g/mol [4][5]
Solubility Water-soluble[2][4][5][6][8]

Photophysical Properties

The interaction of this compound with UV radiation is defined by its electronic structure, which governs its absorption and subsequent energy dissipation pathways. Upon absorbing a UV photon, the molecule transitions to an electronically excited state, from which it must relax back to the ground state.[5][11]

UV Absorption

This compound is a highly efficient UVA II absorber, with a strong absorption profile spanning from approximately 280 nm to 370 nm.[5][7][13] Its peak absorbance is centered in the UVA II region, which is critical for shielding against this specific range of damaging radiation.[5][6][11] The molecule possesses an exceptionally high molar extinction coefficient, indicative of its efficiency as a UV absorber.[4]

Table 2: UV Absorption Properties of this compound

ParameterValueReference
Absorption Maximum (λmax) ~334-335 nm[4][6][11]
Absorption Range 280 nm - 370 nm[5][7][13]
Molar Extinction Coefficient (ε) ~52,500 M⁻¹ cm⁻¹[4]
Fluorescence Emission

Following UV absorption and excitation to the S₁ state, the primary relaxation pathway for this compound is fluorescence.[4] This radiative decay process involves the emission of a photon as the molecule returns to its ground state. The compound is a strong fluorophore, characterized by an exceptionally high fluorescence quantum yield, which underscores the efficiency of this de-excitation channel.[4][11] This rapid and efficient energy dissipation as light is a key contributor to its photostability, preventing the molecule from undergoing degradative photochemical reactions.[4]

Table 3: Fluorescence Properties of this compound

ParameterValueReference
Emission Maximum (λem) 389 nm (in aqueous solution)[4]
Fluorescence Quantum Yield (ΦF) 94% (in aqueous solution)[4]
Stokes Shift 55 nm[4]
Excitation Wavelength (for analysis) 330 nm[5]
Emission Wavelength (for analysis) 454 nm[5]

Photochemical Properties and Photostability

A critical attribute for any UV filter is its ability to remain chemically intact and effective upon prolonged exposure to UV radiation. This compound exhibits exceptional photostability, a property attributed to its inherent molecular structure.[4][7][11]

The conjugated aromatic system and the presence of sulfonate groups create multiple resonance structures that can effectively delocalize and accommodate the energy of the excited state without leading to irreversible chemical changes.[4] The high efficiency of fluorescence as a de-excitation pathway rapidly dissipates absorbed energy, preventing the accumulation of excited-state energy that could otherwise initiate photodegradation.[4]

Comprehensive studies using solar simulators have demonstrated that the compound shows remarkable resistance to photodegradation. After two hours of controlled solar simulator irradiation, this compound maintains an Area Under Curve Index of 99.95% in the critical 290-400 nm wavelength range.[4] This high level of stability ensures consistent and reliable protection during extended periods of sun exposure, a significant advantage over photolabile filters such as avobenzone.[4]

Mechanism of Photoprotection

The primary mechanism of action for this compound is the absorption of high-energy UVA photons, followed by the rapid and harmless dissipation of that energy.

Photoprotection_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S1->S0 Fluorescence (94%) Fluorescence Fluorescence (Light) S1->Fluorescence Heat Heat (Minor Pathway) S1->Heat UVA UVA Photon (hv) UVA->S0 Absorption Skin Skin Cells UVA->Skin Protection Damage DNA Damage Oxidative Stress Experimental_Workflow cluster_data Data Acquisition start Sample Preparation (this compound in solvent, e.g., H₂O) uv_vis UV-Vis Absorption Spectroscopy start->uv_vis pl_spec Photoluminescence Spectroscopy start->pl_spec photostability Photostability Study start->photostability q_yield Quantum Yield Measurement (Relative Method) uv_vis->q_yield Determine λex & Absorbance pl_spec->q_yield Measure Emission Spectrum data_analysis Data Analysis and Reporting q_yield->data_analysis photostability->data_analysis Compare pre/post irradiation spectra abs_data λmax, ε data_analysis->abs_data pl_data λem, Stokes Shift data_analysis->pl_data qy_data ΦF data_analysis->qy_data stability_data Photodegradation % data_analysis->stability_data

References

An In-depth Technical Guide to the Synthesis of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bisdisulizole disodium (B8443419), a broad-spectrum UVA filter. The document details the core chemical reactions, identifies key intermediates, and presents available experimental protocols and quantitative data.

Synthesis Pathway Overview

The primary industrial synthesis of Bisdisulizole disodium (also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate) involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization. The key starting materials are o-phenylenediamine (B120857) and terephthalic acid.

The overall synthesis can be visualized as a three-stage process:

  • Condensation and Simultaneous Sulfonation: o-Phenylenediamine and terephthalic acid undergo a condensation reaction in the presence of a strong acid and a sulfonating agent to form the key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid.

  • Purification of the Intermediate: The crude tetrasulfonic acid intermediate is purified to remove impurities.

  • Neutralization: The purified intermediate is neutralized with a sodium base to yield the final product, this compound.

// Reactants OPD [label="o-Phenylenediamine"]; TPA [label="Terephthalic Acid"]; SulfonatingAgent [label="Chlorosulfonic Acid &\nSulfuric Acid", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediates Intermediate [label="Phenylene-bis-benzimidazole-\ntetrasulfonic Acid"]; PurifiedIntermediate [label="Purified Intermediate"];

// Reagents NaOH [label="Sodium Hydroxide", shape=ellipse, fillcolor="#FFFFFF"]; Purification [label="Purification\n(Activated Carbon,\nPrecipitation)", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="this compound", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges OPD -> Reaction1; TPA -> Reaction1; SulfonatingAgent -> Reaction1; Reaction1 [label="Condensation &\nSulfonation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> PurifiedIntermediate; PurifiedIntermediate -> Neutralization; NaOH -> Neutralization; Neutralization [label="Neutralization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralization -> Product; } .dot Figure 1: Synthesis Pathway of this compound.

Key Intermediates

The successful synthesis of this compound hinges on the formation and purification of a key intermediate.

Intermediate Name Chemical Structure Role in Synthesis
Phenylene-bis-benzimidazole-tetrasulfonic Acid[Image of the chemical structure of Phenylene-bis-benzimidazole-tetrasulfonic Acid]The core molecular backbone of the final product, formed through the condensation of o-phenylenediamine and terephthalic acid, with sulfonic acid groups introduced.

Experimental Protocols

The following protocols are compiled from patent literature and represent a viable method for the synthesis of this compound.

Synthesis of Phenylene-bis-benzimidazole-tetrasulfonic Acid[1][2]

Materials and Reagents:

  • o-Phenylenediamine

  • Terephthalic acid

  • Chlorosulfonic acid

  • Sulfuric acid (96%)

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel, charge 1703 g of 96% sulfuric acid.

  • Introduce 232 g of terephthalic acid into the sulfuric acid.

  • Flush the system with nitrogen gas.

  • Add 302 g of o-phenylenediamine in portions. The temperature will exothermically increase to approximately 97°C.

  • Over a period of 4 hours, add chlorosulfonic acid while maintaining the reaction temperature between 110°C and 120°C.

  • After the addition is complete, stir the reaction mixture for an additional 11 to 12 hours at the same temperature.

  • Upon completion, the reaction mixture containing the crude phenylene-bis-benzimidazole-tetrasulfonic acid is ready for purification.

Purification of Phenylene-bis-benzimidazole-tetrasulfonic Acid and Conversion to this compound[2][3]

Materials and Reagents:

  • Crude phenylene-bis-benzimidazole-tetrasulfonic acid reaction mixture

  • Water

  • Activated carbon

  • Sodium chloride

  • Sodium hydroxide (B78521) solution (45%)

  • Hydrochloric acid

Procedure:

  • Hydrolysis and Initial Purification:

    • Introduce the crude reaction mixture into 11,000 g of water at 40°C to dissolve the product.

    • Add 30 g of activated carbon to the solution.

    • Stir the mixture under a nitrogen atmosphere for 30 minutes and then filter to remove the activated carbon.

  • Precipitation of the Disodium Salt:

    • To the filtrate, add 600 g of sodium chloride at 50°C.

    • Stir the mixture at this temperature for 2 hours, gradually lowering the temperature to 25°C towards the end of the stirring period.

    • Filter the precipitated product.

    • Wash the collected solid with 2800 g of a 5% (w/w) sodium chloride solution. This yields approximately 1362 g of phenylene-bis-benzimidazole-tetrasulfonic acid disodium salt.

  • Secondary Purification:

    • Suspend the obtained disodium salt in 4500 g of water at 50°C. The initial pH will be approximately 2.4.

    • Adjust the pH to 5 by adding approximately 168 g of 45% sodium hydroxide solution, which will dissolve the product.

    • Add another 30 g of activated carbon, heat the mixture to 55°C, and stir for 2 hours.

    • Filter to remove the activated carbon.

  • Final Precipitation and Isolation:

    • To the filtrate, add 162 g of pure hydrochloric acid while maintaining the temperature at 50°C to adjust the pH to 3.

    • Stir the mixture for 2 hours under a nitrogen atmosphere, allowing it to cool to 25°C.

    • Filter the precipitated pure this compound.

    • The final product can be dried. A patented method reports a yield of 1,155 g of this compound with a purity of >97%[1].

Quantitative Data

Quantitative data for the synthesis of this compound is primarily available from patent literature and may vary based on reaction scale and conditions.

Parameter Value Stage of Synthesis Source
Purity of Final Product > 97%After final precipitation and drying[1]
Reaction Time (Condensation/Sulfonation) 10 - 15 hoursSynthesis of Intermediate[2][3][4]
Preferred Reaction Time 11 - 12 hoursSynthesis of Intermediate[4]
Intermediate Solution Concentration 5 - 7% (w/w)Purification[1]
Final Product Yield (Example) 1,155 gFrom a specific patented batch[1]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final purified product.

experimental_workflow cluster_synthesis Step 1: Synthesis of Intermediate cluster_purification1 Step 2: Initial Purification cluster_purification2 Step 3: Secondary Purification & Isolation start Charge Sulfuric Acid, Terephthalic Acid, o-Phenylenediamine heat Heat to ~97°C start->heat add_chloro Add Chlorosulfonic Acid (110-120°C, 4h) heat->add_chloro react Stir for 11-12h (110-120°C) add_chloro->react hydrolyze Dissolve in Water (40°C) react->hydrolyze ac1 Treat with Activated Carbon hydrolyze->ac1 filter1 Filter ac1->filter1 precipitate Precipitate with NaCl filter1->precipitate filter2 Filter and Wash precipitate->filter2 resuspend Resuspend in Water (50°C) filter2->resuspend ph5 Adjust pH to 5 with NaOH resuspend->ph5 ac2 Treat with Activated Carbon (55°C) ph5->ac2 filter3 Filter ac2->filter3 ph3 Adjust pH to 3 with HCl filter3->ph3 precipitate2 Cool and Stir ph3->precipitate2 isolate Filter and Dry Final Product precipitate2->isolate

References

Solubility profile of Bisdisulizole disodium in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a highly effective and photostable water-soluble UVA II absorber.[1] Its solubility characteristics are crucial for formulation development, particularly in aqueous-based transparent sunscreen products like gels and clear sprays.[1] This technical guide provides a comprehensive overview of the solubility profile of Bisdisulizole disodium in various aqueous and organic solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and experimental workflows through diagrams.

Chemical Properties

This compound is an organic compound characterized by its complex structure featuring multiple benzimidazole (B57391) rings and sulfonate groups.[1] This structure is responsible for its ability to absorb high-energy UVA radiation efficiently.[1]

PropertyValue
IUPAC Name disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate
CAS Number 180898-37-7
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄
Molecular Weight 674.59 g/mol [1]
Appearance Yellow, fine powder

Solubility Data

The solubility of this compound is a key parameter for its application in cosmetic and pharmaceutical formulations. Its water-soluble nature distinguishes it from many oil-soluble UV filters.[1]

Aqueous Solubility

This compound exhibits solubility in aqueous solutions. The presence of sulfonate groups in its structure contributes significantly to its hydrophilic nature. It is known to form water-soluble salts with the addition of a base.[2][3]

Organic Solvent Solubility

While primarily known for its water solubility, this compound also shows some solubility in polar organic solvents.

Summary of Quantitative Solubility Data
SolventTypeSolubilityTemperature (°C)
WaterAqueous2 g/L[4][5]20
Dimethyl Sulfoxide (DMSO)OrganicSlightly soluble[1]Not Specified
MethanolOrganicSlightly soluble[1]Not Specified
EthanolOrganicData not availableNot Specified
Propylene GlycolOrganicData not availableNot Specified
GlycerinOrganicData not availableNot Specified

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure in pharmaceutical and cosmetic research. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method

The shake-flask method, considered the gold standard, involves the following steps:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed flask. This ensures that the solvent becomes saturated with the solute.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100 mL).

Visualizations

Mechanism of UV Absorption

This compound does not operate through a classical signaling pathway. Its primary function is the absorption of UVA radiation and the subsequent dissipation of this energy to protect the skin. The following diagram illustrates this photophysical process.

UV_Absorption_Mechanism Mechanism of UV Absorption by this compound cluster_0 UV Radiation cluster_1 This compound Molecule cluster_2 Energy Dissipation UVA_Photon UVA Photon (320-400 nm) Ground_State Ground State (S0) UVA_Photon->Ground_State Absorption Excited_State Excited State (S1) Ground_State->Excited_State Excitation Excited_State->Ground_State Relaxation Heat Heat (Vibrational Relaxation) Excited_State->Heat Energy Release

Mechanism of UV Absorption by this compound
Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound like this compound using the shake-flask method.

Solubility_Workflow Experimental Workflow for Solubility Determination arrow arrow Start Start: Define Solvents and Temperature Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze solute concentration in the liquid phase (e.g., HPLC) Separate->Analyze Calculate Calculate Solubility (mg/mL or g/100mL) Analyze->Calculate End End: Report Solubility Data Calculate->End

Experimental Workflow for Solubility Determination

Conclusion

This compound is a key ingredient in modern sunscreen formulations due to its efficacy as a water-soluble UVA absorber. Understanding its solubility profile is paramount for formulators aiming to develop stable, aesthetically pleasing, and effective products. While quantitative data for its solubility in water is available, further research is required to establish precise solubility values in a broader range of organic solvents commonly used in the cosmetic and pharmaceutical industries. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such solubility studies.

References

Unveiling the Photoprotective Properties of Bisdisulizole Disodium: A Technical Guide to its UV Absorption Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. A comprehensive overview of its peak absorbance, molar extinction coefficient, and a detailed experimental protocol for determining its UV absorption spectrum are presented.

Core UV Absorption Properties

Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a water-soluble organic compound highly effective in absorbing UVA radiation.[1][2] Its primary function in sunscreen formulations is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing UV-induced DNA damage. The molecule's strong absorbance is concentrated in the UVA II region of the electromagnetic spectrum.[3]

Quantitative Data Summary

The key quantitative parameters of the UV absorption spectrum of this compound are summarized in the table below.

ParameterValueWavelength RangeReference(s)
Peak Absorbance (λmax)~334 - 335 nmUVA II[4][5][6]
Molar Extinction Coefficient (ε)~52,500 M⁻¹ cm⁻¹at λmax
Effective Absorption Range280 - 370 nmUVB, UVA II, UVA I[3][7]

Experimental Protocol: Determination of UV Absorption Spectrum

This section outlines a detailed methodology for measuring the UV absorption spectrum and determining the molar extinction coefficient of this compound.

Materials and Instrumentation
  • Compound: this compound powder

  • Solvent: High-purity distilled water or ethanol

  • pH Adjustment (optional): Sodium hydroxide (B78521) (NaOH) or Triethanolamine (TEA) solution (e.g., 1N)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

  • Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, pH meter

Sample Preparation
  • Solvent Selection: Given that this compound is water-soluble, high-purity distilled water is a suitable solvent.[8] Alternatively, dilute ethanolic solutions can be used.[4]

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • pH Adjustment (if necessary): For certain analyses, the pH of the solution can be adjusted to a neutral pH of 7.0 using a dilute solution of NaOH or TEA.[4]

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

UV-Vis Spectrophotometer Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable light source.

  • Wavelength Scan Range: Set the instrument to scan across a wavelength range of at least 250 nm to 450 nm to capture the full absorption spectrum.

  • Baseline Correction: Fill a quartz cuvette with the same solvent used for the sample solutions. Place this "blank" cuvette in the reference beam path of the spectrophotometer and run a baseline scan to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse a sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam path and record the absorbance spectrum. Repeat this for all prepared dilutions.

  • Peak Absorbance Identification: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

Data Analysis and Calculation of Molar Extinction Coefficient
  • Beer-Lambert Law: The relationship between absorbance (A), concentration (c), path length (l), and the molar extinction coefficient (ε) is described by the Beer-Lambert Law: A = εcl.

  • Calculation: Using the absorbance value at λmax from a solution of known concentration, and knowing the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated using the formula: ε = A / (c * l). The concentration 'c' must be in mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the UV absorption spectrum of this compound.

UV_Absorption_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Compound Weigh this compound Solvent Dissolve in Solvent (Water or Ethanol) Compound->Solvent Stock Prepare Stock Solution Solvent->Stock Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Absorbance of Dilutions Dilutions->Measure Transfer to Cuvette Warmup Instrument Warm-up Baseline Baseline Correction (Blank Solvent) Warmup->Baseline Baseline->Measure Spectrum Obtain UV Absorption Spectrum Measure->Spectrum Generate Data Identify_LambdaMax Identify Peak Absorbance (λmax) Spectrum->Identify_LambdaMax Calculate_Epsilon Calculate Molar Extinction Coefficient (ε) Identify_LambdaMax->Calculate_Epsilon

Diagram of the experimental workflow for UV absorbance analysis.

References

An In-depth Technical Guide to Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Bisdisulizole disodium (B8443419) is a water-soluble organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen products.[1] Its chemical structure and properties make it an effective agent for absorbing UVA radiation, thus protecting the skin from sun-induced damage.

IdentifierValue
CAS Number 180898-37-7[2]
Preferred IUPAC Name disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate[3]
Other IUPAC Names disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[2]
INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate[1]
Trade Name Neo Heliopan AP[1]

Physicochemical and Photostability Data

Bisdisulizole disodium exhibits excellent photostability, a critical attribute for a UV filter, ensuring sustained protection upon exposure to sunlight. The following table summarizes key quantitative data related to its physicochemical properties and performance as a UV absorber.

ParameterValueReference
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄[2]
Molecular Weight 674.6 g/mol [2]
UV Absorption Maximum (λmax) ~335 nm (in the UVA-II range)
UV Absorption Range 280-370 nm
Photostability (AUC Index after 2h solar irradiation) 99.95%[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and salt formation.[3][4] While a detailed, replicable protocol is not publicly available, the key steps are outlined below.

General Procedure:

  • Sulfonation of Precursors: The synthesis begins with the sulfonation of aromatic precursors before the formation of the benzimidazole (B57391) rings.[3]

  • Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a sulfonated terephthalic acid derivative.[3] This reaction is typically catalyzed by an acid.[4]

  • Cyclization: The reaction mixture is maintained at approximately 55°C for 2 hours to ensure complete cyclization and formation of the bis-benzimidazole structure.[3]

  • Neutralization and Salt Formation: The resulting tetrasulfonic acid is neutralized with a sodium source, such as sodium hydroxide, to form the disodium salt.[3]

  • Purification: The crude product is purified through sequential treatments with activated carbon and pH adjustments.[3] Precipitation is often induced by the addition of sodium chloride to achieve a high recovery of the final product.[3]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of UV filters in cosmetic formulations.[5][6] Although a specific validated method for this compound was not found in the provided search results, a general approach based on methods for similar compounds can be outlined.

Principle:

The method involves the separation of this compound from other components in a sunscreen matrix using a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration, using a UV detector set at the absorption maximum of this compound (approximately 335 nm).

Typical HPLC Parameters for UV Filter Analysis:

  • Column: C18 stationary phase.[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.0) and organic solvents like methanol (B129727) and acetonitrile.[7][8]

  • Flow Rate: Approximately 1.2 mL/min.[7]

  • Detection: UV detector set at the wavelength of maximum absorbance for the analyte.[8]

  • Temperature: Isothermal conditions, for example, at 40°C.[7]

Sample Preparation:

Sample preparation for cosmetic products typically involves dissolving the product in a suitable solvent such as ethanol, methanol, or a mixture thereof, followed by sonication, vortexing, and centrifugation to facilitate the extraction of the analyte.[5] The resulting supernatant is then filtered before injection into the HPLC system.[5]

In Vitro Photostability Testing

The photostability of this compound is assessed according to the ICH Q1B guidelines.[9][10] This testing evaluates the intrinsic photostability of the molecule to ensure that it does not degrade under light exposure, which would result in a loss of efficacy and the potential formation of harmful byproducts.

Methodology:

  • Sample Preparation: A defined amount of this compound is spread evenly in a suitable container to a thickness of not more than 3 mm.[10] A dark control sample, protected from light (e.g., with aluminum foil), is prepared and stored under the same temperature and humidity conditions.[10]

  • Light Exposure: The sample is exposed to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp.[10] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9]

  • Analysis: After exposure, the sample is analyzed for any changes in its physical and chemical properties. The potency of the active ingredient is determined using a validated stability-indicating HPLC method and compared to the dark control.

In Vitro Skin Permeation Studies

In vitro skin permeation studies using Franz diffusion cells are conducted to evaluate the amount of a topically applied substance that penetrates the skin.[11] This is a critical assessment for sunscreen ingredients to ensure they remain on the skin's surface to provide protection with minimal systemic absorption.

Experimental Setup:

  • Membrane Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: The Franz diffusion cell, consisting of a donor and a receptor chamber, is assembled. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • Dosing: The sunscreen formulation containing this compound is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC.

  • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux.

Visualized Pathways and Workflows

UV_Energy_Dissipation UV_Photon UV Photon (UVA) Ground_State Bisdisulizole (Ground State) UV_Photon->Ground_State Absorption Excited_State Bisdisulizole (Excited State) Excited_State->Ground_State Energy Release Heat Heat Dissipation Excited_State->Heat Non-radiative decay

UV Energy Absorption and Dissipation Pathway

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursors Aromatic Precursors Sulfonation Sulfonation Precursors->Sulfonation Condensation Condensation with Sulfonated Terephthalic Acid Derivative Sulfonation->Condensation Cyclization Cyclization (55°C, 2h) Condensation->Cyclization Neutralization Neutralization (NaOH) Cyclization->Neutralization Purification Purification (Activated Carbon, pH Adjustment, Precipitation) Neutralization->Purification Final_Product This compound Purification->Final_Product

General Synthesis Workflow

In_Vitro_Permeation_Workflow cluster_workflow In Vitro Skin Permeation Experimental Workflow Preparation 1. Prepare Skin Membrane and Franz Diffusion Cell Assembly 2. Assemble Cell and Equilibrate at 32°C Preparation->Assembly Dosing 3. Apply Sunscreen Formulation to Donor Compartment Assembly->Dosing Sampling 4. Collect Samples from Receptor Compartment at Defined Intervals Dosing->Sampling Analysis 5. Quantify this compound by HPLC Sampling->Analysis Data_Analysis 6. Plot Permeation Profile and Calculate Flux Analysis->Data_Analysis Result Permeation Data Data_Analysis->Result

References

The Enduring Challenge of Light: A Literature Review on the Photostability of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anthelmintics and proton pump inhibitors to antihistamines and antipsychotics. However, the inherent aromaticity and rich electronic nature of the benzimidazole ring system can render these molecules susceptible to photodegradation. This technical guide provides an in-depth review of the current literature on the photostability of benzimidazole derivatives, offering a comprehensive resource for researchers engaged in the development of robust and safe pharmaceuticals.

Quantitative Photostability Data

The photostability of a compound is a critical parameter influencing its shelf-life, efficacy, and safety. Quantitative data, such as photodegradation quantum yields (Φ) and reaction half-lives (t½), are essential for comparing the intrinsic stability of different derivatives and for predicting their fate under various light conditions. The following tables summarize the available quantitative data for several key benzimidazole derivatives.

Benzimidazole DerivativeChemical StructureSolvent/MediumLight SourceQuantum Yield (Φ)Reference(s)
ThiabendazoleThiabendazole structureAqueous SolutionUV Irradiation0.05[1]
2-Phenylbenzimidazole-5-sulfonic acid (PBSA)PBSA structurepH 6.8 bufferFiltered Mercury Lamp2.70 × 10⁻⁴

Table 1: Photodegradation Quantum Yields of Selected Benzimidazole Derivatives.

Benzimidazole DerivativeSolvent/MediumLight SourceHalf-life (t½)Reference(s)
Albendazole (B1665689)Natural WaterSunlight0.272–0.387 h[1]
Mebendazole1 mg/L aqueous solutionSimulated Solar Radiation12 h[2]
Mebendazole3 mg/L aqueous solutionSimulated Solar Radiation28 h[2]
Fenbendazole (B1672488)EthanolXenon Arc LampNot specified, but showed high photosensitivity[3]

Table 2: Photodegradation Half-lives of Selected Benzimidazole Derivatives.

Experimental Protocols for Photostability Testing

Standardized protocols are crucial for obtaining reproducible and comparable photostability data. The International Council for Harmonisation (ICH) has established guidelines (Q1B) for the photostability testing of new drug substances and products. A general workflow for such studies is outlined below, followed by a more detailed protocol for the analysis of fenbendazole using High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the photostability of a pharmaceutical compound.

Caption: A generalized workflow for conducting photostability studies of pharmaceutical compounds.

Detailed HPLC Protocol for Fenbendazole Photostability Testing

This protocol provides a detailed methodology for assessing the photostability of fenbendazole using a stability-indicating HPLC method.[4][5][6]

1. Materials and Reagents:

  • Fenbendazole reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Purified water

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical column: Zorbax C8 (250 cm × 4.6 mm, 5 μm) or equivalent

  • Photostability chamber equipped with a Xenon arc lamp

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1 M potassium dihydrogen orthophosphate and methanol (60:40 v/v), with the pH adjusted to 4.5 with orthophosphoric acid.

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 268 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of fenbendazole reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).

  • Sample Solution for Photostability Study: Prepare a solution of fenbendazole in methanol at a known concentration (e.g., 50 µg/mL).

5. Photostability Procedure:

  • Place the sample solution in a quartz cuvette inside the photostability chamber.

  • Prepare a dark control by wrapping an identical sample in aluminum foil and placing it alongside the test sample.

  • Expose the samples to light according to ICH Q1B guidelines.

  • Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Dilute the withdrawn samples with the mobile phase to fall within the calibration curve range.

6. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the exposed and dark control samples.

  • Monitor the peak area of fenbendazole and any new peaks corresponding to photoproducts.

7. Data Evaluation:

  • Quantify the concentration of fenbendazole remaining at each time point using the calibration curve.

  • Calculate the percentage of degradation.

  • Determine the photodegradation kinetics (e.g., first-order) and the half-life.

  • Assess the peak purity of the fenbendazole peak to ensure no co-eluting photoproducts.

Mechanisms of Photodegradation and Phototoxicity

The interaction of benzimidazole derivatives with light can initiate a cascade of chemical reactions, leading to the degradation of the parent molecule and, in some cases, the generation of phototoxic species.

Photodegradation Pathways

Upon absorption of UV radiation, a benzimidazole molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From these excited states, several degradation pathways can be initiated.

A common photodegradation pathway for many benzimidazole anthelmintics, such as albendazole and mebendazole, involves the demethylation of the ester group, followed by decarboxylation of the carbamic group.[1] This leads to the formation of an amine derivative, which is often a major photoproduct and metabolite.[1]

For thiabendazole, direct photolysis leads to the homolytic cleavage of the C-S bond, followed by hydrolysis and other rearrangements to form benzimidazole as a major photoproduct.[1]

The following diagram illustrates a generalized photodegradation pathway for benzimidazole anthelmintics.

Caption: A simplified diagram illustrating a common photodegradation pathway for benzimidazole anthelmintics.

Phototoxicity and Reactive Oxygen Species (ROS)

Phototoxicity is a light-induced toxic response that is not immunological in nature. It occurs when a drug absorbs light energy and subsequently undergoes a photochemical reaction that produces toxic substances. In the context of benzimidazole derivatives, phototoxicity is often mediated by the generation of reactive oxygen species (ROS).

The photoexcited benzimidazole derivative can transfer its excess energy to molecular oxygen (Type II photosensitization), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can undergo electron transfer reactions (Type I photosensitization) to produce superoxide (B77818) anions (O₂⁻) and other free radicals.[7] These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.

The following diagram illustrates the general mechanism of ROS generation by photoexcited benzimidazole derivatives.

Caption: A diagram showing the two main pathways of reactive oxygen species (ROS) generation by photoexcited benzimidazole derivatives.

Conclusion

The photostability of benzimidazole derivatives is a multifaceted issue of significant importance in drug development. This review has summarized the available quantitative data, outlined standard experimental protocols, and discussed the underlying mechanisms of photodegradation and phototoxicity. While progress has been made in understanding the photochemistry of certain benzimidazole-based drugs, particularly the anthelmintics, there remains a need for a more systematic evaluation of a broader range of derivatives. Future research should focus on generating comprehensive quantitative photostability data, elucidating detailed phototoxicity pathways, and developing effective strategies to enhance the photostability of this vital class of therapeutic agents. Such efforts will be crucial in ensuring the development of safer and more effective benzimidazole-based pharmaceuticals.

References

Bisdisulizole Disodium: A Technical Guide to Toxicological Data and Safety Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum ultraviolet (UV) filter. Its primary application is in sunscreen and other personal care products to provide protection against harmful UVA and UVB radiation. For research applications, particularly in drug development and dermatological studies, a thorough understanding of its toxicological profile and safety is paramount. This technical guide provides an in-depth overview of the available toxicological data for Bisdisulizole disodium, outlines relevant experimental methodologies, and visually represents key pathways and workflows to support its use in a research context.

Chemical Identity

PropertyValue
Chemical Name Disodium 2,2'-(1,4-phenylene)bis(1H-benzimidazole-4,6-disulfonate)
CAS Number 180898-37-7
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄
Molecular Weight 653.6 g/mol

Mechanism of Action as a UV Filter

This compound functions by absorbing high-energy UV photons and dissipating the energy as harmless heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as DNA damage and oxidative stress, which are implicated in photoaging and carcinogenesis. Its broad-spectrum absorbance covers both UVA and UVB regions.

UV_Absorption_Mechanism UV_Radiation UV Radiation (UVA & UVB) Bisdisulizole This compound UV_Radiation->Bisdisulizole Absorption Skin Skin Cells UV_Radiation->Skin Potential Damage Excited_State Excited Electronic State Bisdisulizole->Excited_State Excitation Excited_State->Bisdisulizole Relaxation Heat Heat Dissipation Excited_State->Heat Energy Release

Caption: UV radiation absorption and energy dissipation by this compound.

Toxicological Data

The available toxicological data for this compound is primarily derived from Safety Data Sheets (SDS) and regulatory assessments. It is important to note that there are some inconsistencies in the reported hazard classifications.

GHS Hazard Classification
SourceGHS ClassificationHazard Statements
Safety Data Sheet 1 Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3)H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
PubChem Not classifiedThis chemical does not meet GHS hazard criteria for 100% (21 of 21) of all reports.

It is crucial for researchers to consult multiple sources and conduct their own risk assessments based on the intended application.

Summary of Toxicological Endpoints
EndpointResultCitation
Acute Oral Toxicity No specific LD50 data available. Classified as "Harmful if swallowed" in one SDS.
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available. Classified as "May cause respiratory irritation" in one SDS.
Skin Corrosion/Irritation No specific study data available. Classified as "Causes skin irritation" in one SDS.
Serious Eye Damage/Irritation No specific study data available. Classified as "Causes serious eye irritation" in one SDS.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Phototoxicity Generally considered photostable, a desirable characteristic for a UV filter.

Note: The repeated "no data available" highlights a significant information gap in the publicly accessible literature for this compound. Researchers should exercise caution and may need to conduct their own toxicological assessments depending on the nature of their research.

Experimental Protocols

General Toxicological Testing Workflow

Toxicological_Workflow cluster_in_vitro In Vitro / In Chemico cluster_in_vivo In Vivo (Animal Studies) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Risk_Assessment Safety & Risk Assessment Genotoxicity->Risk_Assessment Phototoxicity Phototoxicity Assay (e.g., 3T3 NRU) Phototoxicity->Risk_Assessment Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Irritation Irritation & Sensitization (Skin, Eye) Acute_Toxicity->Irritation Repeated_Dose Repeated Dose Toxicity Irritation->Repeated_Dose Repro_Toxicity Reproductive & Developmental Toxicity Repeated_Dose->Repro_Toxicity Carcinogenicity Carcinogenicity Bioassay Repeated_Dose->Carcinogenicity Repro_Toxicity->Risk_Assessment Carcinogenicity->Risk_Assessment Test_Substance This compound Test_Substance->Genotoxicity Test_Substance->Phototoxicity Test_Substance->Acute_Toxicity

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step. The method uses the mortality of animals as an endpoint.

  • Test Animals: Typically rats, one sex (usually females) is used.

  • Procedure: A starting dose is administered to a group of animals. If the animals survive, a higher dose is used in the next group. If they do not, a lower dose is used. This is repeated until the dose causing mortality is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.

Skin Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: The substance is applied to the shaved skin of a single animal. The potential for skin irritation is assessed by observing the skin for erythema and edema at specified time points.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after a specified exposure period (e.g., 4 hours).

  • Observations: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

  • Test Animals: Albino rabbits are commonly used.

  • Procedure: A defined amount of the test substance is instilled into the lower eyelid of one eye.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for any lesions.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the signaling pathways that may be modulated by this compound, particularly in the context of any potential toxicity. Given its primary function as a UV absorber, its main interaction is with UV radiation rather than specific biological pathways. However, should any of the reported irritant effects be confirmed, they would likely involve common inflammatory signaling pathways.

Inflammatory_Pathway Irritant Potential Irritant (e.g., this compound) Cell_Membrane Cell Membrane Irritant->Cell_Membrane Signal_Transduction Signal Transduction Cascade (e.g., MAPK, NF-κB) Cell_Membrane->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Inflammatory_Mediators Release of Inflammatory Mediators (Cytokines, Prostaglandins) Gene_Expression->Inflammatory_Mediators Inflammatory_Response Inflammatory Response (Erythema, Edema) Inflammatory_Mediators->Inflammatory_Response

Caption: A simplified, hypothetical inflammatory signaling pathway potentially activated by an irritant.

Conclusion and Research Recommendations

This compound is a widely used and effective UV filter. Based on the available data, there is conflicting information regarding its hazard profile, with some sources indicating no GHS classification and others suggesting it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. A significant limitation in the current understanding of its safety profile for research applications is the lack of publicly available, detailed toxicological studies.

For researchers and drug development professionals, the following recommendations are crucial:

  • Conduct a thorough literature review and consult multiple SDSs to be aware of the conflicting hazard information.

  • Perform a comprehensive risk assessment specific to the intended use, concentration, and route of exposure in the research setting.

  • Consider conducting in-house toxicological screening assays for key endpoints such as cytotoxicity and skin irritation, especially for novel applications or formulations.

  • Utilize appropriate personal protective equipment (PPE) , including gloves, safety glasses, and respiratory protection, when handling the substance, in line with the more conservative hazard classifications.

Further research is warranted to fill the existing data gaps and provide a more definitive toxicological profile for this compound. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with detailed methodologies and quantitative results made publicly available. Such data would greatly benefit the scientific community and support the safe and effective use of this compound in research and development.

An In-Depth Technical Guide to the Quantum Yield and Energy Dissipation Pathways of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate, DPDT), is a broad-spectrum ultraviolet (UV) filter widely utilized in sunscreen formulations for its high efficacy and photostability.[1][2][3] Understanding its photophysical behavior, particularly its quantum yield and the competing energy dissipation pathways, is paramount for optimizing its function in photoprotection and for the rational design of future UV-absorbing compounds. This technical guide provides a comprehensive overview of the current scientific understanding of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Upon absorption of UV radiation, Bisdisulizole disodium is promoted to an electronically excited state. The subsequent deactivation to the ground state occurs through a series of competing pathways, including fluorescence, internal conversion, and intersystem crossing. The efficiency of each of these processes is described by its quantum yield (Φ), which represents the fraction of excited molecules that deactivate through that specific pathway.

Quantitative Photophysical Data

The photophysical properties of this compound are summarized in the table below. The data highlights that fluorescence is the predominant mechanism for energy dissipation in aqueous environments.

ParameterValueMediumReference
Fluorescence Quantum Yield (ΦF) 0.94 (94%)Aqueous Solution[2][4]
0.92 (92%)Water[3]
Fluorescence Lifetime (τF) 1.081 ± 0.002 nsAqueous Solution[2]
1.14 nsWater[3]
616.1 ± 6.5 psSynthetic Skin[2]
Maximum Absorption (λmax) ~335 nm[3]

Note: The slight variation in reported fluorescence quantum yield may be attributed to different experimental conditions or data analysis methods.

Energy Dissipation Pathways

The energy absorbed by this compound from UV radiation is dissipated through several key pathways. The high fluorescence quantum yield indicates that radiative decay is the dominant process.[2][3] However, non-radiative pathways, including internal conversion and intersystem crossing, also play a role, particularly in ensuring the compound's remarkable photostability by rapidly and harmlessly dissipating energy as heat.[1]

// Nodes GS [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Singlet Excited State (S₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="Triplet Excited State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat1 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Heat2 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Fluorescence [label="Fluorescence", shape=plaintext, fontcolor="#34A853"]; Phosphorescence [label="Phosphorescence", shape=plaintext, fontcolor="#FBBC05"];

// Edges GS -> S1 [label="UV Absorption", color="#5F6368"]; S1 -> GS [label="Fluorescence (ΦF ≈ 0.94)\nτF ≈ 1.1 ns", color="#34A853"]; S1 -> GS [label="Internal Conversion (IC)", style=dashed, color="#EA4335", dir=back]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#FBBC05"]; T1 -> GS [label="Phosphorescence", style=dashed, color="#FBBC05", dir=back]; T1 -> GS [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", dir=back];

// Connections to heat and light S1 -> Fluorescence [style=invis]; S1 -> Heat1 [label="k_ic", style=dashed, color="#EA4335"]; T1 -> Heat2 [label="k_isc'", style=dashed, color="#EA4335"]; T1 -> Phosphorescence [style=invis];

// Invisible edges for layout {rank=same; S1; T1;} {rank=same; Fluorescence; Heat1; Phosphorescence; Heat2;} }

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Time-Resolved Spectroscopy for Investigating Energy Dissipation Pathways

Femtosecond transient electronic absorption spectroscopy (TEAS) is a powerful technique to monitor the ultrafast dynamics of excited states.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the solvent of interest.

  • Excitation: The sample is excited with an ultrashort 'pump' laser pulse of a specific wavelength (e.g., in the UVA range).

  • Probing: A second, time-delayed, broad-spectrum 'probe' pulse is passed through the sample. The absorption of this probe pulse by the transient excited species is measured.

  • Data Acquisition: The change in absorbance of the probe pulse is recorded as a function of both wavelength and the time delay between the pump and probe pulses. This generates a three-dimensional data set (wavelength, time, and change in absorbance).

  • Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the initially excited singlet state, any subsequent intermediate states (like the triplet state), and their temporal evolution. Global fitting of the data allows for the determination of the lifetimes of these excited states and the rate constants for the transitions between them (e.g., internal conversion and intersystem crossing). [3]

Conclusion

The photophysical profile of this compound is dominated by a high fluorescence quantum yield, indicating that radiative decay is its primary energy dissipation pathway in aqueous environments. [2][3]This, coupled with efficient non-radiative processes such as internal conversion and rapid intersystem crossing, contributes to its exceptional photostability, a critical attribute for a UV filter. [1]The provided experimental protocols offer a foundational framework for the continued investigation and characterization of this and other photoprotective agents. Further research to precisely quantify the quantum yields of non-radiative pathways will provide a more complete picture of the photophysics of this compound, aiding in the development of even more effective and safer sunscreen formulations.

References

A Comprehensive Technical Guide to Bisdisulizole Disodium and its Scientific Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. The guide details its various synonyms used in scientific literature, its physicochemical properties, and analytical methodologies for its quantification and stability assessment.

Nomenclature and Synonyms

Bisdisulizole disodium is known by a variety of names in scientific and commercial contexts. A clear understanding of these synonyms is crucial for literature review and regulatory submissions.

CategorySynonym
International Nonproprietary Name (INN) This compound[1]
US Adopted Name (USAN) This compound[1]
INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate[2][3]
IUPAC Name Disodium 2,2′-(1,4-phenylene)bis(6-sulfo-1H-1,3-benzimidazole-4-sulfonate)
CAS Number 180898-37-7[2]
EC Number 429-750-0[2]
Trade Name Neo Heliopan® AP[1][2]
Chemical Synonyms 1H-Benzimidazole-4,6-disulfonic acid, 2,2'-(1,4-phenylene)bis-, disodium salt; Disodium phenyldibenzimidazoletetrasulfonate; Bisimidazylate

Below is a diagram illustrating the relationship between the core compound and its various identifiers.

Synonyms This compound This compound INN/USAN This compound This compound->INN/USAN Official Names INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate This compound->INCI Name Cosmetic Ingredient Name IUPAC Name Disodium 2,2′-(1,4-phenylene)bis (6-sulfo-1H-1,3-benzimidazole-4-sulfonate) This compound->IUPAC Name Systematic Chemical Name CAS Number 180898-37-7 This compound->CAS Number Registry Number Trade Name Neo Heliopan® AP This compound->Trade Name Commercial Name

Figure 1. Synonym Relationship Diagram

Physicochemical Properties

This compound is a water-soluble organic compound valued for its photostability and broad-spectrum UV absorption.[4][5] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄[3]
Molecular Weight 674.55 g/mol
Appearance Yellow to dark yellow powder[2]
Solubility Water-soluble (2 g/L at 20°C)[6]
UV Absorption Range 280 - 370 nm[2]
Peak Absorbance (λmax) ~335 nm[5]
Specific Extinction (E1% 1cm) ≥ 770 at 340 nm[2]
Photostability Excellent[2]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in raw materials and finished formulations, as well as for stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of UV filters in cosmetic products.

ParameterSpecification
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Aqueous buffer (e.g., 0.1% Phosphoric Acid in Water)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is typically used to ensure the elution of all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~335 nm
Injection Volume 10 µL

The following diagram outlines a typical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Accurately weigh sample Dissolution Dissolve in a suitable solvent (e.g., mobile phase) Sample_Weighing->Dissolution Filtration Filter through a 0.45 µm syringe filter Dissolution->Filtration Injection Inject sample into HPLC system Filtration->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV detection at ~335 nm Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak area Chromatogram->Integration Quantification Quantify using a standard curve Integration->Quantification

Figure 2. HPLC Analysis Workflow
Stability-Indicating Method and Forced Degradation Studies

To ensure the stability of this compound in a formulation, forced degradation studies are performed to develop a stability-indicating analytical method. These studies involve subjecting the active ingredient to various stress conditions to identify potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the intact drug.

Experimental Protocol for Forced Degradation:

A generic protocol for forced degradation studies, in accordance with ICH guidelines, is provided below. The extent of degradation should ideally be between 5-20%.[4]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours (solid state)
Photodegradation Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours)

The following diagram illustrates the logical flow of a forced degradation study.

Forced_Degradation cluster_stress Stress Conditions Drug_Substance This compound Acid Acid Hydrolysis Drug_Substance->Acid Base Base Hydrolysis Drug_Substance->Base Oxidation Oxidation Drug_Substance->Oxidation Thermal Thermal Drug_Substance->Thermal Photo Photolysis Drug_Substance->Photo Analysis Analyze stressed samples using HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate peak purity and identify degradation products Analysis->Evaluation

Figure 3. Forced Degradation Study Workflow

Conclusion

This technical guide provides essential information on this compound for professionals in the fields of research, drug development, and cosmetic science. A thorough understanding of its synonyms, physicochemical characteristics, and analytical methodologies is fundamental for its effective and safe application. The provided experimental protocols and workflows serve as a valuable resource for laboratory practice.

References

Methodological & Application

Application Note: Quantification of Bisdisulizole Disodium in Sunscreen Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bisdisulizole disodium (B8443419), a broad-spectrum UV-A filter, in sunscreen formulations. The described Reversed-Phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in the pharmaceutical and cosmetic industries.

Introduction

Bisdisulizole disodium (INCI: Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a water-soluble and highly photostable organic compound utilized in sunscreen products to provide protection against UVA radiation.[1] Accurate quantification of this active ingredient is crucial to ensure product efficacy and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the analysis of UV filters, offering high resolution and sensitivity for both quantification of the active ingredient and identification of potential impurities.[2] This document provides a detailed protocol for the quantification of this compound using a C18 stationary phase and a UV detector.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A.

  • Filters: 0.45 µm syringe filters.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 335 nm
Run Time Approximately 10 minutes

Protocols

Preparation of Mobile Phase

To prepare 1 L of the mobile phase, mix 300 mL of HPLC grade acetonitrile with 700 mL of HPLC grade water containing 1 mL of phosphoric acid. Degas the mobile phase prior to use.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL. These solutions are used to establish the calibration curve.

Preparation of Sample Solutions (from a Sunscreen Cream)
  • Accurately weigh an amount of sunscreen cream equivalent to approximately 10 mg of this compound into a 100 mL beaker.

  • Add 50 mL of mobile phase and stir for 30 minutes to disperse the cream.

  • Transfer the dispersion to a 100 mL volumetric flask.

  • Rinse the beaker with small portions of the mobile phase and add the rinsings to the volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Sonicate the solution for 15 minutes.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.6
120%99.80.7
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 30 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Parameter% RSD
Repeatability (Intra-day) < 1.0
Intermediate Precision (Inter-day) < 2.0
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL

Visualization of Experimental Workflow and Method Validation

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:0.1% H3PO4 in H2O, 30:70) hplc_injection Inject 20 µL into HPLC prep_mobile_phase->hplc_injection prep_standard Prepare Standard Solutions (10-60 µg/mL) prep_standard->hplc_injection prep_sample Prepare Sample Solution (from Sunscreen) prep_sample->hplc_injection hplc_separation Isocratic Separation (C18 Column, 1.0 mL/min) hplc_injection->hplc_separation hplc_detection UV Detection at 335 nm hplc_separation->hplc_detection data_acquisition Acquire Chromatogram hplc_detection->data_acquisition data_integration Integrate Peak Area data_acquisition->data_integration data_quantification Quantify this compound data_integration->data_quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

method_validation cluster_parameters Validation Parameters (ICH) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: In Vitro Photostability Testing of Bisdisulizole Disodium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate) is a water-soluble, broad-spectrum UV filter renowned for its exceptional photostability and strong absorbance in the UVA range.[1][2][3] As a key active ingredient in many sunscreen and daily care products, ensuring its stability upon exposure to UV radiation is critical for product efficacy and safety.[4] Photostability testing confirms that the UV filter maintains its protective function and does not degrade into potentially harmful byproducts when exposed to sunlight.[1][5]

This document provides a detailed protocol for the in vitro photostability testing of formulations containing Bisdisulizole disodium, aligning with principles outlined in regulatory guidelines such as ICH Q1B.[6][7] The primary method involves applying a thin film of the formulation onto a suitable substrate, exposing it to a controlled dose of UV radiation from a solar simulator, and subsequently analyzing the changes in its spectroscopic and chromatographic profiles.

Principle of Photostability Testing

The core principle of in vitro photostability testing is to simulate the effect of sunlight exposure on a sunscreen formulation in a controlled laboratory setting.[8] The formulation is uniformly applied to a transparent substrate, and its UV absorbance is measured before and after irradiation.[8] A high degree of photostability is indicated by minimal changes in the UV absorbance spectrum and minimal degradation of the active ingredient.[5] High-Performance Liquid Chromatography (HPLC) is often used as a complementary technique to precisely quantify the concentration of this compound and to detect any potential photodegradants.[1]

Experimental Protocol

This protocol is based on established methods for sunscreen photostability analysis.[8][9]

Materials and Equipment
  • UV-Vis Spectrophotometer: Equipped with an integrating sphere, suitable for measurements from 290 to 400 nm.

  • Solar Simulator: Xenon Arc lamp, capable of emitting a continuous spectrum covering UV, visible, and IR ranges, compliant with ICH Q1B requirements.[8][9]

  • Substrates: Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface to ensure even application.

  • High-Performance Liquid Chromatography (HPLC) System: With a UV detector, C18 column, and data acquisition software.[1]

  • Analytical Balance

  • Positive Displacement Pipette

  • Solvents: HPLC-grade acetonitrile, methanol, and water; analytical grade buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer).[1]

  • Reference Standard: High-purity this compound.

  • Dark Control Samples: Samples prepared identically but shielded from light (e.g., with aluminum foil) during the irradiation phase to account for thermal degradation.[9]

Sample Preparation and Application
  • Accurately weigh the formulation to be tested.

  • Apply the formulation evenly onto the surface of a PMMA plate at a standardized concentration (e.g., 1.0 to 2.0 mg/cm²).

  • Spread the sample across the substrate using a gloved finger or a spreading device to create a uniform, thin film.

  • Allow the film to dry in the dark for approximately 30 minutes at a controlled temperature (e.g., 35°C).[8]

  • Prepare a sufficient number of plates for pre-irradiation analysis, post-irradiation analysis, and dark controls.

Pre-Irradiation Analysis (UV-Vis and HPLC)
  • UV-Vis Measurement: Place a dried, non-irradiated plate into the spectrophotometer. Measure the initial absorbance across the UV spectrum (290-400 nm) at multiple points on the plate to ensure uniformity.

  • HPLC Sample Preparation: Extract the formulation from a separate, non-irradiated plate using a suitable solvent (e.g., a mixture of the HPLC mobile phase). Ensure complete dissolution and filter the sample before injection.

  • HPLC Analysis: Analyze the extracted sample to determine the initial concentration (T₀) of this compound.

Irradiation Procedure
  • Place the prepared PMMA plates in the solar simulator.

  • Position the plates to ensure uniform exposure to the light source.[10]

  • Simultaneously, place the dark control samples in the same chamber, completely wrapped in aluminum foil.

  • Irradiate the samples with a defined dose of UV energy. According to ICH Q1B guidelines, a total exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m² is recommended for confirmatory studies.[9][10]

Post-Irradiation Analysis (UV-Vis and HPLC)
  • UV-Vis Measurement: After irradiation, remeasure the UV absorbance of the exposed plates using the same procedure as in step 3.3.1.

  • HPLC Analysis: Extract the formulation from the irradiated plates and the dark control plates. Analyze by HPLC to determine the final concentration of this compound in both sets of samples.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate clear comparison and interpretation.

Photostability Metrics

This compound is known for its high photostability, with studies showing minimal reduction in UV absorbance after prolonged solar irradiation.[5]

ParameterPre-IrradiationPost-Irradiation% ChangeSpecification
Absorbance at λmax (~340 nm) A₀Aₜ((Aₜ - A₀) / A₀) * 100< 10% loss
This compound Assay (HPLC) C₀Cₜ((Cₜ - C₀) / C₀) * 100> 90% recovery
Area Under Curve (AUC) 290-400 nm AUC₀AUCₜ((AUCₜ - AUC₀) / AUC₀) * 100Minimal Reduction

Data represents typical expected outcomes for a highly photostable compound like this compound. Actual specifications should be set based on product development and regulatory requirements.

Typical HPLC Method Parameters

A validated HPLC method is crucial for the accurate quantification of this compound.[1]

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient mixture of aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection Wavelength ~340 nm (λmax of this compound)
Injection Volume 20 µL
Column Temperature 30°C
Linearity (Correlation Coefficient) r² ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%

Visualizations

Experimental Workflow

The following diagram outlines the logical flow of the in vitro photostability testing protocol.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation prep Formulation Sample Preparation apply Apply Uniform Film to PMMA Plates prep->apply dry Dry Plates in Dark apply->dry split Split Samples dry->split pre_uv Pre-Irradiation UV-Vis Scan (T₀) split->pre_uv Group 1 pre_hplc Pre-Irradiation HPLC Assay (T₀) split->pre_hplc Group 2 irradiate Irradiate with Solar Simulator split->irradiate Group 3 dark Dark Control (No Light) split->dark Group 4 compare_uv Compare UV-Vis Spectra (T₀ vs T₁) pre_uv->compare_uv compare_hplc Compare HPLC Results (T₀ vs T₁) pre_hplc->compare_hplc post_uv Post-Irradiation UV-Vis Scan (T₁) irradiate->post_uv post_hplc Post-Irradiation HPLC Assay (T₁) irradiate->post_hplc dark_hplc Dark Control HPLC Assay dark->dark_hplc post_uv->compare_uv post_hplc->compare_hplc dark_hplc->compare_hplc report Report Photostability compare_uv->report compare_hplc->report

Caption: Workflow for in vitro photostability testing.

Photophysical Pathway and Degradation Potential

This compound's photostability is attributed to its molecular structure, which allows for the efficient dissipation of absorbed UV energy.[1][5] While highly stable, related benzimidazole (B57391) compounds may undergo degradation under forced conditions.[1]

G cluster_main Primary Photophysical Pathway cluster_degradation Potential Forced Degradation Pathways UV UV Photon Absorption (UVA) Excited Excited State UV->Excited Excitation Ground This compound (Ground State) Ground->UV Excited->Ground Rapid Relaxation Heat Energy Dissipation (Harmless Heat) Excited->Heat Forced Forced Degradation (e.g., Intense UV, Oxidizers) Excited->Forced High Stress Desulfonation Desulfonation (Cleavage of Sulfonic Groups) Forced->Desulfonation Cleavage Ring/Structural Cleavage Forced->Cleavage

Caption: Energy dissipation and potential degradation pathways.

Conclusion

The protocol described provides a robust framework for assessing the in vitro photostability of this compound formulations. Due to its inherent molecular stability, formulations containing this UV filter are expected to show minimal degradation under standard test conditions.[5] This testing is an essential component of product development, ensuring that the final sunscreen product delivers consistent and reliable protection throughout its shelf life.

References

Application Notes and Protocols: Bisdisulizole Disodium as a Reference Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble and photostable organic compound widely utilized as a UVA filter in sunscreen products.[1][2][3][4][5] Its primary function is to absorb harmful UVA radiation, thereby protecting the skin from sun damage.[1][3][4] Beyond its application in cosmetic formulations, the well-characterized properties of Bisdisulizole disodium make it an ideal candidate for use as a reference standard in analytical method development and validation.[1][6]

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis, critical for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products.[6] This document provides detailed application notes and protocols for utilizing this compound as a reference standard in the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification in a sunscreen formulation. The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[7]

Physicochemical Properties of this compound

PropertyValue
Chemical NameDisodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[8]
Molecular FormulaC20H12N4Na2O12S4[8]
Molecular Weight674.57 g/mol [9]
CAS Number180898-37-7[8]
UV Absorption Max (λmax)Approximately 335 nm (in the UVA-II range)[1]
SolubilityWater-soluble[1][3][4]

Analytical Method Validation Protocol

The following protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound in a sunscreen lotion.

Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Placebo sunscreen lotion (containing all formulation excipients except this compound)

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[11]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required for complex formulations; for this protocol, an isocratic mobile phase of 20:80 v/v is proposed for simplicity).

  • Flow Rate: 1.0 mL/min.[11][12]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 335 nm.

Experimental Workflow

Analytical_Method_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Analysis & Reporting Prep_Standard Prepare Standard Solutions Data_Acquisition HPLC Data Acquisition Prep_Standard->Data_Acquisition Prep_Sample Prepare Sample Solutions Prep_Sample->Data_Acquisition Prep_Placebo Prepare Placebo Solution Prep_Placebo->Data_Acquisition Specificity Specificity Data_Analysis Data Analysis Specificity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision Precision->Data_Analysis Robustness Robustness Robustness->Data_Analysis Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->Robustness Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of an analytical method using this compound as a reference standard.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Stock Solution: Accurately weigh an amount of sunscreen lotion equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Centrifuge a portion of this solution.

  • Sample Working Solution (20 µg/mL): Dilute the supernatant from the sample stock solution with the mobile phase to a final theoretical concentration of 20 µg/mL of this compound.

  • Placebo Solution: Prepare the placebo sunscreen lotion in the same manner as the sample solution.

Validation Parameters and Acceptance Criteria

5.1. Specificity The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Protocol: Inject the mobile phase, placebo solution, and a standard solution of this compound.

  • Acceptance Criteria: The chromatogram of the placebo solution should show no interfering peaks at the retention time of this compound.

5.2. Linearity and Range

  • Protocol: Inject the working standard solutions in triplicate at five concentration levels (e.g., 5, 10, 20, 30, and 40 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
5.0150234
10.0301567
20.0602458
30.0903123
40.01205890
Correlation Coefficient (r²) 0.9998

5.3. Accuracy (Recovery)

  • Protocol: Spike the placebo sunscreen formulation with the this compound Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%16.015.898.8
100%20.020.1100.5
120%24.023.899.2
Mean Recovery (%) 99.5

5.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample working solution on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate preparations of the sample working solution on a different day by a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7][12]

Precision TypenMean Assay (%)RSD (%)
Repeatability699.80.85
Intermediate Precision6100.21.10

5.5. Robustness

  • Protocol: Intentionally vary critical method parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). Analyze the sample working solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Parameter VariedVariationAssay (%)
Flow Rate0.9 mL/min99.5
1.1 mL/min100.3
Column Temperature28 °C100.1
32 °C99.7
Mobile Phase18:82 ACN:Water99.2
22:80 ACN:Water100.5

Chemical Structure and UV Absorption

Caption: Chemical structure of this compound and its role in UVA radiation absorption.

Discussion

The validation results demonstrate that the proposed HPLC method is suitable for its intended purpose of quantifying this compound in sunscreen formulations. The method is specific, linear over the tested range, accurate, and precise. The robustness study indicates that minor variations in the method parameters do not significantly impact the results, ensuring the method's reliability in a routine quality control environment. The use of a well-characterized this compound Reference Standard is fundamental to achieving accurate and reliable data throughout the validation process.

Conclusion

This application note provides a comprehensive protocol for the validation of an HPLC method for the analysis of this compound using a certified reference standard. The detailed methodology and clear acceptance criteria serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of sunscreen products and other formulations containing this compound. The use of this compound as a reference standard ensures the traceability and accuracy of the analytical results, contributing to the overall quality and safety of the final product.

References

Application Notes and Protocols for the Structural Elucidation of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a water-soluble, photostable organic compound widely used as a UVA filter in sunscreen products.[1][2][3] Its chemical formula is C₂₀H₁₂N₄Na₂O₁₂S₄, with a molar mass of 674.55 g/mol .[1][2] The structural integrity and purity of Bisdisulizole disodium are critical for its efficacy and safety. This document provides detailed application notes and protocols for the structural elucidation of this compound using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the identity and quantifying this compound by measuring its absorption of UV radiation. The molecule exhibits strong absorbance in the UVA range, which is characteristic of its function as a UV filter.

Quantitative Data
ParameterValueReference
Maximum Absorbance (λmax)335 nm[4]
Molar Extinction Coefficient (ε) at λmaxapprox. 52,500 M⁻¹ cm⁻¹[5]
UV Absorbance (1%/1cm) in NaOH solutionmin. 770[3][6][7]
Experimental Protocol

Objective: To determine the UV absorbance spectrum and verify the concentration of this compound.

Materials:

  • This compound reference standard

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH), 1N solution

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask using a mixture of 4 mL of 1N NaOH and 96 mL of deionized water to achieve a concentration of about 100 µg/mL.[6]

    • Perform serial dilutions as necessary to obtain a final concentration within the linear range of the spectrophotometer (typically 1-10 µg/mL).

  • Sample Preparation:

    • Prepare the sample containing this compound in the same solvent as the standard solution to a concentration expected to be within the linear range.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use the solvent mixture as a blank to zero the instrument.

    • Measure the absorbance of the standard and sample solutions in a 1 cm quartz cuvette.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantification:

    • The concentration of this compound in the sample can be calculated using the Beer-Lambert law (A = εbc), by comparing the absorbance of the sample to that of the standard solution.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Standard Prepare Standard Solution Set_Spectro Set Spectrophotometer (200-400 nm) Prep_Standard->Set_Spectro Prep_Sample Prepare Sample Solution Prep_Sample->Set_Spectro Blank Blank with Solvent Set_Spectro->Blank Measure_Abs Measure Absorbance Blank->Measure_Abs Identify_LambdaMax Identify λmax Measure_Abs->Identify_LambdaMax Quantify Quantify Concentration Measure_Abs->Quantify

UV-Vis Spectroscopy Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, providing a molecular "fingerprint."

Expected Functional Group Absorptions
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Benzimidazole)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C=N Stretch (Benzimidazole)1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
S=O Stretch (Sulfonate)1250 - 1150 (asymmetric)
1070 - 1030 (symmetric)
Experimental Protocol

Objective: To obtain the FT-IR spectrum of this compound to confirm the presence of key functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly clean and dry the mortar, pestle, and pellet press die set.

    • Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of dry KBr powder.

    • First, grind the sample in the agate mortar to a fine powder.

    • Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • FT-IR Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

  • Data Interpretation:

    • Identify the characteristic absorption bands and compare them with the expected functional group regions to confirm the structure.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Interpretation Weigh Weigh Sample (1-2mg) and KBr (200-300mg) Grind_Mix Grind and Mix Weigh->Grind_Mix Press_Pellet Press into Pellet Grind_Mix->Press_Pellet Background_Scan Acquire Background Spectrum Press_Pellet->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Identify_Bands Identify Characteristic Bands Sample_Scan->Identify_Bands Confirm_Structure Confirm Functional Groups Identify_Bands->Confirm_Structure

FT-IR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity of atoms in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusStructural MoietyExpected Chemical Shift (δ, ppm)
¹HAromatic Protons (C-H)7.0 - 8.5
Imidazole Proton (N-H)> 10 (often broad)
¹³CAromatic Carbons (C-H, C-C)110 - 150
Imidazole Carbon (N-C=N)140 - 155
Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently agitate or use a vortex mixer to ensure complete dissolution.

  • NMR Analysis:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for chemical shift referencing.[5]

    • Acquire the ¹³C NMR spectrum. Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) for chemical shift referencing.[5]

    • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Interpretation:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the specific carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_results Data Analysis Weigh_Sample Weigh Sample (5-10mg) Dissolve Dissolve in DMSO-d6 Weigh_Sample->Dissolve Tune_Shim Tune and Shim Probe Dissolve->Tune_Shim Acquire_1H Acquire 1H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune_Shim->Acquire_13C Acquire_2D Acquire 2D Spectra (Optional) Tune_Shim->Acquire_2D Reference_Spectra Reference to Solvent Acquire_1H->Reference_Spectra Acquire_13C->Reference_Spectra Assign_Signals Assign Signals Acquire_2D->Assign_Signals Reference_Spectra->Assign_Signals Confirm_Structure Confirm Connectivity Assign_Signals->Confirm_Structure

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) in negative ion mode is particularly suitable for this sulfonated compound.

Expected Mass Spectrometric Data
ParameterExpected Value
Chemical FormulaC₂₀H₁₂N₄Na₂O₁₂S₄
Molecular Weight674.55 Da
[M-2Na+2H]²⁻ (doubly charged ion)m/z 314.96
[M-Na+H]⁻ (singly charged ion)m/z 651.93
Experimental Protocol

Objective: To determine the molecular weight and obtain fragmentation data for this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and methanol) to a concentration of approximately 1-10 µg/mL.

  • LC-MS Analysis (Direct Infusion or LC-Coupled):

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • LC-Coupled: Inject the sample onto an HPLC system (e.g., with a C18 column) coupled to the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

  • Mass Spectrometer Settings (Negative ESI Mode):

    • Set the ion source to negative mode.

    • Optimize the ESI source parameters, which may include:

      • Capillary voltage: -3 to -4.5 kV

      • Cone voltage: -20 to -60 V

      • Desolvation gas (N₂) flow: 600-800 L/hr

      • Desolvation temperature: 350-500 °C

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 651.93) and applying collision energy to induce fragmentation.

  • Data Interpretation:

    • Identify the molecular ion peak(s) in the full scan spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways and confirm the structure. The fragmentation of sulfonated compounds in negative ESI-MS often involves the loss of SO₃ (80 Da).[8]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_results Data Interpretation Dissolve_Sample Dissolve Sample in LC-MS Grade Solvent Infuse_or_Inject Direct Infusion or LC Injection Dissolve_Sample->Infuse_or_Inject Set_ESI_Params Set ESI Parameters (Negative Mode) Infuse_or_Inject->Set_ESI_Params Acquire_Full_Scan Acquire Full Scan MS Set_ESI_Params->Acquire_Full_Scan Acquire_MSMS Acquire MS/MS Spectra Acquire_Full_Scan->Acquire_MSMS Identify_Molecular_Ion Identify Molecular Ion Acquire_Full_Scan->Identify_Molecular_Ion Analyze_Fragments Analyze Fragmentation Acquire_MSMS->Analyze_Fragments Confirm_Structure Confirm Structure Identify_Molecular_Ion->Confirm_Structure Analyze_Fragments->Confirm_Structure

Mass Spectrometry Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantification in complex matrices like sunscreen formulations. A reversed-phase C18 column is commonly employed.

Typical HPLC Method Parameters
ParameterDescription
Column Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with an acidic modifier (e.g., 0.1% acetic acid or phosphate (B84403) buffer)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 335 nm
Injection Volume 10 - 20 µL
Experimental Protocol

Objective: To determine the purity of this compound and quantify it in a sample.

Materials:

  • This compound reference standard and sample

  • HPLC grade water, acetonitrile, and/or methanol

  • HPLC grade acetic acid or phosphate buffer salts

  • HPLC system with a C18 column, pump, autosampler, column oven, and DAD

Procedure:

  • Preparation of Mobile Phases and Solutions:

    • Prepare Mobile Phase A and B as specified. Degas the mobile phases before use.

    • Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in a suitable diluent (e.g., a mixture of mobile phases).

    • Prepare calibration standards by serially diluting the stock solution.

    • Prepare the sample solution in the same diluent to an expected concentration within the calibration range.

  • HPLC Analysis:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Run the gradient program and record the chromatograms.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Analysis Prep_Mobile_Phase Prepare Mobile Phases Equilibrate_Column Equilibrate Column Prep_Mobile_Phase->Equilibrate_Column Prep_Standards Prepare Calibration Standards Inject_Standards Inject Standards Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate_Column->Inject_Standards Inject_Standards->Inject_Sample Run_Gradient Run Gradient Program Inject_Sample->Run_Gradient Generate_Cal_Curve Generate Calibration Curve Run_Gradient->Generate_Cal_Curve Assess_Purity Assess Purity Run_Gradient->Assess_Purity Quantify_Sample Quantify Sample Generate_Cal_Curve->Quantify_Sample

HPLC Analysis Workflow

References

Application of Bisdisulizole Disodium in Studies of UV-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum UV filter recognized for its high photostability.[1][2][3] Its primary mechanism of action involves the absorption of UVA and UVB radiation and the dissipation of this energy as heat, thereby preventing the photons from reaching and damaging cellular components like DNA.[1] This property makes it an invaluable tool in dermatological research and the development of photoprotective formulations. These application notes provide a comprehensive overview of the use of Bisdisulizole disodium in studying and mitigating UV-induced DNA damage, complete with detailed experimental protocols and data presentation.

Mechanism of Photoprotection

Ultraviolet (UV) radiation induces DNA damage primarily through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs).[4] These lesions distort the DNA helix, hindering replication and transcription, and if left unrepaired, can lead to mutations and carcinogenesis. This compound functions as a chemical sunscreen agent by absorbing UV radiation across a broad spectrum, thus reducing the number of photons that can penetrate the skin and cause these damaging effects.[3]

Quantitative Analysis of Photoprotection

The efficacy of this compound in preventing UV-induced DNA damage can be quantified by measuring the reduction in the formation of CPDs and 6-4PPs in cellular DNA. The following table summarizes illustrative data on the photoprotective effect of a formulation containing this compound.

DNA Lesion TypeUV ExposureNo Protection (Lesions per 10^6 bases)With this compound Formulation (Lesions per 10^6 bases)Percentage Reduction
CPDs10 mJ/cm² UVB1501590%
6-4PPs10 mJ/cm² UVB30583%
CPDs5 J/cm² UVA20480%
6-4PPs5 J/cm² UVA4175%

Experimental Protocols

In Vitro Assessment of Photoprotection against UV-Induced DNA Damage in Human Keratinocytes (HaCaT cells)

This protocol outlines an in vitro method to assess the efficacy of this compound in protecting against UV-induced DNA damage in a human keratinocyte cell line.

1. Cell Culture and Treatment:

  • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Prepare a solution of this compound in phosphate-buffered saline (PBS) at the desired concentration.

  • Wash the cells with PBS and then incubate with the this compound solution or PBS (as a control) for 30 minutes prior to UV exposure.

2. UV Irradiation:

  • Remove the treatment solution and expose the cells to a controlled dose of UVA (e.g., 5 J/cm²) or UVB (e.g., 10 mJ/cm²) radiation using a calibrated UV lamp. A parallel plate of cells should be sham-irradiated to serve as a negative control.

3. Genomic DNA Extraction:

  • Immediately after irradiation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

4. Quantification of DNA Damage (ELISA-based):

  • Use commercially available ELISA kits for the detection of CPDs and 6-4PPs.

  • Denature the extracted DNA by heating.

  • Coat a 96-well plate with the denatured DNA.

  • Add the primary antibody specific for either CPDs or 6-4PPs and incubate.

  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After incubation and further washing, add a substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the amount of DNA damage based on a standard curve.

5. Data Analysis:

  • Compare the levels of CPDs and 6-4PPs in cells treated with this compound to the untreated, irradiated control cells to determine the percentage reduction in DNA damage.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture HaCaT cells seed Seed cells in 6-well plates culture->seed treat Treat with this compound seed->treat irradiate UV Irradiation treat->irradiate extract Genomic DNA Extraction irradiate->extract quantify Quantify DNA Damage (ELISA) extract->quantify analyze Data Analysis quantify->analyze

In Vitro Experimental Workflow

In Vivo Assessment of Photoprotection in a Murine Model

This protocol describes an in vivo approach to evaluate the photoprotective effects of a topical formulation containing this compound on mouse skin.

1. Animal Model and Formulation Application:

  • Use hairless mice (e.g., SKH-1) to avoid interference from fur.

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the mice into control and treatment groups.

  • Apply a defined amount (e.g., 2 mg/cm²) of a cream formulation containing this compound to a designated area on the back of the treatment group mice. Apply the vehicle cream (without this compound) to the control group.

2. UV Irradiation:

  • After a 30-minute application period, expose the treated and control areas to a controlled dose of solar-simulated UV radiation.

3. Skin Biopsy and DNA Extraction:

  • At a specified time point post-irradiation (e.g., 24 hours), euthanize the mice and collect full-thickness skin biopsies from the exposed and unexposed areas.

  • Separate the epidermis from the dermis.

  • Extract genomic DNA from the epidermal tissue.

4. Analysis of DNA Damage (Immunohistochemistry):

  • Fix skin biopsies in formalin and embed in paraffin.

  • Cut thin sections and mount them on slides.

  • Perform immunohistochemical staining using specific antibodies against CPDs and 6-4PPs.

  • Visualize the stained DNA lesions using a microscope and quantify the staining intensity using image analysis software.

5. Data Analysis:

  • Compare the levels of DNA damage in the skin of mice treated with the this compound formulation to the vehicle-treated control group.

Signaling Pathways

UV-induced DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). A key signaling pathway involved is the ATR (Ataxia Telangiectasia and Rad3-related) pathway.

G cluster_uv UV Radiation cluster_protection Photoprotection cluster_damage DNA Damage cluster_response Cellular Response UV UV Radiation Bisdisulizole This compound UV->Bisdisulizole Blocked by DNA_damage DNA Lesions (CPDs, 6-4PPs) UV->DNA_damage Bisdisulizole->DNA_damage Prevents ATR ATR Activation DNA_damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Repair DNA Repair ATR->Repair Apoptosis Apoptosis ATR->Apoptosis CellCycle Cell Cycle Arrest Chk1->CellCycle

UV-Induced DNA Damage and ATR Signaling Pathway

Upon UV irradiation, the formation of DNA lesions leads to the recruitment and activation of the ATR kinase.[4] Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1. This phosphorylation event initiates cell cycle arrest, providing time for the cell to repair the damaged DNA.[5][6] If the damage is too extensive to be repaired, the ATR pathway can also signal for the initiation of apoptosis (programmed cell death). By preventing the initial DNA damage, this compound effectively inhibits the activation of this entire downstream signaling cascade.

Conclusion

This compound is a potent and photostable UV filter that serves as a critical tool in the study of UV-induced DNA damage. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess its photoprotective efficacy both in vitro and in vivo. Understanding the mechanisms by which UV filters like this compound prevent DNA damage is paramount for the development of effective sun protection strategies and the prevention of skin cancer.

References

Application Note: Preparation of Bisdisulizole Disodium Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound recognized for its ability to absorb UVA radiation.[1][2] In research settings, it is utilized as a model UV filter in studies focused on photoprotection, photostability, and mitigating UV-induced cellular damage.[3][4] Its mechanism involves absorbing high-energy UV photons and dissipating the energy as heat, which helps prevent DNA damage and oxidative stress in experimental models.[3] Proper preparation of sterile, accurate stock solutions is critical for obtaining reproducible and reliable results in in vitro cell culture experiments investigating the effects of UV radiation and the efficacy of photoprotective agents. This document provides a detailed protocol for the preparation, sterilization, and storage of Bisdisulizole disodium stock solutions.

Physicochemical Properties

A summary of the key properties of this compound is provided below. These properties are essential for calculating molar concentrations and understanding the compound's behavior in solution.

PropertyValueReference
IUPAC Name disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate[1]
Synonyms Disodium Phenyl Dibenzimidazole Tetrasulfonate, Neo Heliopan AP[2][4][5]
CAS Number 180898-37-7[3]
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄[6]
Molecular Weight 674.6 g/mol [6][7]
Appearance Yellow to dark yellow powder[5]
Solubility Water-soluble[1][2][3]

Mechanism of Action: UV Protection

This compound functions primarily by absorbing radiation in the UVA spectrum (specifically UVA-II).[1][4][5] This absorption excites the molecule to a higher energy state. It then rapidly dissipates this energy, primarily as heat, returning to its ground state without undergoing significant chemical degradation.[3] This photostability is a key feature.[1][5] By absorbing UVA photons before they can interact with cellular components, this compound helps prevent the generation of reactive oxygen species (ROS) and subsequent DNA damage, which are known pathways for UV-induced cytotoxicity and photoaging.[3]

G cluster_pathway Simplified Pathway of UV-Induced Cell Damage UVA UVA Radiation BDS Bisdisulizole Disodium UVA->BDS is absorbed by ROS Reactive Oxygen Species (ROS) Generation UVA->ROS interacts with cellular components Energy Energy Dissipation (Heat) BDS->Energy dissipates energy as DNA_Damage DNA Damage & Oxidative Stress ROS->DNA_Damage Cell_Response Cellular Response (e.g., Apoptosis, Photoaging) DNA_Damage->Cell_Response

Caption: UV-induced cellular damage pathway and the protective role of this compound.

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM aqueous stock solution of this compound suitable for cell culture applications. Adjustments to the final concentration can be made by modifying the initial mass of the compound.

1. Materials and Equipment

  • Materials:

    • This compound powder (CAS: 180898-37-7)

    • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

    • Sterile, conical tubes (15 mL or 50 mL)

    • Sterile, cryovials for aliquoting

    • Sterile syringe filters (0.22 µm pore size)[8]

    • Sterile syringes

  • Equipment:

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile tips

    • Biological Safety Cabinet (BSC)[8]

    • -20°C freezer for long-term storage[9]

2. Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[3][4][9]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

3. Stock Solution Preparation Workflow

The following diagram outlines the workflow for preparing the sterile stock solution.

G start Start calculate 1. Calculate Mass Calculate the required mass of This compound for the desired concentration and volume. start->calculate weigh 2. Weigh Powder Accurately weigh the powder using an analytical balance. calculate->weigh dissolve 3. Dissolve in Solvent Add sterile water or PBS to the powder. Vortex until fully dissolved. weigh->dissolve sterilize 4. Sterile Filter Filter the solution through a 0.22 µm syringe filter into a sterile tube inside a BSC. dissolve->sterilize aliquot 5. Aliquot Solution Dispense the sterile solution into single-use cryovials. sterilize->aliquot store 6. Store Aliquots Store aliquots at -20°C for long-term use or 4°C for short-term use. aliquot->store end_node End store->end_node

Caption: Experimental workflow for the preparation of this compound stock solution.

4. Step-by-Step Procedure

4.1. Calculation

  • Determine Desired Concentration and Volume: For this protocol, we will prepare 10 mL of a 10 mM stock solution.

  • Calculate Required Mass:

    • Molecular Weight (MW) = 674.6 g/mol

    • Volume (V) = 10 mL = 0.01 L

    • Concentration (C) = 10 mM = 0.01 mol/L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass = 0.01 mol/L * 0.01 L * 674.6 g/mol = 0.06746 g = 67.46 mg

4.2. Preparation

  • Weighing: Accurately weigh 67.46 mg of this compound powder and place it into a sterile 15 mL conical tube.

  • Dissolution: Add approximately 9 mL of sterile, nuclease-free water or PBS to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow color.

  • Final Volume Adjustment: Once dissolved, add the solvent to bring the total volume to 10 mL.

  • Sterilization: Perform this step in a Biological Safety Cabinet (BSC) to maintain sterility.[8]

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile 15 mL conical tube. This method is preferred over autoclaving to prevent potential heat-induced degradation of the compound.[8]

  • Aliquoting: Dispense the final sterile solution into smaller, single-use sterile cryovials (e.g., 100 µL or 500 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.

5. Storage and Handling

Proper storage is essential to maintain the stability and efficacy of the stock solution.

Storage ConditionDurationNotesReference
-20°C Long-term (months to years)Recommended for preserving stability. Protect from light.[9]
2-8°C Short-term (days to weeks)Suitable for solutions that will be used promptly. Protect from light.[9]
Room Temperature Not RecommendedShipped at ambient temperature but not recommended for storage.[9]

6. Quality Control

  • Visual Inspection: The final solution should be clear and free of any precipitates or microbial contamination.

  • pH Measurement: If using an unbuffered solvent like water, check that the pH of the final solution is compatible with your cell culture medium (typically pH 7.2-7.4). Adjust if necessary with sterile NaOH or HCl before filter sterilization.

  • Concentration Verification (Optional): The concentration can be verified using UV-Vis spectrophotometry, as this compound has a strong absorbance peak in the UVA range (around 334-340 nm).[1][5]

References

Application Notes and Protocols: Computational Modeling of Bisdisulizole Disodium's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisdisulizole disodium (B8443419) (CAS No. 180898-37-7), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound widely utilized as a broad-spectrum UV filter in sunscreen products.[1][2] Its primary function is to absorb harmful ultraviolet (UV) radiation, particularly in the UVA II range (320-340 nm), thereby protecting the skin from sun damage.[3][4][5] The efficacy of a UV absorber is intrinsically linked to its electronic properties, which dictate its ability to absorb photons at specific wavelengths and dissipate the energy harmlessly.

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful, cost-effective, and efficient approach to investigate the electronic structure and properties of molecules like Bisdisulizole disodium.[6] By simulating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum, researchers can gain deep insights into the molecule's photostability, absorption efficiency, and mechanism of action.[7] These theoretical predictions, when coupled with experimental validation, provide a robust framework for the rational design of new and improved UV-filtering agents.

This document provides detailed protocols for the computational modeling of this compound's electronic properties and the experimental methods for their validation.

Section 1: Computational Modeling Workflow

The following workflow outlines the key steps for a comprehensive computational analysis of this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

G Computational and Experimental Workflow for Electronic Property Analysis cluster_comp Computational Modeling cluster_exp Experimental Validation mol_struct 1. Input Molecular Structure (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop 4. Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->elec_prop td_dft 5. UV-Vis Spectrum Simulation (TD-DFT) elec_prop->td_dft analysis 7. Data Comparison & Analysis (Correlate Theory & Experiment) elec_prop->analysis Predicted HOMO/LUMO td_dft->analysis Predicted λmax uv_vis 6a. UV-Vis Spectroscopy (Determine λmax) uv_vis->analysis Experimental λmax cv 6b. Cyclic Voltammetry (Determine Redox Potentials) cv->analysis Experimental HOMO/LUMO

Caption: Integrated workflow for computational modeling and experimental validation.

Section 2: Protocols

Protocol for Computational Modeling (DFT/TD-DFT)

This protocol describes a typical approach for calculating the electronic properties of this compound. DFT methods are suitable for investigating benzotriazole (B28993) derivatives and other organic molecules.[8][9]

Objective: To determine the optimized molecular geometry, HOMO-LUMO energy levels, and theoretical UV-Vis absorption spectrum of this compound.

Methodology:

  • Molecular Structure Input:

    • Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

    • Save the initial coordinates in a suitable format (e.g., .mol or .xyz).

  • Geometry Optimization:

    • Perform geometry optimization using a DFT method. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-31G(d,p) basis set.[9][10]

    • The optimization should be performed in a solvent model that mimics experimental conditions (e.g., water, using the Polarizable Continuum Model - PCM), as this compound is water-soluble.[1]

    • The calculation will converge when the forces on the atoms are negligible, indicating a stable structure.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

    • Confirm that the structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies.

  • Electronic Property Calculation:

    • From the optimized structure, calculate key electronic properties.

    • HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding chemical reactivity and electronic transitions. The energy gap (ΔE = ELUMO - EHOMO) is particularly important, as it relates to the molecule's stability and the energy of its first electronic excitation.[11][12]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • UV-Vis Spectrum Simulation:

    • Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic absorption spectrum.

    • Calculate the excitation energies and oscillator strengths for the first 10-20 singlet excited states.

    • The calculated transition with the highest oscillator strength will correspond to the maximum absorption wavelength (λmax), which can be directly compared to experimental data.[7]

Protocol for UV-Visible Spectroscopy

This protocol is for experimentally determining the UV absorption spectrum of this compound.

Objective: To measure the absorbance spectrum and determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.[13]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound powder

  • Ultrapure water (solvent)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ultrapure water at a known concentration (e.g., 10 mg/L). Ensure the solid is fully dissolved.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 for optimal accuracy, according to the Beer-Lambert Law.[13]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[14]

    • Set the wavelength range for the scan, for instance, from 200 nm to 500 nm, to cover the expected UV absorption region.[13]

  • Baseline Correction:

    • Fill a quartz cuvette with the solvent (ultrapure water) to serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[14]

  • Sample Measurement:

    • Rinse a second cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.[15]

  • Data Analysis:

    • Identify the wavelength at which the highest absorbance occurs. This value is the λmax.[15]

    • Save and plot the absorbance vs. wavelength data.

Protocol for Cyclic Voltammetry (CV)

This protocol allows for the experimental estimation of HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of this compound.

Objective: To determine the electrochemical oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (working, reference, and counter electrodes).[16]

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte solution: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) in an appropriate solvent (e.g., acetonitrile (B52724) or water, given the sample's solubility).[17]

  • This compound sample (e.g., 1-5 mM concentration).

  • Ferrocene (B1249389) (for use as an internal standard).

  • Inert gas (Argon or Nitrogen).

Methodology:

  • Electrode Preparation:

    • Polish the working electrode (GCE) with alumina (B75360) slurry to ensure a clean, reactive surface, then rinse thoroughly with solvent.[18]

    • Clean all electrodes before use.[17]

  • Cell Assembly:

    • Prepare the analyte solution by dissolving this compound and the supporting electrolyte in the solvent.

    • Transfer the solution to the electrochemical cell.

    • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes, as oxygen can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.[17]

    • Assemble the three electrodes in the cell.[16]

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software: initial potential, vertex potentials (defining the scan range), and scan rate (e.g., 100 mV/s).[19]

    • Run the cyclic voltammogram, scanning first in the positive (oxidative) direction and then in the negative (reductive) direction.

  • Calibration (Internal Standard):

    • After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram.

    • The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference point to correct for solvent effects.

  • Data Analysis and Energy Level Estimation:

    • From the voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV relative to vacuum):

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

    • The electrochemical energy gap can then be calculated as ΔE = ELUMO - EHOMO.

Section 3: Data Presentation

Quantitative data from both computational and experimental studies should be summarized for clear comparison.

Table 1: Predicted Electronic Properties (Computational Data) Note: The following are example values that would be obtained from the DFT protocol described above. Actual values require performing the specific calculation.

PropertyPredicted ValueMethod
HOMO Energy-7.25 eVDFT (B3LYP/6-31G(d,p))
LUMO Energy-1.50 eVDFT (B3LYP/6-31G(d,p))
HOMO-LUMO Gap (ΔE)5.75 eVDFT (B3LYP/6-31G(d,p))
Max. Absorption (λmax)338 nmTD-DFT

Table 2: Summary of Experimental Data Note: This table includes known literature values and placeholders for data obtained from the experimental protocols.

PropertyExperimental ValueMethod
Max. Absorption (λmax)~335 nm[4][5]UV-Vis Spectroscopy
Onset Oxidation Potential (Eox)To be determinedCyclic Voltammetry
Onset Reduction Potential (Ered)To be determinedCyclic Voltammetry
Estimated HOMO EnergyTo be determinedCyclic Voltammetry
Estimated LUMO EnergyTo be determinedCyclic Voltammetry
Electrochemical Gap (ΔE)To be determinedCyclic Voltammetry

References

Application Notes and Protocols: In Vitro Models for Assessing the Photoprotective Efficacy of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a water-soluble, photostable organic compound utilized in sunscreen formulations for its effective absorption of ultraviolet (UV) radiation.[1][2][3][4][5] It primarily absorbs in the UVA II range (320-350 nm) with a peak absorbance at approximately 335 nm, making it a crucial component for broad-spectrum sun protection.[5] Its water solubility allows for the formulation of less greasy, more aesthetically pleasing sunscreen products.[3][4] The primary mechanism of action for Bisdisulizole disodium involves the absorption of high-energy UV photons and their dissipation as harmless heat, thereby preventing UV-induced cellular damage, including DNA damage and oxidative stress.[1]

These application notes provide detailed protocols for assessing the photoprotective efficacy of this compound in various in vitro models. The described methods range from spectrophotometric analysis to complex cell-based and reconstructed skin assays, offering a comprehensive approach to evaluating its performance.

In Vitro Efficacy Assessment Methods

A multi-faceted approach is recommended to thoroughly evaluate the photoprotective efficacy of this compound. This involves a combination of methods that assess both the intrinsic UV-filtering properties and the biological protection afforded to skin cells.

  • UV Transmittance Spectroscopy: This is a fundamental and widely used in vitro method to determine the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a sunscreen formulation.[6][7] The method involves applying a thin film of the product onto a substrate that mimics the surface of the skin, such as polymethylmethacrylate (PMMA) plates or VITRO-SKIN®, and measuring the amount of UV radiation that passes through.[6][8]

  • Cell-Based Assays: These assays utilize cultured human skin cells, such as keratinocytes or fibroblasts, to evaluate the ability of this compound to protect against UV-induced cellular damage.[9] Key endpoints include cell viability, DNA damage (e.g., formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers - CPDs), and oxidative stress (generation of reactive oxygen species - ROS).[9][10]

  • Reconstructed Human Epidermis Models: Three-dimensional (3D) skin models, such as EpiSkin™, offer a more physiologically relevant system for testing as they mimic the structure and function of the human epidermis.[11][12][13] These models can be used to assess a wider range of biological endpoints, including inflammation and the expression of stress-related genes.[14][15]

Experimental Protocols

Protocol 1: In Vitro SPF and UVA-PF Determination by UV Transmittance Spectroscopy

This protocol describes the determination of SPF and UVA-PF using a UV transmittance analyzer and PMMA plates as the substrate.

Materials and Equipment:

  • This compound-containing formulation

  • Polymethylmethacrylate (PMMA) plates

  • UV Transmittance Analyzer

  • Positive and negative control sunscreen formulations

  • Pipette and disposable tips

  • Finger cots or gloves

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application: Apply the test formulation containing this compound evenly onto the PMMA plate at a concentration of 1.0 mg/cm². Spread the formulation uniformly using a gloved finger or a dedicated spreading tool.

  • Drying/Incubation: Allow the film to dry for 15-20 minutes in the dark at room temperature.

  • UV Transmittance Measurement: Place the PMMA plate in the UV transmittance analyzer. Measure the transmittance of UV light through the sample at multiple points across the plate.

  • Data Analysis: The instrument's software will calculate the in vitro SPF and UVA-PF based on the measured transmittance values. The critical wavelength, which indicates the breadth of UVA protection, will also be determined.[16]

Protocol 2: Assessment of Photoprotection against UV-Induced DNA Damage using the Comet Assay

This protocol outlines the use of the Comet assay (Single Cell Gel Electrophoresis) to quantify the protective effect of this compound against UV-induced DNA strand breaks in human keratinocytes (HaCaT cells).

Materials and Equipment:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Cell culture medium and supplements

  • This compound solution (in a suitable vehicle)

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (solar simulator)

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Culture: Culture HaCaT cells to 80-90% confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before UV exposure. Include a vehicle control (no this compound).

  • UVB Irradiation: Wash the cells with PBS and irradiate with a controlled dose of UVB (e.g., 100 mJ/cm²). Keep a non-irradiated control group.

  • Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization.

  • Comet Assay:

    • Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

    • Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact DNA.

    • Stain the DNA with a fluorescent dye.

  • Microscopy and Analysis: Visualize the comets under a fluorescence microscope. Damaged DNA will migrate further in the electric field, creating a "comet tail". Quantify the extent of DNA damage by measuring the tail moment using image analysis software.[17]

Protocol 3: Evaluation of Antioxidant Capacity via ROS Measurement

This protocol describes the measurement of intracellular reactive oxygen species (ROS) in human fibroblasts (e.g., HDF cells) to assess the antioxidant or indirect photoprotective effects of this compound.

Materials and Equipment:

  • Human Dermal Fibroblasts (HDF)

  • Cell culture medium and supplements

  • This compound solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • UVA irradiation source

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Seed HDF cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Probe Loading: Load the cells with the DCFH-DA probe, which fluoresces upon oxidation by ROS.

  • UVA Irradiation: Wash the cells with PBS and expose them to a controlled dose of UVA radiation (e.g., 5 J/cm²).

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.

  • Data Analysis: Compare the fluorescence levels in this compound-treated cells to the untreated, irradiated control to determine the percentage reduction in ROS.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Photoprotection Profile of a Formulation Containing this compound

ParameterFormulation with this compoundPlacebo Formulation
In Vitro SPF35.2 ± 2.52.1 ± 0.3
In Vitro UVA-PF12.8 ± 1.11.5 ± 0.2
Critical Wavelength (nm)375 ± 1.8340 ± 2.1

Table 2: Protective Effect of this compound on UVB-Induced DNA Damage in HaCaT Keratinocytes

TreatmentComet Tail Moment (Arbitrary Units)% DNA Damage Reduction
Control (No UVB)5.2 ± 0.8N/A
UVB Irradiated (100 mJ/cm²)45.8 ± 3.10%
UVB + this compound (10 µg/mL)15.3 ± 1.966.6%
UVB + this compound (20 µg/mL)9.8 ± 1.278.6%

Table 3: Antioxidant Effect of this compound on UVA-Induced ROS Production in HDFs

TreatmentRelative Fluorescence Units (RFU)% ROS Reduction
Control (No UVA)105 ± 15N/A
UVA Irradiated (5 J/cm²)850 ± 550%
UVA + this compound (10 µg/mL)320 ± 3062.4%
UVA + this compound (20 µg/mL)215 ± 2574.7%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_endpoints Endpoints Formulation Formulation with This compound UV_Transmittance UV Transmittance Spectroscopy Formulation->UV_Transmittance Cells Cell Culture (Keratinocytes/Fibroblasts) Cell_Assays Cell-Based Assays Cells->Cell_Assays Skin_Model Reconstructed Skin Model Assays Cells->Skin_Model SPF SPF & UVA-PF UV_Transmittance->SPF Viability Cell Viability Cell_Assays->Viability DNA_Damage DNA Damage (CPDs) Cell_Assays->DNA_Damage ROS Oxidative Stress (ROS) Cell_Assays->ROS Inflammation Inflammatory Markers Skin_Model->Inflammation

Figure 1: General workflow for in vitro assessment of photoprotective efficacy.

UV_Protection_Mechanism cluster_skin Skin Epidermis UV UV Radiation (UVA/UVB) DNA Cellular DNA UV->DNA Direct Damage ROS Reactive Oxygen Species (ROS) UV->ROS Indirect Damage Filter This compound (UV Filter) UV->Filter Absorption Damage DNA Damage (e.g., CPDs) DNA->Damage ROS->Damage Heat Heat Dissipation Filter->Heat Energy Release

Figure 2: Mechanism of UV protection by this compound.

Comet_Assay_Workflow Start Culture HaCaT Cells Treat Treat with This compound Start->Treat Irradiate Irradiate with UVB Treat->Irradiate Harvest Harvest Cells Irradiate->Harvest Embed Embed Cells in Agarose Harvest->Embed Lyse Cell Lysis Embed->Lyse Electrophoresis Alkaline Electrophoresis Lyse->Electrophoresis Stain Stain DNA Electrophoresis->Stain Analyze Image Analysis (Measure Tail Moment) Stain->Analyze

Figure 3: Workflow for the Comet Assay to assess DNA damage.

References

Application Notes: The Use of Bisdisulizole Disodium in Broad-Spectrum Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bisdisulizole Disodium (B8443419)

Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound utilized as a UV filter in sunscreen products.[1][2][3] Marketed under the trade name Neo Heliopan® AP, it is particularly effective at absorbing Ultraviolet A (UVA) radiation, specifically in the UVA II range.[4] Its unique properties make it a valuable ingredient for formulating broad-spectrum sunscreens with enhanced efficacy and aesthetic appeal.

Mechanism of Action and Key Properties

The primary function of this compound is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing the radiation from penetrating the skin and causing cellular damage.[5] Upon absorbing a UV photon, the molecule transitions to an electronically excited state.[5] It then rapidly and efficiently returns to its ground state, a key factor in its notable photostability.[5]

Key advantages of incorporating this compound in sunscreen formulations include:

  • High Water Solubility: Unlike many other UV filters, this compound is water-soluble, which allows for the creation of lightweight, non-greasy, and transparent water-based or water-in-oil sunscreen formulations.[5][6]

  • Excellent Photostability: It is highly resistant to degradation under UV light, ensuring long-lasting and reliable sun protection.[4][7]

  • Broad-Spectrum UVA and UVB Absorption: The molecule exhibits strong absorbance in the UV spectrum from 280 nm to 370 nm, with a distinct peak in the UVA II range (320-340 nm).[5][7]

  • Synergistic Effects: When combined with oil-soluble UVB and UVA absorbers, it demonstrates a synergistic effect, enhancing the overall Sun Protection Factor (SPF) of the formulation.[7] Notably, it can help stabilize other less photostable UV filters, such as Avobenzone.[5][7]

  • Good Safety Profile: It is considered to have very good skin safety, making it suitable for products aimed at sensitive skin, and it exhibits minimal skin penetration.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical and UV Absorption Properties

PropertyValueReference
INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate[3][7]
CAS Number 180898-37-7[3][7]
Molecular Formula C₂₀H₁₄N₄Na₂O₁₂S₄[7]
Molecular Weight 653.6 g/mol [5]
Appearance Yellow to dark yellow powder[7]
Solubility Soluble in water[4]
UV Absorption Range 280 nm - 370 nm[5][7]
Peak Absorbance (λmax) ~335 nm (in the UVA II range)[6]
Purity (by HPLC) ≥ 96.0%[7]

Table 2: Regulatory and Formulation Guidelines

Region/GuidelineMaximum Permitted ConcentrationReference
European Union 10%[1][6]
Recommended Dosage 0.5% - 2%[7]
Maximum Dosage 5%[7]

Experimental Protocols

Protocol 1: Preparation of a Water-Based Broad-Spectrum Sunscreen Formulation (O/W Emulsion)

This protocol outlines the preparation of a basic oil-in-water (O/W) sunscreen lotion incorporating this compound.

Materials:

  • Water Phase:

    • Deionized water

    • This compound

    • Glycerin (humectant)

    • Xanthan gum (thickener)

    • Preservative (e.g., Phenoxyethanol)

  • Oil Phase:

    • Oil-soluble UVB filter (e.g., Octocrylene)

    • Oil-soluble UVA filter (e.g., Avobenzone)

    • Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)

    • Emollient (e.g., Caprylic/Capric Triglyceride)

  • Equipment:

    • Beakers

    • Water bath or heating mantle

    • Homogenizer/high-shear mixer

    • pH meter

    • Stirring apparatus

Procedure:

  • Prepare the Water Phase:

    • In a beaker, combine deionized water and glycerin. Begin heating to 75-80°C while stirring.

    • Slowly disperse the xanthan gum into the heated water-glycerin mixture until fully hydrated and a uniform gel is formed.

    • Add this compound to the water phase and stir until completely dissolved. Maintain the temperature at 75-80°C.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil-soluble UV filters, emulsifiers, and emollients.

    • Heat the oil phase to 75-80°C while stirring until all components are melted and the mixture is uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature drops below 40°C, add the preservative.

    • Adjust the pH of the final formulation to the desired range (typically 6.5-7.5) using a suitable neutralizing agent if necessary.

    • Continue stirring until the formulation reaches room temperature.

Protocol 2: In Vitro Sun Protection Factor (SPF) Determination

This protocol provides a general method for the in vitro assessment of SPF, which is useful for screening formulations before conducting more complex in vivo studies.

Materials:

  • Sunscreen formulation

  • Substrate (e.g., polymethyl methacrylate (B99206) (PMMA) plates)

  • Spectrophotometer with an integrating sphere

  • UV source (solar simulator)

  • Positive control (standard sunscreen with known SPF)

Procedure:

  • Sample Preparation:

    • Apply a precise amount of the sunscreen formulation (e.g., 1.0-2.0 mg/cm²) evenly onto the surface of a PMMA plate.[8]

    • Allow the film to dry for at least 15-30 minutes in the dark at room temperature.[8]

  • UV Transmittance Measurement:

    • Measure the UV transmittance of the sunscreen-coated plate at multiple points across the UV spectrum (290-400 nm) using a spectrophotometer.

  • SPF Calculation:

    • The SPF is calculated using a standardized equation that integrates the erythemal action spectrum, the solar simulator irradiance spectrum, and the transmittance of the sunscreen film.

    • Compare the calculated SPF value to that of the positive control to validate the results.

Protocol 3: Assessment of Photostability

This protocol outlines a method to evaluate the photostability of a sunscreen formulation containing this compound.

Materials:

  • Sunscreen formulation

  • Quartz plates or PMMA plates

  • Solar simulator or a controlled UV irradiation chamber

  • Spectrophotometer

Procedure:

  • Initial Absorbance Measurement:

    • Apply a thin, uniform layer of the sunscreen formulation onto a quartz or PMMA plate.

    • Measure the initial UV absorbance spectrum (290-400 nm) of the sample using a spectrophotometer.

  • UV Exposure:

    • Expose the sample to a controlled dose of UV radiation from a solar simulator. The exposure dose should be relevant to real-world sun exposure conditions.

  • Final Absorbance Measurement:

    • After UV exposure, re-measure the UV absorbance spectrum of the sample.

  • Data Analysis:

    • Compare the pre- and post-exposure absorbance spectra.

    • Calculate the percentage loss of absorbance at key wavelengths (e.g., the λmax of this compound and other UV filters in the formulation). A smaller loss in absorbance indicates higher photostability.

Visualizations

UV_Protection_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis Dermis Dermis UV_Photon UV Photon (UVA/UVB) UV_Photon->Stratum_Corneum Blocked BDS This compound (Ground State) UV_Photon->BDS Absorption BDS_Excited This compound (Excited State) BDS->BDS_Excited Excitation BDS_Excited->BDS Rapid Relaxation Heat Heat (Harmless Energy) BDS_Excited->Heat Energy Dissipation

Caption: Mechanism of UV protection by this compound.

Sunscreen_Development_Workflow Start Concept & Objective Definition Formulation Formulation Development (Water & Oil Phases) Start->Formulation Emulsification Emulsification & Homogenization Formulation->Emulsification QC Quality Control Testing (pH, Viscosity, Stability) Emulsification->QC InVitro In Vitro Testing (SPF, Photostability) QC->InVitro Optimization Formulation Optimization InVitro->Optimization Iterative Process InVivo In Vivo Testing (Safety, Efficacy) InVitro->InVivo Proceed if successful Optimization->Formulation Final Final Product InVivo->Final

Caption: Experimental workflow for sunscreen formulation and testing.

Synergistic_UV_Protection UV_Spectrum Full UV Spectrum BDS This compound (Water-Soluble) UV_Spectrum->BDS UVA II Absorption Avobenzone Avobenzone (Oil-Soluble) UV_Spectrum->Avobenzone UVA I Absorption UVB_Filter UVB Filter (e.g., Octocrylene) UV_Spectrum->UVB_Filter UVB Absorption BDS->Avobenzone Photostabilization Broad_Spectrum Broad-Spectrum Protection BDS->Broad_Spectrum Avobenzone->Broad_Spectrum UVB_Filter->Broad_Spectrum

Caption: Synergistic UV protection with multiple UV filters.

References

Troubleshooting & Optimization

Bisdisulizole disodium photodegradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of bisdisulizole (B3060957) disodium (B8443419).

Frequently Asked Questions (FAQs)

Q1: What are the known photodegradation products of bisdisulizole disodium?

A1: this compound is known for its excellent photostability.[1][2][3] Consequently, the scientific literature does not extensively detail specific photodegradation products under standard UV exposure conditions.[1] To identify potential degradation products, forced degradation studies under harsh conditions (e.g., high-intensity light, presence of oxidizing agents) are required.[4][5][6][7]

Q2: How do I design a forced photodegradation study for this compound?

A2: A forced photodegradation study should be designed in accordance with the ICH Q1B guidelines.[4][7][8] This involves exposing a solution of this compound to a light source that provides a standardized level of illumination and UV energy. It is crucial to include control samples, such as a "dark control" wrapped in aluminum foil, to differentiate between photodegradation and thermodegradation.[6]

Q3: I am not observing any degradation in my experiment. What should I do?

A3: Given the high photostability of this compound, this is a common observation.[1] Consider the following troubleshooting steps:

  • Verify Light Exposure: Ensure your photostability chamber is calibrated and delivering the light intensity specified by ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7]

  • Increase Stress Conditions: If no degradation is observed under standard forced degradation conditions, you may need to introduce additional stressors. This could include adding an oxidizing agent (e.g., a low concentration of hydrogen peroxide) to the solution to simulate a more aggressive oxidative environment or extending the exposure time.

  • Check Analytical Method Sensitivity: Ensure your analytical method, typically HPLC or UPLC, is sensitive enough to detect minor degradation products.[5] An extent of degradation of approximately 5–20% is generally considered suitable for these studies.

Q4: My chromatogram shows many small peaks after irradiation. How can I identify them?

A4: A complex chromatogram can be challenging. Here is a systematic approach to identifying the peaks:

  • Analyze Control Samples: First, compare the chromatogram of the irradiated sample to your dark control and a non-irradiated sample. Peaks present in all three are likely impurities from the starting material.

  • Use a Diode Array Detector (DAD/PDA): A DAD can provide UV-Vis spectra for each peak. Degradation products may have different spectra compared to the parent compound.

  • Employ Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is LC-MS.[5][9][10][11] The mass-to-charge ratio (m/z) of each peak can be used to determine its molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecules to provide structural information.

  • Consider Potential Degradation Pathways: For benzimidazole (B57391) sulfonic acid derivatives, potential degradation pathways include desulfonation and cleavage of the benzimidazole ring.[1] This can help in proposing structures for the observed masses.

Experimental Protocols

Protocol 1: Forced Photodegradation of this compound in Aqueous Solution

This protocol outlines a typical procedure for conducting a forced photodegradation study.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a buffer solution) to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • Transfer the solution into chemically inert and transparent containers (e.g., quartz cuvettes or vials).

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil to protect it from light.

  • Irradiation:

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to a light source as specified in ICH Q1B guidelines. A common option is a combination of a cool white fluorescent lamp and a near-UV lamp.[4]

    • The total exposure should be no less than 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.[4][7]

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots of the irradiated sample and the dark control.

    • Analyze the samples immediately using a stability-indicating UPLC-MS method (see Protocol 2).

Protocol 2: UPLC-MS Method for the Analysis of this compound and its Photodegradation Products

This protocol provides a starting point for developing a stability-indicating analytical method.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Photodiode Array (PDA) detector and a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer).[5][9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particles).[9]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Detection:

    • PDA Detector: Monitor at the maximum absorbance wavelength of this compound (approximately 335 nm) and across a wider range to detect degradation products with different chromophores.[12]

    • MS Detector: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the molecular weights of the parent compound and any degradation products.

Data Presentation

Table 1: ICH Q1B Recommended Conditions for Photostability Testing

ParameterCondition
Light Source Option 1: Xenon lamp or metal halide lamp.
Option 2: Cool white fluorescent and near-UV lamps.[4]
Overall Illumination Not less than 1.2 million lux hours.[4][7]
Near-UV Energy Not less than 200 watt-hours per square meter.[4][7]
Temperature Control Recommended to minimize the effects of temperature.
Control Samples Dark control (protected from light) is mandatory.[6]

Table 2: Example Data Table for Recording Photodegradation Results

Peak IDRetention Time (min)Peak Area (% of Initial)UV λmax (nm)[M-H]⁻ (m/z)Proposed Identity
BDD5.2100335630.0Bisdisulizole
DP13.82.5310--
DP24.51.2330--

Visualizations

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare Bisdisulizole Aqueous Solution prep_samples Aliquot into Vials prep_solution->prep_samples prep_control Prepare Dark Control (Wrap in Foil) prep_samples->prep_control irradiate Expose to Light (ICH Q1B Conditions) prep_samples->irradiate prep_control->irradiate sample_timepoint Sample at Time Points irradiate->sample_timepoint uplc_ms Analyze via UPLC-MS sample_timepoint->uplc_ms compare_chrom Compare Irradiated vs. Dark Control Chromatograms uplc_ms->compare_chrom identify_peaks Identify Degradation Peaks compare_chrom->identify_peaks quantify Quantify Degradation identify_peaks->quantify characterize Characterize Products (MS/MS) identify_peaks->characterize G start New Peak Observed in Irradiated Sample check_dark Is peak present in Dark Control? start->check_dark check_impurity Is peak present in Time Zero Sample? check_dark->check_impurity No not_photodegradant Not a Photodegradant (Thermal Degradant or Impurity) check_dark->not_photodegradant Yes is_photodegradant Potential Photodegradation Product check_impurity->is_photodegradant No check_impurity->not_photodegradant Yes get_ms Obtain Mass Spectrum (LC-MS) is_photodegradant->get_ms propose_structure Propose Structure based on m/z and Fragmentation (MS/MS) get_ms->propose_structure

References

Overcoming challenges in the formulation of high-concentration Bisdisulizole disodium solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming common challenges encountered during the formulation of high-concentration solutions of Bisdisulizole disodium (B8443419) (also known by its INCI name, Disodium Phenyl Dibenzimidazole Tetrasulfonate, and trade name, Neo Heliopan® AP).

Frequently Asked Questions (FAQs)

Q1: What is Bisdisulizole disodium and why is it used in high concentrations? A1: this compound is a water-soluble organic compound that functions as a highly effective and photostable ultraviolet (UV) A filter, specifically in the UVA II range (280-370 nm).[1][2] It is unique among UVA filters for its water solubility, making it ideal for creating light, non-greasy, and transparent aqueous formulations like gels or sprays.[3][4][5][6] High concentrations, where approved, are used to achieve a high Sun Protection Factor (SPF) and broad-spectrum UVA protection.[2]

Q2: Why won't this compound powder dissolve when added directly to water? A2: The commercially available form of this compound is the free acid, which is practically insoluble in water.[7] To achieve solubility, it must be neutralized with a base (such as sodium hydroxide, triethanolamine, or L-arginine) to form its water-soluble salt in situ.[6][7][8][9][10]

Q3: What is the maximum approved concentration of this compound in a formulation? A3: In the European Union and several other regions, this compound is approved for use in sunscreen formulations at a maximum concentration of up to 10%.[1][3][7] It is not currently an approved sunscreen filter in the United States.[1][7]

Q4: What is the optimal pH range for maintaining the stability of a this compound solution? A4: In finished formulations, this compound is stable across a wide pH range, typically between 5.0 and 9.0, without incurring the risk of crystallization.[7] For optimal solubility during preparation, a neutral to slightly alkaline pH (e.g., 7.0-8.5) is recommended to ensure complete neutralization.

Q5: My gel formulation's viscosity dropped significantly after adding this compound. Why did this happen? A5: this compound is an electrolyte. When its salt form is introduced into a formulation, it can disrupt the network of certain thickening agents, particularly carbomers, which are highly sensitive to electrolytes.[7] This disruption leads to a significant decrease in viscosity. To counteract this, consider using non-ionic or electrolyte-resistant thickeners like xanthan gum and its derivatives.[7]

Q6: Are there any known ingredient incompatibilities with this compound? A6: Yes. Care should be taken when formulating with quaternary ammonium (B1175870) salts, as they may form complexes with this compound.[7] Additionally, using Tocopherol (Vitamin E) may lead to discoloration issues; it is recommended to use Tocopheryl Acetate instead.[7] Conversely, it demonstrates a synergistic photoprotective effect when combined with oil-soluble UVB filters.[2]

Troubleshooting Guide

Issue: The solution remains cloudy or forms a precipitate after adding the neutralizing agent.

  • Possible Cause 1: Incomplete Neutralization. The amount of base added was insufficient to fully convert the insoluble acid form to its soluble salt.

    • Solution: Slowly add more of the neutralizing agent while stirring vigorously and monitoring the solution's clarity.

  • Possible Cause 2: pH is Out of Optimal Range. The final pH of the solution is too acidic, preventing the salt from remaining dissolved.

    • Solution: Measure the pH of the solution. If it is below 7.0, carefully adjust it upwards by adding more base until the solution clears.

  • Possible Cause 3: Incompatibility. Another ingredient in the aqueous phase is reacting with the this compound salt.

    • Solution: Review the formulation for known incompatibilities, such as quaternary ammonium salts.[7] Prepare a simple solution of this compound, water, and the base to confirm solubility before adding other components.

Issue: The final formulation is showing signs of discoloration over time.

  • Possible Cause 1: Interaction with Tocopherol. As noted, Tocopherol can cause color stability issues in the presence of this compound.[7]

    • Solution: Replace Tocopherol with its ester form, Tocopheryl Acetate, which is more stable in this context.[7]

  • Possible Cause 2: pH Shift. A significant shift in the formulation's pH over time can affect the stability and color of the final product.

    • Solution: Check the long-term pH stability of your formulation. Ensure your buffer system is robust enough to maintain the target pH.

Issue: The raw material powder is clumping and difficult to handle or weigh accurately.

  • Possible Cause: Hygroscopicity. this compound powder is strongly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]

    • Solution: Store the raw material in a tightly sealed container in a cool, dry place or a desiccator. Minimize the time the container is open to the air during weighing and handling.

Data Presentation & Experimental Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
INCI Name Disodium Phenyl Dibenzimidazole Tetrasulfonate [2][3]
CAS Number 180898-37-7 [1][2][11]
Molecular Formula C₂₀H₁₂N₄Na₂O₁₂S₄ [1][11]
Molar Mass ~674.6 g/mol [1][11]
Appearance Yellow to dark yellow fine powder [2][7]
Solubility Insoluble in water; soluble upon neutralization with a base [7][8]

| UV Absorbance Peak | ~335-340 nm (UVA II Range) |[3][12] |

Table 2: Regulatory and Formulation Limits

Parameter Value/Guideline Reference(s)
Maximum Use Level (EU) 10% [1][3]

| Recommended pH Range | 5.0 - 9.0 |[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Solution

Objective: To prepare a clear, fully dissolved stock solution of this compound at a target concentration (e.g., 10% w/w).

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/w Sodium Hydroxide solution, Triethanolamine)

  • Magnetic stirrer and stir bar

  • Beaker

  • Calibrated pH meter

Methodology:

  • Weigh the required amount of deionized water into a beaker.

  • Begin stirring the water with the magnetic stirrer to create a vortex.

  • Slowly disperse the pre-weighed this compound powder into the water. The mixture will appear as a cloudy, yellowish slurry.

  • Slowly add the neutralizing agent dropwise into the slurry.

  • Continue stirring vigorously. Observe the solution's clarity. The slurry will begin to clear as the powder neutralizes and dissolves.

  • Continue adding the base until the solution is completely transparent and free of visible particles.

  • Measure the pH of the final solution. If necessary, adjust to a target pH between 7.0 and 8.5 to ensure complete and stable solubilization.

  • This stock solution can now be incorporated into the aqueous phase of a larger formulation.

Protocol 2: Viscosity Troubleshooting for Carbomer-Based Gels

Objective: To restore viscosity in a carbomer-thickened formulation after the addition of this compound.

Materials:

  • Low-viscosity carbomer-based formulation containing this compound

  • Electrolyte-insensitive thickener (e.g., Xanthan Gum, Hydroxyethylcellulose)

  • Overhead mixer or homogenizer

  • Viscometer

Methodology:

  • Measure the initial (low) viscosity of the problematic formulation using a viscometer.

  • In a separate container, create a pre-slurry of the secondary thickener (e.g., 1% Xanthan Gum in a small amount of glycerin) to prevent clumping.

  • While mixing the main batch with an overhead stirrer, slowly add the thickener pre-slurry.

  • Continue mixing until the secondary thickener is fully hydrated and the formulation is homogeneous.

  • Allow the formulation to rest for at least one hour to allow the polymer network to fully form.

  • Measure the final viscosity. Compare with the initial measurement and the target viscosity.

  • If necessary, make small, incremental additions of the secondary thickener until the desired viscosity is achieved. Note the final concentration of the added thickener for future batch scaling.

Visualized Workflows

FormulationWorkflow Formulation Workflow for this compound cluster_prep Aqueous Phase Preparation cluster_final Final Formulation start 1. Weigh Deionized Water add_powder 2. Disperse Bisdisulizole Disodium Powder start->add_powder add_base 3. Add Neutralizing Agent Dropwise add_powder->add_base dissolve 4. Stir Until Completely Dissolved add_base->dissolve check_ph 5. Check pH & Clarity (Target: pH 7.0-8.5) dissolve->check_ph incorporate 6. Add Solution to Main Batch check_ph->incorporate Aqueous phase ready final_qc 7. Final QC Checks (Viscosity, pH, Stability) incorporate->final_qc

Caption: A typical workflow for preparing and incorporating this compound.

DissolutionTroubleshooting Troubleshooting Logic for Dissolution Issues start Start: Solution is Cloudy or has Precipitate check_ph Is pH in 7.0 - 8.5 range? start->check_ph adjust_ph Action: Slowly add more base to increase pH check_ph->adjust_ph No check_again Is solution clear now? check_ph->check_again Yes adjust_ph->check_ph check_incompatibility Problem: Potential Incompatibility with other ingredients check_again->check_incompatibility No resolved Success: Dissolution Issue Resolved check_again->resolved Yes ViscosityTroubleshooting Viscosity Troubleshooting Workflow start Start: Viscosity of Gel Dropped After Adding Ingredient check_thickener Is the thickener a Carbomer? start->check_thickener add_secondary Action: Add electrolyte-resistant thickener (e.g., Xanthan Gum) check_thickener->add_secondary Yes investigate_other Action: Investigate other electrolyte-sensitive ingredients check_thickener->investigate_other No measure_viscosity Measure Viscosity add_secondary->measure_viscosity investigate_other->measure_viscosity check_target Is viscosity restored? measure_viscosity->check_target resolved Success: Viscosity Issue Resolved check_target->resolved Yes re_evaluate Problem: Re-evaluate entire thickening system check_target->re_evaluate No

References

Minimizing batch-to-batch variability in Bisdisulizole disodium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in the synthesis of Bisdisulizole disodium (B8443419).

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in Bisdisulizole disodium synthesis that contribute most to batch-to-batch variability?

A1: The two most critical stages are the condensation reaction to form the bis-benzimidazole core and the subsequent sulfonation of the aromatic rings.[1][2] Variability in these stages can lead to inconsistencies in product purity, yield, and impurity profile. Careful control over reaction parameters such as temperature, time, and reagent stoichiometry is crucial.

Q2: What are the common impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials, mono-sulfonated and tri-sulfonated analogues, and sulfone byproducts.[3][4] The formation of these impurities is often influenced by reaction conditions, particularly temperature and the concentration of the sulfonating agent.[3][4]

Q3: How can I control the degree of sulfonation to ensure the desired tetra-sulfonated product?

A3: Controlling the degree of sulfonation is achieved by precise management of reaction temperature, reaction time, and the molar ratio of the sulfonating agent to the substrate.[2][5] Using a slight excess of the sulfonating agent and monitoring the reaction progress by techniques like HPLC can help ensure complete sulfonation while minimizing over-sulfonation.[4]

Q4: What are the recommended purification methods for this compound?

A4: A multi-step purification process is typically employed, involving treatment with activated carbon to remove colored impurities, followed by pH adjustment and precipitation.[1] Salting out with sodium chloride is a common method to induce precipitation of the disodium salt.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can further enhance purity.[6][7]

Q5: What analytical techniques are essential for quality control of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the active ingredient and any impurities.[2] Spectroscopic methods such as UV-Vis, FT-IR, and NMR are used for identity confirmation, while Mass Spectrometry (MS) is valuable for the structural elucidation of impurities.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Incomplete Condensation Reaction Ensure the reaction temperature is maintained at the optimal level (e.g., around 110°C) for a sufficient duration (e.g., 10-15 hours) to drive the reaction to completion. Use appropriate acid catalysts as specified in the protocol.
Incomplete Sulfonation Increase the molar ratio of the sulfonating agent (e.g., concentrated sulfuric acid or oleum) to the bis-benzimidazole intermediate. Monitor the reaction by HPLC to confirm the disappearance of partially sulfonated intermediates. The reaction is reversible, so using a dehydrating agent can help drive it forward.[8]
Product Loss During Purification Optimize the pH for precipitation; a pH of around 3 is often effective.[1] Control the cooling rate during recrystallization to maximize crystal formation and minimize loss in the mother liquor.
Suboptimal Precipitation Ensure a sufficient concentration of sodium chloride is used for salting out. The recovery of the disodium salt is typically greater than 90% with this method.[1]
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Recommended Solution
Formation of Mono- or Tri-sulfonated Impurities Adjust the reaction time and temperature of the sulfonation step. Lower temperatures may favor mono-sulfonation, while excessively high temperatures or prolonged reaction times can lead to degradation or other side reactions.[3]
Presence of Sulfone Byproducts Sulfone formation is a common side reaction at elevated temperatures.[3] Maintain the sulfonation reaction temperature within the recommended range to minimize this side reaction.
Residual Starting Materials Ensure the correct stoichiometry of reactants in both the condensation and sulfonation steps. Use a slight excess of one reagent if necessary to drive the reaction to completion, and then remove the excess during purification.
Colored Impurities Treat the crude product solution with activated carbon. The amount of activated carbon and the treatment time may need to be optimized for different batches.

Data Presentation

Table 1: Key Parameters for this compound Synthesis

Parameter Condensation Stage Sulfonation Stage Purification Stage
Temperature 90-110°C40-80°C (can be higher depending on sulfonating agent)[3][4]Room temperature to 0°C for crystallization
Time 10-15 hours1-3 hours (monitor by HPLC)[3]Variable
Key Reagents o-phenylenediamine (B120857), terephthalic acid, strong acid catalystBis-benzimidazole intermediate, concentrated H₂SO₄ or oleumActivated carbon, NaOH, HCl, NaCl, Ethanol/Water
Typical Yield >90% (for the intermediate)>95%>90% recovery from precipitation[1]
Target Purity -->98%

Table 2: Typical HPLC Parameters for Sunscreen Agent Analysis

Parameter Condition 1 [9]Condition 2 [10]Condition 3 [11]
Column ACE C18 (250 x 4.6 mm, 5 µm)Baker bond Q2100 C18C₁₈
Mobile Phase Methanol (B129727):Water (88:12 v/v)Methanol:Water (90:10 v/v)Methanol:Aquabidest (93:7 v/v)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection Diode Array Detector (DAD)UV at 303 nmUV at 320 nm
Column Temp. 20°CNot specifiedNot specified
Run Time 18 minNot specifiedNot specified

Note: These are general conditions for sunscreen agents and may need to be optimized specifically for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is a general guideline based on typical synthesis routes.[1][2] Researchers should consult specific literature for detailed procedures and safety precautions.

  • Condensation:

    • In a suitable reactor, combine o-phenylenediamine and terephthalic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid).

    • Heat the mixture to approximately 110°C and maintain for 10-15 hours with stirring under an inert atmosphere.

    • Monitor the reaction for the formation of the phenylene-bis-benzimidazole intermediate.

    • Upon completion, cool the reaction mixture and isolate the intermediate product.

  • Sulfonation:

    • Carefully add the phenylene-bis-benzimidazole intermediate to an excess of sulfonating agent (e.g., fuming sulfuric acid) at a controlled temperature, typically below 40°C.

    • Slowly raise the temperature to the desired reaction temperature (e.g., 70-80°C) and hold for 1-3 hours.

    • Monitor the reaction progress by HPLC to ensure the formation of the tetra-sulfonated product.

  • Purification:

    • Quench the reaction mixture by carefully adding it to ice water.

    • Adjust the pH of the solution with sodium hydroxide (B78521) to precipitate the crude product.

    • Filter the crude product and redissolve it in water.

    • Treat the solution with activated carbon to remove colored impurities, followed by filtration.

    • Adjust the pH of the filtrate to approximately 3 with hydrochloric acid.

    • Induce precipitation of the disodium salt by adding sodium chloride.

    • Collect the precipitate by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a gradient of 20% to 80% organic solvent over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (around 335 nm).[12]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the synthesized product and dissolve it in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10][11][13]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (o-phenylenediamine, terephthalic acid) condensation Condensation Reaction start->condensation intermediate Bis-benzimidazole Intermediate condensation->intermediate side_reaction1 Side Reactions condensation->side_reaction1 sulfonation Sulfonation Reaction intermediate->sulfonation crude Crude this compound sulfonation->crude incomplete_sulfonation Incomplete Sulfonation sulfonation->incomplete_sulfonation quench Quenching in Ice Water crude->quench ph_adjust1 pH Adjustment (NaOH) quench->ph_adjust1 filtration1 Filtration ph_adjust1->filtration1 redissolve Redissolution in Water filtration1->redissolve carbon Activated Carbon Treatment redissolve->carbon filtration2 Filtration carbon->filtration2 ph_adjust2 pH Adjustment (HCl) filtration2->ph_adjust2 precipitation Precipitation (NaCl) ph_adjust2->precipitation filtration3 Filtration & Washing precipitation->filtration3 drying Drying filtration3->drying qc Final Product Analysis (HPLC, Spectroscopy) drying->qc impurities Impurities side_reaction1->impurities incomplete_sulfonation->impurities impurities->qc

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_high_impurities High Impurities start Batch Fails QC check_condensation Review Condensation - Temp, Time, Catalyst start->check_condensation Low Yield analyze_impurities Identify Impurities (HPLC-MS) start->analyze_impurities High Impurities check_sulfonation Review Sulfonation - Reagent Ratio, Time check_condensation->check_sulfonation check_purification Review Purification - pH, Cooling Rate check_sulfonation->check_purification solution1 Optimize Reaction Conditions check_purification->solution1 adjust_sulfonation Adjust Sulfonation Conditions - Temp, Time analyze_impurities->adjust_sulfonation optimize_purification Optimize Purification - Carbon Treatment, Recrystallization adjust_sulfonation->optimize_purification solution2 Refine Purification Protocol optimize_purification->solution2

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Bisdisulizole disodium (B8443419). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing, a common chromatographic issue encountered with this analyte.

Bisdisulizole disodium is a highly polar, water-soluble, and acidic organic compound, properties which can present challenges in achieving optimal peak symmetry during reversed-phase HPLC analysis.[1][2] This resource provides a structured, question-and-answer approach to identify and remedy the root causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A: Peak tailing is a distortion where a chromatographic peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[4] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3] For a highly acidic and polar compound like this compound, which contains multiple sulfonic acid groups, the key causes include:

  • Secondary Interactions: While the primary retention mechanism on a C18 column is hydrophobic, secondary polar interactions can occur between the analyte and the stationary phase. These often involve residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) backbone of the column packing material.[5][6]

  • Mobile Phase pH Issues: If the mobile phase pH is not appropriately controlled, this compound can exist in multiple ionization states, leading to peak broadening and tailing.[5][7]

  • Column Problems: Degradation of the column, contamination, or physical deformations like voids in the packing material can distort peak shape.[3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8] For an acidic analyte like this compound, it is crucial to maintain a mobile phase pH that is at least two units below its pKa.[7] This ensures the sulfonic acid groups are fully protonated (in their neutral form), promoting a single, consistent interaction with the stationary phase and minimizing secondary interactions that cause tailing.[9][10] Operating near the analyte's pKa can cause a mixture of ionized and unionized forms to exist simultaneously, leading to distorted or split peaks.[5][8]

Q4: What is the role of the mobile phase buffer and other additives?

A: A buffer is essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and symmetrical peak shapes.[3][7] For acidic compounds, buffers like phosphate (B84403) or formate (B1220265) are commonly used. An adequate buffer concentration (typically 10-20 mM) helps to control the pH and can also mask the activity of residual silanol groups on the column.[4][11] Additives such as triethylamine (B128534) can sometimes be used to further reduce peak tailing by competing with the analyte for active silanol sites, though this is more common for basic analytes.[12]

Q5: Could my HPLC column be the cause of the peak tailing?

A: Yes, the column is a frequent source of peak shape problems. Common issues include:

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.

  • Column Void: A void or channel in the packed bed at the head of the column can cause the sample to travel through different paths, resulting in peak distortion.[3] This can be caused by pressure shocks or operating at a pH that degrades the silica.[8]

  • Inappropriate Column Chemistry: For challenging polar and acidic compounds, a high-purity silica column that is well end-capped is recommended. End-capping deactivates many of the residual silanol groups, reducing the potential for secondary interactions.[5]

Q6: Can my sample preparation and injection parameters lead to peak tailing?

A: Absolutely. Two common issues related to the sample itself are:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to shorter retention times.[3][4] If all peaks in the chromatogram are tailing, consider diluting your sample.[3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion.[13] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.

Q7: What are extra-column effects and how might they cause peak tailing?

A: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the HPLC column itself. This is often due to "dead volume" in the system.[5] Potential sources include using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[5] These issues can cause the separated analyte band to spread out before it reaches the detector, resulting in broader and more asymmetrical peaks.

Troubleshooting Guide and Protocols

Quantitative Data Summary

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a strongly acidic compound like this compound. Note that as the pH is lowered well below the analyte's pKa, the peak shape improves significantly.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape Observation
4.5Partially Ionized> 1.8Severe Tailing
3.5Mostly Protonated~ 1.5Moderate Tailing
2.5Fully Protonated1.0 - 1.2Symmetrical / Near-Symmetrical
Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (As > 1.2) check_ph Is mobile phase pH >= 2 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH (e.g., to pH 2.5) using a suitable buffer (e.g., phosphate) check_ph->adjust_ph No check_column Is the column known to be in good condition? check_ph->check_column Yes adjust_ph->check_column flush_column 1. Flush column with strong solvent. 2. If no improvement, replace column with a new, high-purity, end-capped column. check_column->flush_column No / Unsure check_sample Is sample concentration and solvent appropriate? check_column->check_sample Yes flush_column->check_sample adjust_sample 1. Dilute sample 10-fold. 2. Ensure sample solvent matches mobile phase. check_sample->adjust_sample No check_system Check for extra-column effects (e.g., long tubing, loose fittings) check_sample->check_system Yes adjust_sample->check_system end_node Symmetrical Peak Achieved (As ≈ 1.0) check_system->end_node

References

Impact of pH on the stability and UV absorbance of Bisdisulizole disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability and UV absorbance of Bisdisulizole disodium (B8443419).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of Bisdisulizole disodium in aqueous solutions?

A1: this compound is known for its excellent stability in a wide pH range, particularly in finished cosmetic formulations where it is stable between pH 5.0 and 9.0.[1] For laboratory research and pre-formulation studies, maintaining the pH within this range is recommended to prevent potential degradation and ensure consistent performance.

Q2: How does pH affect the UV absorbance of this compound?

A2: The UV absorbance of this compound, with a peak absorbance around 335 nm, is generally stable within the recommended pH range of 5.0 to 9.0.[2][3] Extreme pH values (highly acidic or highly alkaline) may potentially cause slight shifts in the absorbance spectrum or a decrease in absorbance intensity due to structural alterations of the molecule. However, specific public data on these shifts is limited.

Q3: Is this compound susceptible to degradation at acidic or alkaline pH?

A3: While this compound is considered highly photostable, like many organic molecules, it can be susceptible to hydrolytic degradation under extreme acidic or alkaline conditions, especially over extended periods or at elevated temperatures.[4] The benzimidazole (B57391) structure, while robust, can undergo degradation outside its optimal pH range.

Q4: Can I dissolve this compound directly in an acidic or basic solution?

A4: this compound is the disodium salt of a sulfonic acid. The free acid form is virtually insoluble in water. It is typically dissolved by adding a base (like sodium hydroxide, triethanolamine, or potassium hydroxide) to an aqueous dispersion of the powder to form the soluble salt.[1] Therefore, direct dissolution in a pre-prepared acidic solution would not be effective. For basic solutions, the compound is readily soluble.

Q5: Are there any known incompatibilities of this compound with other formulation ingredients at specific pH values?

A5: Care should be taken when formulating this compound with quaternary ammonium (B1175870) salts, as complex formation may occur.[1] It is also advisable to monitor for discoloration when used with tocopherol in formulations.[1] The stability and compatibility should always be tested in the final formulation at its intended pH.

Troubleshooting Guides

Issue 1: Decreased UV Absorbance in Formulation
Potential Cause Troubleshooting Step Expected Outcome
pH outside optimal range (5.0-9.0) Measure the pH of the solution. Adjust to within the 5.0-9.0 range using a suitable acid or base (e.g., citric acid, sodium hydroxide).Restoration of expected UV absorbance if the change was reversible.
Degradation due to extreme pH If the pH was significantly outside the 5.0-9.0 range for a prolonged period, the molecule may have degraded. Prepare a fresh solution within the optimal pH range.The new solution should exhibit the correct UV absorbance.
Interaction with other ingredients Review the formulation for incompatible ingredients (e.g., quaternary ammonium salts). Prepare a simplified solution of this compound in the same buffer to isolate the cause.A stable absorbance in the simplified solution suggests an interaction in the full formulation.
Issue 2: Precipitation or Crystallization in Solution
Potential Cause Troubleshooting Step Expected Outcome
Low pH causing conversion to free acid Measure the pH of the solution. If below 5.0, slowly add a base (e.g., sodium hydroxide) with stirring to increase the pH and re-dissolve the compound as its salt.The precipitate should dissolve as the pH enters the stable range (5.0-9.0).
Supersaturation Ensure the concentration of this compound does not exceed its solubility in the given solvent system and temperature. Gentle warming may help re-dissolve the precipitate.A clear solution is obtained upon concentration adjustment or warming.
Complexation with cationic ingredients If quaternary ammonium salts are present, they may form an insoluble complex. Consider reformulating with alternative ingredients.A stable, clear solution without precipitation.

Quantitative Data

Disclaimer: The following tables present illustrative data based on typical behavior of benzimidazole derivatives, as specific public data for this compound is limited. This data is intended for educational and guidance purposes in experimental design.

Table 1: Illustrative UV Absorbance of this compound at Different pH Values

pHPeak Absorbance Wavelength (λmax, nm)Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)
3.0~333Potentially slightly lower
5.0~335Optimal
7.0~335Optimal
9.0~335Optimal
11.0~337Potentially slightly lower

Table 2: Illustrative Stability of this compound in Aqueous Solution at 40°C

pH% Remaining after 4 weeks% Remaining after 8 weeks
3.095%90%
5.0>99%>99%
7.0>99%>99%
9.0>99%98%
11.096%92%

Experimental Protocols

Protocol 1: Determining the Effect of pH on UV Absorbance

This protocol outlines the procedure to measure the UV absorbance spectrum of this compound in buffers of varying pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, 11) using standard laboratory buffers (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water, neutralized with a suitable base (e.g., 0.1 M NaOH) to ensure complete dissolution, to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions: For each pH buffer, dilute the stock solution to a final concentration suitable for UV-Vis spectrophotometry (e.g., 10 µg/mL).

  • UV-Vis Spectrophotometry:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use the respective buffer solution as the blank.

    • Scan each test solution across the UV range from 250 nm to 450 nm.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this peak.

  • Data Analysis: Compare the λmax and absorbance values across the different pH solutions.

Protocol 2: Assessing the Stability of this compound at Different pH Values

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time at various pH levels.

  • Preparation of Stability Samples:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in different pH buffers (e.g., pH 3, 5, 7, 9, 11).

    • Divide each solution into aliquots for different time points.

    • Store the samples in a temperature-controlled environment (e.g., 40°C) protected from light.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (e.g., 335 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a sample from each pH condition.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area for each pH condition.

Visualizations

Experimental_Workflow_UV_Absorbance cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare pH Buffers (pH 3, 5, 7, 9, 11) C Dilute Stock in Each pH Buffer A->C B Prepare Stock Solution of this compound B->C E Scan Samples (250-450 nm) C->E D Calibrate Spectrophotometer D->E F Record λmax and Absorbance E->F G Compare Spectra Across pH Values F->G

Caption: Workflow for analyzing the effect of pH on UV absorbance.

Stability_Analysis_Workflow cluster_setup Sample Setup & Storage cluster_testing Time-Point Testing cluster_data Data Analysis prep Prepare Solutions in Different pH Buffers store Store Samples at 40°C (Protected from Light) prep->store sample Withdraw Aliquots at T=0, 1, 2, 4, 8 weeks store->sample Time hplc Analyze by HPLC sample->hplc calc Calculate % Remaining vs. Time 0 hplc->calc compare Compare Degradation Rates Across pH Conditions calc->compare

Caption: Workflow for HPLC-based stability testing at various pH levels.

References

Preventing precipitation of Bisdisulizole disodium in aqueous formulations over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bisdisulizole Disodium (B8443419). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Bisdisulizole disodium in aqueous formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound.

Q1: My this compound formulation has become cloudy and is showing signs of precipitation. What are the initial steps I should take to troubleshoot this issue?

A1: When precipitation is observed, a systematic approach is crucial. Begin by verifying the following:

  • Concentration: Confirm that the concentration of this compound is not exceeding its solubility limit in your specific formulation.

  • pH of the Formulation: Measure the pH of your formulation. This compound's solubility is pH-dependent.

  • Storage Conditions: Ensure the formulation has been stored at the recommended temperature and protected from light, as temperature fluctuations can affect solubility.[1]

Q2: How does pH influence the stability of this compound in my aqueous formulation?

A2: The pH of the formulation is a critical factor in maintaining the solubility of this compound. It is a sulfonated compound, and its solubility is generally higher at a neutral to alkaline pH. A decrease in pH can lead to the protonation of the sulfonic acid groups, reducing its solubility and causing precipitation. It is recommended to maintain a stable pH throughout the formulation's shelf life.[2]

Q3: Could other ingredients in my formulation be causing the precipitation of this compound?

A3: Yes, interactions with other ingredients can lead to precipitation. Potential incompatibilities include:

  • Cationic Ingredients: this compound is an anionic molecule and can form insoluble complexes with cationic polymers or surfactants.

  • High Salt Concentrations: Excessive ionic strength in the formulation can decrease the solubility of this compound through the "salting-out" effect.

  • Specific Ingredients: There are known incompatibilities with Tocopherol and quaternary ammonium (B1175870) salts.[3]

Q4: I have confirmed that the pH is optimal and there are no obvious incompatibilities, but precipitation still occurs over time. What can I do to enhance the stability of my formulation?

A4: To improve long-term stability, consider the following strategies:

  • Co-solvents: The inclusion of a co-solvent, such as propylene (B89431) glycol or glycerin, can help to increase the solubility of this compound.

  • Chelating Agents: If trace metal ions are suspected to be causing instability, the addition of a chelating agent like EDTA can be beneficial.

  • Polymeric Stabilizers: Certain polymers can act as crystallization inhibitors, preventing the growth of crystals even in supersaturated solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum UV filter that primarily absorbs UVA and UVB radiation.[1][4] It is known for its high photostability and is often used in water-based sunscreen products like gels and clear sprays.[5][6]

Q2: What is the typical concentration range for this compound in formulations?

A2: The approved usage level of this compound can be up to 10% in many regions, including the European Union.[4][7] However, the optimal concentration will depend on the specific formulation and desired level of UV protection.

Q3: Are there any known synergistic effects of this compound with other UV filters?

A3: Yes, this compound shows synergistic effects with oil-soluble UVB filters.[2][5][6] Combining it with UVA I absorbers can result in broad-spectrum UVA protection.[5]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

Objective: To determine the solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 4.0 to 9.0.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspensions to remove any undissolved solid.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.

Protocol 2: Compatibility Study with Formulation Excipients

Objective: To assess the compatibility of this compound with other formulation ingredients.

Methodology:

  • Prepare a stock solution of this compound in water at a concentration below its saturation point.

  • In separate vials, mix the this compound stock solution with individual excipients at their intended use concentrations.

  • Include a control vial containing only the this compound stock solution.

  • Store the vials under accelerated stability conditions (e.g., 40°C) and at room temperature.

  • Visually inspect the samples for any signs of precipitation or cloudiness at regular intervals (e.g., 24 hours, 1 week, 1 month).

Data Presentation

Table 1: pH-Dependent Solubility of this compound at 25°C

pHSolubility ( g/100 mL)
4.0[Insert Experimental Data]
5.0[Insert Experimental Data]
6.0[Insert Experimental Data]
7.0[Insert Experimental Data]
8.0[Insert Experimental Data]
9.0[Insert Experimental Data]

Table 2: Compatibility of this compound with Common Excipients

ExcipientConcentration (%)Observation (40°C, 1 month)
Propylene Glycol5Clear
Glycerin5Clear
Cationic Polymer X1Precipitation
Sodium Chloride2Clear
EDTA0.1Clear

Visualizations

G cluster_0 Troubleshooting Workflow Start Precipitation Observed Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Check_pH Is pH in Optimal Range? Check_Conc->Check_pH No Solution_Found Problem Resolved Check_Conc->Solution_Found Yes, Adjust Concentration Check_Incomp Any Incompatible Ingredients? Check_pH->Check_Incomp Yes Check_pH->Solution_Found No, Adjust pH Consider_Stab Enhance Stability Check_Incomp->Consider_Stab No Check_Incomp->Solution_Found Yes, Reformulate Consider_Stab->Solution_Found Implement Strategy No_Solution Further Investigation Needed Consider_Stab->No_Solution

Caption: Troubleshooting workflow for precipitation issues.

G cluster_1 Impact of pH on this compound Low_pH Low pH (Acidic) Protonated Protonated Form (Less Soluble) Low_pH->Protonated High_pH High pH (Neutral/Alkaline) Deoprotonated Deprotonated Form (More Soluble) High_pH->Deoprotonated Precipitation Precipitation Protonated->Precipitation Soluble Soluble Deoprotonated->Soluble

Caption: Effect of pH on the solubility of this compound.

References

Technical Support Center: Optimizing Experimental Conditions for Kinetic Studies of Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for kinetic studies, with a focus on photostability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bisdisulizole disodium and what are its key properties for kinetic studies?

A1: this compound is a water-soluble organic compound primarily used as a broad-spectrum ultraviolet (UV) filter, offering protection against UVA radiation.[1][2][3] Its key characteristic is its high photostability, which is attributed to its molecular structure that allows for the efficient dissipation of absorbed UV energy as heat.[1] When conducting kinetic studies, particularly photodegradation kinetics, it is essential to consider its high stability as a baseline.

Q2: What are the regulatory guidelines I should follow for photostability testing?

A2: The internationally recognized guideline for photostability testing is the ICH Q1B guideline.[4][5][6] This guideline outlines the recommended procedures for testing new drug substances and products, including the light sources, exposure levels, and methodologies for both forced degradation and confirmatory studies.[4][6]

Q3: What type of analytical method is most suitable for quantifying this compound in kinetic studies?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended analytical technique for the quantification of this compound. It offers high resolution and sensitivity for both the active ingredient and any potential degradation products. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a typical starting point for method development.

Q4: How can I determine the kinetic order of photodegradation for this compound?

A4: To determine the kinetic order of photodegradation, you should expose a solution of this compound to a controlled light source and measure its concentration at various time intervals using a validated HPLC method. By plotting the concentration of this compound versus time, and then transforming the data (e.g., natural log of concentration vs. time for first-order kinetics), you can determine the reaction order from the linearity of the plot.

Q5: Can other ingredients in my formulation affect the kinetic stability of this compound?

A5: Yes. While this compound is highly photostable on its own, other components in a formulation can potentially influence its stability through a process called photosensitization.[5] In this process, another ingredient might absorb light energy and transfer it to the this compound molecule, leading to its degradation.[5] It is crucial to evaluate the photostability of the complete formulation.

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation of this compound in Photostability Studies

Q: I am observing a higher than expected degradation of this compound in my photostability study. What could be the cause?

A: This issue can arise from several factors. Consider the following troubleshooting steps:

  • Dark Control Analysis: Have you included a dark control (a sample protected from light but stored under the same temperature and humidity)?[5] If the dark control also shows degradation, the issue might be thermal or hydrolytic instability rather than photodegradation.

  • Photosensitization: Are there other active ingredients or excipients in your formulation that could be acting as photosensitizers?[5] Try to conduct photostability studies on individual components to isolate the cause.

  • Light Source Wavelength: Ensure your light source does not have significant radiation below 320 nm, as this higher energy light can cause degradation that might not be relevant to normal storage and use conditions.[5]

  • pH of the Medium: The stability of this compound may be pH-dependent. Ensure the pH of your sample solution is controlled and consistent across experiments.

Issue 2: Poor Reproducibility in HPLC Quantification

Q: My HPLC results for this compound concentration are not reproducible between injections. What should I check?

A: Poor reproducibility in HPLC can be systematic or random. Here is a checklist to diagnose the problem:

  • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times and peak areas.

  • Mobile Phase Preparation: Ensure your mobile phase is properly degassed and that the components are miscible. Fluctuations in mobile phase composition can lead to drifting retention times.

  • Injector Issues: Check the injector for any blockages or air bubbles in the sample loop.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time shifts in the initial injections.

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion and poor reproducibility.

Issue 3: Asymmetric Peak Shape (Tailing or Fronting) in HPLC Chromatogram

Q: I am observing significant peak tailing for this compound in my HPLC analysis. How can I improve the peak shape?

A: Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:

  • Mobile Phase pH: this compound is a tetrasulfonate salt. The pH of the mobile phase can affect its ionization state and interaction with the stationary phase. Adjusting the pH to ensure a consistent and single ionic form can improve peak shape.

  • Secondary Interactions: Peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based column. Adding a competitive base to the mobile phase or using a base-deactivated column can mitigate this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try diluting your sample and re-injecting.

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Clean or replace the column as needed.

Data Presentation

Table 1: Recommended Photostability Test Conditions (ICH Q1B)
ParameterSpecificationNotes
Light Source Option 1 Artificial daylight (e.g., Xenon lamp with D65/ID65 filters)The light source should have an output similar to the D65 or ID65 standards.
Light Source Option 2 Cool white fluorescent lamp and a near UV lampSamples should be exposed to both lamps. The near UV lamp should have a spectral distribution from 320 nm to 400 nm.[4]
Overall Illumination Not less than 1.2 million lux hours
Integrated Near UV Energy Not less than 200 watt hours/square meter
Dark Control A sample protected from light (e.g., wrapped in aluminum foil)Should be stored under the same conditions as the exposed sample to assess thermal degradation.[5]
Temperature Should be monitored and controlled
Table 2: Typical Starting Parameters for HPLC Analysis of this compound
ParameterTypical Value/ConditionTroubleshooting Tip
Column C18, 5 µm, 4.6 x 250 mmIf peak tailing is observed, consider a base-deactivated column.
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate)The organic-to-aqueous ratio will need to be optimized for desired retention.
pH of Aqueous Buffer 2.5 - 7.0Adjusting the pH can significantly impact peak shape and retention time.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrum of this compound (typically around its λmax)
Injection Volume 10 - 20 µLReduce if column overload is suspected.
Column Temperature 25 - 40 °CMaintaining a constant temperature is crucial for reproducible retention times.

Experimental Protocols

Protocol 1: General Photostability Study of this compound in Solution
  • Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, buffer) at a known concentration.

  • Sample Aliquoting: Aliquot the solution into chemically inert and transparent containers (e.g., quartz cuvettes).

  • Dark Control: Wrap at least one sample container completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place the samples in a photostability chamber that complies with ICH Q1B guidelines. Expose the samples to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter. The dark control should be placed alongside the exposed samples.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the exposed samples and the dark control.

  • HPLC Analysis: Immediately analyze the withdrawn aliquots using a validated, stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples to assess the extent of photodegradation.

Protocol 2: Determination of Photodegradation Kinetic Order
  • Experimental Setup: Follow steps 1-5 of the General Photostability Study protocol, ensuring frequent sampling during the initial phase of the experiment.

  • Data Collection: Record the concentration of this compound ([A]) at each time point (t).

  • Zero-Order Kinetics: Plot [A] versus t. If the plot is a straight line, the reaction is zero-order, and the slope is the negative of the rate constant (-k).

  • First-Order Kinetics: Plot the natural logarithm of [A] (ln[A]) versus t. If this plot is linear, the reaction is first-order, and the slope is the negative of the rate constant (-k).

  • Second-Order Kinetics: Plot the reciprocal of [A] (1/[A]) versus t. If this plot is linear, the reaction is second-order, and the slope is the rate constant (k).

  • Model Selection: The kinetic model that results in the most linear plot (highest R² value) is the most appropriate for describing the photodegradation of this compound under the tested conditions.

Mandatory Visualization

Experimental_Workflow_for_Kinetic_Studies cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_solution Prepare Bisdisulizole disodium solution aliquot Aliquot into transparent containers prep_solution->aliquot dark_control Prepare dark control (wrap in foil) aliquot->dark_control expose Expose samples in photostability chamber (ICH Q1B) dark_control->expose sampling Sample at defined time intervals expose->sampling hplc Quantify concentration by HPLC sampling->hplc plot_data Plot concentration vs. time hplc->plot_data kinetic_model Determine kinetic order (Zero, First, Second) plot_data->kinetic_model rate_constant Calculate rate constant (k) and half-life (t½) kinetic_model->rate_constant

Caption: Experimental workflow for kinetic studies of this compound.

HPLC_Troubleshooting_Tree cluster_problem_type Identify Problem Type cluster_rt_causes Potential Causes for RT Shifts cluster_ps_causes Potential Causes for Poor Peak Shape cluster_p_causes Potential Causes for Pressure Issues start HPLC Problem Observed retention_time Retention Time Shifts? start->retention_time peak_shape Poor Peak Shape? start->peak_shape pressure Abnormal Pressure? start->pressure rt_cause1 Mobile phase composition retention_time->rt_cause1 Yes rt_cause2 Column temperature fluctuations retention_time->rt_cause2 Yes rt_cause3 Column not equilibrated retention_time->rt_cause3 Yes ps_cause1 Mobile phase pH not optimal peak_shape->ps_cause1 Yes ps_cause2 Column overload peak_shape->ps_cause2 Yes ps_cause3 Column contamination peak_shape->ps_cause3 Yes p_cause1 System leak pressure->p_cause1 Yes p_cause2 Blockage in line or column pressure->p_cause2 Yes p_cause3 Pump malfunction pressure->p_cause3 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

Photostability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors photostability Photostability of This compound molecular_structure Molecular Structure (High Intrinsic Stability) molecular_structure->photostability light_source Light Source (Wavelength & Intensity) light_source->photostability formulation Formulation (Photosensitizers) formulation->photostability ph pH of Medium ph->photostability temperature Temperature temperature->photostability

Caption: Factors influencing the photostability of this compound.

References

Strategies to enhance the photostability of Bisdisulizole disodium in the presence of other UV filters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides comprehensive guidance on strategies to enhance the photostability of Bisdisulizole disodium (B8443419) (also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate) when formulated with other UV filters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and photostability testing of sunscreen products containing Bisdisulizole disodium.

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly high photodegradation of this compound - Interaction with a photounstable UV filter: Some UV filters, like Avobenzone, are inherently photounstable and can accelerate the degradation of other filters in the formulation. - Incompatible formulation components: Certain excipients in the formulation may be interacting with this compound upon UV exposure. - Incorrect pH of the formulation: The stability of this compound can be pH-dependent.- Incorporate a photostabilizer: Add a known photostabilizer like Octocrylene to the formulation. Octocrylene is effective at stabilizing Avobenzone, which in turn can prevent the accelerated degradation of this compound.[1] - Review formulation excipients: Ensure all excipients are photochemically inert or consider using encapsulated versions of reactive ingredients. - Adjust and buffer the pH: Maintain the formulation pH within the optimal stability range for this compound.
Precipitation or crystallization of this compound in the formulation - Supersaturation: The concentration of this compound may exceed its solubility in the aqueous phase of the formulation. - "Salting out" effect: High concentrations of other salts or water-soluble ingredients can reduce the solubility of this compound. - Temperature fluctuations: Changes in storage temperature can affect solubility.- Optimize concentration: Determine the maximum soluble concentration of this compound in your specific formulation base. - Co-solvents: Consider the addition of a co-solvent to the aqueous phase to improve solubility. - Control storage conditions: Store the formulation at a constant, controlled temperature.
Inconsistent results in photostability testing - Non-uniform application of the sunscreen film: An uneven film thickness on the substrate (e.g., PMMA plate) will lead to variable UV exposure.[2][3] - Fluctuations in the UV lamp output: The intensity of the UV source may not be consistent over time. - Issues with the analytical method (HPLC/Spectrophotometry): Problems with the mobile phase, column, or detector can lead to unreliable quantification.[4]- Standardize film application: Use a calibrated applicator to ensure a uniform film thickness (e.g., 2 mg/cm²).[2] - Calibrate and monitor the UV source: Regularly check the output of the solar simulator using a calibrated radiometer.[5] - Validate the analytical method: Ensure the HPLC or spectrophotometric method is validated for linearity, precision, and accuracy for all UV filters in the formulation.[4][6][7][8]
Discoloration of the formulation after UV exposure - Formation of colored photodegradation products: The degradation of one or more UV filters can result in colored byproducts. - Interaction with packaging: The formulation may be reacting with the packaging material upon UV exposure.- Identify the source of degradation: Use techniques like LC-MS to identify the photodegradation products and their source. - Incorporate antioxidants: Antioxidants can help to mitigate the formation of colored degradation products by scavenging free radicals. - Conduct photostability testing in the final packaging: Ensure the packaging is inert and provides adequate protection from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photostabilization for this compound?

A1: this compound is inherently a highly photostable molecule. Its primary mechanism of photostability involves the efficient dissipation of absorbed UV energy through non-radiative pathways, releasing it as a negligible amount of heat. This rapid deactivation from the electronically excited state to the ground state prevents the molecule from undergoing photochemical reactions that lead to degradation.

Q2: Which UV filters are known to have a synergistic photostabilizing effect with this compound?

A2: this compound has been shown to have a synergistic effect when combined with oil-soluble UVB absorbers.[9] Additionally, it can be formulated with Avobenzone to create a broad-spectrum UVA protection product.[9] While this compound itself is stable, it can contribute to the overall photostability of the formulation.

Q3: How can antioxidants enhance the photostability of a sunscreen formulation containing this compound?

A3: While this compound is photostable, other UV filters in the formulation may not be. UV radiation can generate reactive oxygen species (ROS) that can degrade less stable UV filters. Antioxidants, such as Vitamin C, Vitamin E, and Ubiquinone, can neutralize these ROS, thereby protecting the photolabile components of the sunscreen and improving the overall photostability of the final product.[10]

Q4: What is the role of a quencher, like Troxerutin, in a formulation with this compound?

A4: this compound can dissipate some of the absorbed UV energy through fluorescence, which is a radiative process. While this contributes to its photostability, the emission of photons is a less desirable pathway in a sunscreen. A quencher like Troxerutin can accept the energy from the excited state of this compound through mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer (DET), and then dissipate this energy non-radiatively. This process, known as fluorescence quenching, further enhances the photoprotective efficacy of the formulation by minimizing the emission of UV photons from the sunscreen film.

Q5: What is encapsulation and how can it improve the photostability of my formulation?

A5: Encapsulation is a technique where UV filters are enclosed within a protective shell, often made of a polymer. This physical barrier can prevent interactions between different UV filters, as well as interactions with other components of the formulation that might lead to photodegradation. For photounstable filters in the formulation, encapsulation can significantly improve their stability upon UV exposure.

Data Presentation

The following tables summarize the photostability of this compound in various combinations. The data presented is illustrative and based on the expected outcomes from the scientific literature. Actual results will vary depending on the specific formulation and experimental conditions.

Table 1: Photodegradation of this compound in Combination with Other UV Filters

FormulationUV Filter Combination% Photodegradation of this compound (after 4h simulated solar radiation)
AThis compound (5%)< 2%
BThis compound (5%) + Avobenzone (3%)5 - 8%
CThis compound (5%) + Avobenzone (3%) + Octocrylene (7%)< 3%
DThis compound (5%) + Tinosorb S (3%)< 2%

Table 2: Effect of Stabilizers on the Photostability of a Formulation Containing this compound and Avobenzone

FormulationStabilizer% Photodegradation of Avobenzone (after 4h simulated solar radiation)% Photodegradation of this compound (after 4h simulated solar radiation)
ENone35 - 45%5 - 8%
FVitamin E (0.5%)20 - 25%3 - 5%
GTroxerutin (1%)30 - 40%< 2%
HEncapsulated Avobenzone10 - 15%< 3%

Experimental Protocols

1. In Vitro Photostability Testing using a Sunscreen Analyzer

This protocol outlines a method for assessing the photostability of a sunscreen formulation by measuring changes in its UV absorbance spectrum after irradiation.

  • Materials and Equipment:

    • Sunscreen analyzer with an integrated solar simulator (e.g., Labsphere UV-2000S)

    • Polymethylmethacrylate (PMMA) plates with a roughened surface

    • Positive displacement micropipette

    • Glycerol (B35011) or white petroleum jelly (for blank measurement)

    • The sunscreen formulation to be tested

  • Procedure:

    • Blank Measurement: Apply a thin, even layer of glycerol or white petroleum jelly to a PMMA plate. Place the plate in the sunscreen analyzer and perform a blank measurement to establish a baseline.

    • Sample Application: Accurately weigh the amount of sunscreen formulation to be applied to achieve a film thickness of 2.0 mg/cm². Using a positive displacement micropipette, apply small droplets of the formulation evenly across the surface of a new PMMA plate.

    • Spreading: Spread the formulation evenly over the entire surface of the plate using a gloved finger or a dedicated spreading tool. The goal is to create a uniform, homogenous film.

    • Drying: Allow the sunscreen film to dry for 30 minutes in a dark, temperature-controlled environment.

    • Initial Absorbance Measurement (T0): Place the plate with the dried sunscreen film into the sunscreen analyzer and measure the initial absorbance spectrum from 290 to 400 nm.

    • Irradiation: Irradiate the plate with a controlled dose of UV radiation from the integrated solar simulator. A typical dose is 4 Minimal Erythemal Doses (MEDs).

    • Post-Irradiation Absorbance Measurement (T1): Immediately after irradiation, remeasure the absorbance spectrum of the sunscreen film.

    • Data Analysis: Compare the pre- and post-irradiation absorbance spectra. Calculate the percentage change in the area under the curve for the UVA and UVB regions to determine the extent of photodegradation.

2. Quantification of UV Filters by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for extracting and quantifying the concentration of UV filters from a sunscreen formulation before and after UV exposure to assess photostability.

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Solar simulator

    • Quartz plates

    • Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water)

    • Volumetric flasks and pipettes

    • Ultrasonic bath

    • Syringe filters (0.45 µm)

  • Procedure:

    • Sample Preparation (Pre-Irradiation):

      • Accurately weigh a known amount of the sunscreen formulation into a volumetric flask.

      • Add a suitable solvent to dissolve the formulation and extract the UV filters. Use an ultrasonic bath to ensure complete extraction.

      • Dilute the solution to a known volume with the same solvent.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Sample Preparation (Post-Irradiation):

      • Apply a uniform film of the sunscreen formulation (2.0 mg/cm²) onto a quartz plate.

      • Expose the plate to a controlled dose of UV radiation from a solar simulator.

      • After irradiation, carefully wash the plate with a known volume of solvent to collect the sunscreen film.

      • Transfer the solution to a volumetric flask and follow the same extraction and filtration steps as for the pre-irradiation sample.

    • HPLC Analysis:

      • Prepare a series of standard solutions of each UV filter at known concentrations.

      • Inject the standard solutions into the HPLC system to generate a calibration curve.

      • Inject the pre- and post-irradiation sample solutions into the HPLC system.

      • Identify and quantify the peaks corresponding to each UV filter based on their retention times and the calibration curves.

    • Data Analysis:

      • Calculate the concentration of each UV filter in the pre- and post-irradiation samples.

      • Determine the percentage of photodegradation for each UV filter using the following formula: % Photodegradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Mandatory Visualizations

Photostabilization_Strategies cluster_formulation Sunscreen Formulation cluster_strategies Photostabilization Strategies Bisdisulizole_disodium This compound (Photostable) Quenchers Quenchers (e.g., Troxerutin) Bisdisulizole_disodium->Quenchers energy transfer Other_UV_Filters Other UV Filters (Potentially Photounstable) Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->Other_UV_Filters prevents degradation by scavenging free radicals Quenchers->Bisdisulizole_disodium quenches fluorescence Photostabilizers Photostabilizers (e.g., Octocrylene) Photostabilizers->Other_UV_Filters stabilizes Encapsulation Encapsulation Encapsulation->Other_UV_Filters protects by physical barrier UV_Radiation UV Radiation UV_Radiation->Bisdisulizole_disodium excites UV_Radiation->Other_UV_Filters causes degradation

Caption: Strategies to enhance the photostability of a sunscreen formulation.

Quenching_Mechanism UV_Photon UV Photon B_disodium_Ground This compound (Ground State) UV_Photon->B_disodium_Ground Absorption B_disodium_Excited This compound (Excited State) B_disodium_Ground->B_disodium_Excited Troxerutin_Ground Troxerutin (Ground State) B_disodium_Excited->Troxerutin_Ground Energy Transfer (FRET/DET) Fluorescence Fluorescence (UV Photon) B_disodium_Excited->Fluorescence Radiative Decay (undesirable) Troxerutin_Excited Troxerutin (Excited State) Troxerutin_Ground->Troxerutin_Excited Troxerutin_Excited->Troxerutin_Ground Heat Heat Troxerutin_Excited->Heat Non-Radiative Decay

Caption: Fluorescence quenching mechanism of Troxerutin with this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photostability Analysis Start Start Apply_Film Apply Uniform Sunscreen Film (2.0 mg/cm² on PMMA plate) Start->Apply_Film Dry_Film Dry Film (30 min) Apply_Film->Dry_Film Initial_Scan Measure Initial Absorbance (T0) Dry_Film->Initial_Scan Irradiate Irradiate with Solar Simulator (e.g., 4 MEDs) Initial_Scan->Irradiate Final_Scan Measure Final Absorbance (T1) Irradiate->Final_Scan Compare Compare T0 and T1 Spectra Final_Scan->Compare Calculate Calculate % Photodegradation Compare->Calculate End End Calculate->End Results

Caption: Experimental workflow for in vitro photostability testing.

References

Validation & Comparative

A Comparative Analysis of the Photostability of Bisdisulizole Disodium and Avobenzone for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative stability of two key UVA filters, supported by experimental data and protocols.

In the development of effective and safe sunscreen formulations, the photostability of ultraviolet (UV) filters is a critical parameter. A photostable UV filter maintains its molecular integrity and UV-absorbing capacity upon exposure to light, ensuring sustained protection. This guide provides a detailed comparison of the photostability of two widely used UVA filters: Bisdisulizole disodium (B8443419) and avobenzone. While both are effective UVA absorbers, their inherent molecular structures lead to vastly different responses to UV radiation, a crucial consideration for researchers, scientists, and drug development professionals.

Executive Summary

Bisdisulizole disodium, a water-soluble organic compound, is consistently recognized for its exceptional photostability.[1][2] In contrast, avobenzone, a dibenzoylmethane (B1670423) derivative and one of the most common UVA filters globally, is notoriously photounstable.[3] This fundamental difference in their stability profiles has significant implications for sunscreen formulation, efficacy, and safety. This guide will delve into the available quantitative data, outline the experimental protocols for assessing photostability, and illustrate the underlying mechanisms that govern their behavior under UV stress.

Quantitative Photostability Data

The photostability of a UV filter is often quantified by measuring its degradation over time upon exposure to a controlled UV source. While extensive data exists for avobenzone's photodegradation, specific kinetic data for this compound is less prevalent in public literature, largely due to its high resistance to degradation.[1]

UV FilterPhotodegradation ProfileStabilization Strategies
This compound Highly photostable with minimal to no degradation observed under simulated solar radiation. Its benzimidazole (B57391) structure allows for efficient dissipation of absorbed UV energy.[1][4]Generally does not require additional photostabilizers.
Avobenzone Inherently photounstable, undergoing rapid degradation via keto-enol tautomerism upon UV exposure.[3] Can lose a significant portion of its UV-absorbing capacity within a short period of sun exposure.Commonly formulated with other UV filters like octocrylene (B1203250) or specific photostabilizers to improve its stability.[3][5]

Note: The lack of extensive photodegradation data for this compound is a testament to its inherent stability.

Experimental Protocols for Photostability Assessment

The evaluation of a UV filter's photostability is conducted through standardized in vitro methods. These protocols are designed to simulate the conditions a sunscreen formulation would experience during actual use.

A common experimental workflow involves the following steps:

  • Sample Preparation: The UV filter is incorporated into a relevant solvent or a complete sunscreen formulation.

  • Substrate Application: A thin, uniform film of the sample is applied to a suitable substrate, such as quartz plates or polymethylmethacrylate (PMMA) plates.[5][6]

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often measured in Joules per square centimeter (J/cm²) or as a factor of the Sun Protection Factor (SPF).[6]

  • Post-Irradiation Absorbance Measurement: The UV absorbance spectrum of the irradiated sample is measured again.

  • Quantification of Photodegradation: The percentage of degradation is calculated by comparing the absorbance at the wavelength of maximum absorption (λmax) before and after irradiation. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining concentration of the UV filter.[5][7]

G cluster_prep Sample Preparation cluster_analysis Analysis prep UV Filter in Formulation/Solvent apply Application on Substrate (e.g., PMMA) prep->apply initial_spec Initial UV-Vis Spectrophotometry apply->initial_spec irradiate UV Irradiation (Solar Simulator) initial_spec->irradiate final_spec Final UV-Vis Spectrophotometry irradiate->final_spec hplc HPLC Quantification (Optional) final_spec->hplc calc Calculate % Photodegradation final_spec->calc hplc->calc G UV UV Photon Ground This compound (Ground State) UV->Ground Excited Excited State Ground->Excited Absorption Excited->Ground Rapid Non-Radiative Decay Heat Heat Dissipation Excited->Heat G cluster_avo Avobenzone Photodegradation Enol_Ground Enol Form (Ground State) Enol_Excited Enol Form (Excited State) Enol_Ground->Enol_Excited UVA Absorption Keto Keto Form (Less Stable) Enol_Excited->Keto Tautomerization Degradation Photodegradation Products Enol_Excited->Degradation Other Pathways Keto->Degradation Irreversible Reactions

References

The Synergistic Advantage: Enhancing UVB Protection with Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Formulation Scientists

In the pursuit of high-performance sun care formulations, the strategic combination of UV filters is paramount. This guide provides a comparative analysis of the synergistic effects observed when incorporating the water-soluble UVA filter, Bisdisulizole disodium (B8443419) (also known as Neo Heliopan® AP), with oil-soluble UVB filters. While qualitative data from manufacturers consistently touts this synergy, this guide aims to provide a framework for understanding and testing these benefits, addressing the needs of researchers, scientists, and drug development professionals.

Bisdisulizole disodium is a highly photostable UVA II absorber, valued for its water solubility which allows for the creation of lighter, less greasy sunscreen formulations.[1][2][3] Beyond its primary function of UVA protection, it has been noted to exhibit a synergistic effect when combined with oil-soluble UVB filters, potentially leading to a significant boost in the Sun Protection Factor (SPF).[4][5]

Comparative Performance of this compound in Combination with Oil-Soluble UVB Filters

While specific, publicly available quantitative studies detailing the precise SPF boost from combining this compound with various oil-soluble UVB filters are limited, technical literature from manufacturers consistently highlights a significant synergistic effect.[4][5] This synergy allows formulators to achieve higher SPF values than would be predicted by the simple addition of the individual filter contributions.

To illustrate this principle, the following table presents a hypothetical comparison based on the qualitative claims of synergy. This data should be considered illustrative and underscores the importance of empirical testing for specific formulations.

UV Filter CombinationExpected In-Vitro SPF (Calculated Sum)Observed In-Vitro SPF (Hypothetical Synergistic Effect)Percentage SPF Boost
Control: 5% Octisalate (Oil-Soluble UVB Filter)88-
Control: 3% this compound (Water-Soluble UVA Filter)44-
Combination: 5% Octisalate + 3% this compound1218+50%
Control: 7% Ethylhexyl Salicylate (Oil-Soluble UVB Filter)1010-
Combination: 7% Ethylhexyl Salicylate + 3% this compound1422+57%
Control: 10% Homosalate (Oil-Soluble UVB Filter)1515-
Combination: 10% Homosalate + 3% this compound1928+47%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual SPF values will vary depending on the complete formulation, including the base, emollients, and other ingredients.

Unveiling the Mechanism of Synergy

The precise mechanisms behind the synergy between water-soluble UVA filters like this compound and oil-soluble UVB filters are not extensively detailed in publicly available literature. However, it is theorized that the presence of UV absorbers in both the aqueous and oil phases of an emulsion creates a more uniform and comprehensive barrier to UV radiation. The water-soluble filter in the external phase can absorb and scatter UV photons, potentially increasing the path length of light through the sunscreen film, thereby enhancing the absorption efficiency of the oil-soluble filters in the dispersed phase.[6]

Experimental Protocols

To empirically validate the synergistic effects of this compound with oil-soluble UVB filters, the following experimental protocols for in-vitro SPF determination and photostability assessment are recommended.

In-Vitro SPF Determination

This protocol is based on the principles of spectrophotometric analysis of a sunscreen film applied to a substrate.

  • Substrate Preparation: Roughened polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.2 to 1.4 mg/cm²) is applied evenly across the surface of the PMMA plate.[7]

  • Film Equilibration: The applied film is allowed to equilibrate and dry for a set period (e.g., 15-30 minutes) in a controlled environment.

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at multiple points across the plate.

  • SPF Calculation: The in-vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Photostability Assessment

This protocol evaluates the ability of the sunscreen formulation to maintain its protective efficacy after exposure to UV radiation.

  • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film on a PMMA plate is measured as described in the in-vitro SPF protocol.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's expected SPF.

  • Post-Irradiation Absorbance Measurement: After irradiation, the UV absorbance of the sunscreen film is measured again.

  • Photostability Calculation: The change in the absorbance spectrum before and after irradiation is used to calculate the photostability of the formulation. A smaller change indicates higher photostability.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for in-vitro SPF determination and photostability assessment.

In_Vitro_SPF_Determination cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare PMMA Plate B Apply Sunscreen Formulation (1.2-1.4 mg/cm²) A->B C Equilibrate Film (15-30 min) B->C D Measure UV Transmittance (Spectrophotometer) C->D E Calculate In-Vitro SPF D->E

Caption: Workflow for In-Vitro SPF Determination.

Photostability_Assessment cluster_initial Initial State cluster_exposure Exposure cluster_final Final State & Analysis A Prepare Sunscreen Film on PMMA Plate B Measure Initial UV Absorbance A->B C Irradiate with Solar Simulator B->C D Measure Post-Irradiation UV Absorbance C->D E Calculate Photostability (Compare Initial vs. Final) D->E

Caption: Workflow for Photostability Assessment.

Conclusion

The combination of the water-soluble UVA filter this compound with oil-soluble UVB filters presents a promising strategy for developing high-SPF, broad-spectrum sun care products with enhanced aesthetic appeal. While quantitative data from independent, peer-reviewed studies remains an area for further research, the qualitative evidence from manufacturers strongly suggests a significant synergistic effect. By employing rigorous in-vitro testing protocols, formulation scientists can empirically determine the optimal concentrations and combinations to maximize this synergy, leading to the development of innovative and effective sun protection products.

References

Validating the Purity of Bisdisulizole Disodium: A Comparative Guide to Analytical Standards and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of Bisdisulizole disodium (B8443419), a water-soluble UVA filter used in sunscreen formulations. The purity of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical factor in ensuring product safety and efficacy. This document outlines the use of reference standards and compares the performance of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

The Role of Reference Standards

The use of a well-characterized reference standard is fundamental for the accurate validation of any analytical method for purity determination. A Bisdisulizole disodium reference standard serves as the benchmark against which a sample of the same compound is compared. While a specific United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) monograph for this compound was not identified, commercial suppliers provide reference standards with a Certificate of Analysis (CoA). This document typically specifies the purity, often determined by High-Performance Liquid Chromatography (HPLC), and provides key physicochemical data. For instance, some suppliers indicate a purity of not less than 96.0% by HPLC.[1]

Table 1: Key Specifications of a Commercial this compound Reference Standard

ParameterSpecificationMethod
AppearanceYellow to dark yellow powderVisual
Purity (by HPLC)≥ 96.0%HPLC
Loss on Drying≤ 3.0%Gravimetric
Extinction (E1% 1cm, 340nm)≥ 770UV Spectrophotometry

Comparative Analysis of Purity Validation Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for assessing the purity of organic UV filters due to its high resolution and sensitivity.[2] However, other methods such as Ultra-High-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) present viable alternatives with distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is a robust and reliable method for separating this compound from potential impurities.

Table 2: Performance Comparison of Analytical Methods for Purity Validation

ParameterHPLCUPLCCapillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle sizes in the stationary phase, requiring higher pressure.Separation of ions based on their electrophoretic mobility in an electric field.
Resolution Good to ExcellentExcellentVery High
Analysis Time Moderate (15-30 min)Fast (5-15 min)Very Fast (<10 min)
Sensitivity GoodVery GoodExcellent
Solvent Consumption HighLowVery Low
Typical Application Routine quality control, purity assay, and impurity profiling.High-throughput screening, complex mixture analysis, and impurity profiling.Analysis of ionic and charged compounds, chiral separations.
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that offers significant improvements in speed and resolution over traditional HPLC. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can achieve faster separations and higher peak capacities. Studies comparing HPLC and UPLC for the analysis of sunscreen agents have demonstrated that UPLC methods can significantly reduce analysis time while maintaining or even improving separation efficiency.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique for charged molecules like this compound, which exists as a disodium salt. CE offers very high separation efficiency, short analysis times, and minimal solvent consumption.

Experimental Protocols

Proposed HPLC Method for Purity Validation of this compound

This protocol is a general guideline based on established methods for water-soluble UV filters and benzimidazole (B57391) derivatives. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 335 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

5. Purity Calculation:

  • The purity of the sample can be determined by comparing the peak area of the analyte in the sample solution to that of the reference standard. Impurities can be quantified using area normalization, assuming a similar response factor.

Visualizing the Workflow and Relationships

Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of this compound using a reference standard and HPLC.

Purity_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting RefStd Obtain this compound Reference Standard SamplePrep Prepare Sample and Standard Solutions RefStd->SamplePrep SystemSuitability System Suitability Test SamplePrep->SystemSuitability HPLC HPLC Analysis DataAcquisition Data Acquisition and Peak Integration HPLC->DataAcquisition SystemSuitability->HPLC PurityCalc Purity Calculation and Impurity Profiling DataAcquisition->PurityCalc Report Generate Certificate of Analysis or Test Report PurityCalc->Report

Purity Validation Workflow
Relationship between Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship for selecting a suitable method.

Technique_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Start Start: Need for Purity Analysis HighThroughput High-Throughput Needed? Start->HighThroughput IonicNature Ionic Nature Dominant? HighThroughput->IonicNature No UPLC UPLC HighThroughput->UPLC Yes HPLC HPLC IonicNature->HPLC No CE Capillary Electrophoresis IonicNature->CE Yes

Analytical Technique Selection

References

Comparative Guide to Analytical Methods for Bisdisulizole Disodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for accurate quantification of the broad-spectrum UV absorber, Bisdisulizole disodium (B8443419), in pharmaceutical and cosmetic formulations.

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantitative determination of Bisdisulizole disodium. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a detailed overview of experimental protocols and validation data to aid in method selection and implementation.

This compound (Disodium Phenyl Dibenzimidazole Tetrasulfonate) is a water-soluble, broad-spectrum UV filter, valued for its efficacy in protecting against both UVA and UVB radiation.[1] Accurate and reliable quantification of this active ingredient is paramount to ensure the safety and efficacy of sunscreen and other dermatological products.

Methodology Comparison

Both HPLC and UV-Vis spectrophotometry are powerful techniques for quantitative analysis. HPLC offers high specificity and the ability to separate the analyte from other components in a complex matrix, making it a primary technique for the analysis of this compound.[2] UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective alternative, leveraging the inherent UV-absorbing properties of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of UV filters, providing high-resolution separation and sensitive quantification.[2] A validated HPLC method is crucial for quality control, ensuring the identity, purity, and strength of this compound in both raw materials and finished products.[2]

UV-Vis Spectrophotometry

Given that this compound is specifically designed to absorb UV radiation, with a peak absorbance in the UVA-II range around 335 nm, UV-Vis spectrophotometry presents a direct and straightforward method for its quantification.[1] This technique is particularly useful for routine quality control where speed and cost-efficiency are priorities.

Quantitative Data Summary

The following tables summarize the key performance parameters for the quantification of this compound by HPLC and UV-Vis Spectrophotometry, based on validated analytical methods. Adherence to International Council for Harmonisation (ICH) guidelines for analytical method validation is essential to ensure data reliability.

Table 1: HPLC Method Validation Parameters

Validation ParameterTypical Performance
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)0.439 - 1.481 µg/mL
Limit of Quantification (LOQ)1.330 - 4.490 µg/mL

*Note: The provided LOD and LOQ ranges are for the simultaneous determination of nine sunscreen agents and may vary for a method optimized specifically for this compound.[3]

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

Validation ParameterTypical Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established practices for the analysis of sunscreen agents and should be adapted and validated for specific laboratory conditions and sample matrices.

HPLC Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or other suitable buffer components.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 335 nm (peak absorbance for this compound).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sunscreen product, disperse it in a suitable solvent, and sonicate to ensure complete extraction of this compound. Filter the extract through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry Method Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Methanol or other suitable UV-transparent solvent.

  • This compound reference standard.

3. Measurement Parameters:

  • Wavelength of Maximum Absorbance (λmax): 335 nm.[1]

  • Blank: The solvent used for sample and standard preparation.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sunscreen product, dissolve or disperse it in the solvent, and sonicate for complete extraction. Filter the solution to remove any undissolved excipients. Dilute the filtrate to a concentration that falls within the calibration range.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for analytical method validation and a conceptual comparison of the two analytical techniques.

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation ATP Define Analytical Target Profile (ATP) MethodSelection Select Analytical Method (HPLC or UV-Vis) ATP->MethodSelection Specificity Specificity MethodSelection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: Workflow for Analytical Method Validation.

MethodComparison cluster_hplc HPLC cluster_uv_vis UV-Vis Spectrophotometry HPLC_Principle Separation based on partitioning between stationary and mobile phases HPLC_Adv High Specificity High Sensitivity Simultaneous analysis of multiple components HPLC_Principle->HPLC_Adv HPLC_Disadv Longer analysis time Higher cost Complex instrumentation HPLC_Principle->HPLC_Disadv UV_Principle Quantification based on UV light absorption (Beer-Lambert Law) UV_Adv Rapid analysis Lower cost Simple instrumentation UV_Principle->UV_Adv UV_Disadv Lower Specificity (interference from other UV absorbing compounds) UV_Principle->UV_Disadv Bisdisulizole This compound Quantification Bisdisulizole->HPLC_Principle Analyzed by Bisdisulizole->UV_Principle Analyzed by

Caption: Comparison of HPLC and UV-Vis Spectrophotometry.

References

A Comparative Efficacy Analysis of Bisdisulizole Disodium and Zinc Oxide as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ultraviolet (UV) light-filtering efficacy of the organic sunscreen agent Bisdisulizole disodium (B8443419) and the inorganic filter zinc oxide. The information presented herein is supported by a review of available scientific literature and is intended to inform research and development in the field of photoprotection.

Executive Summary

The selection of a UV filter is a critical determinant of a sunscreen's protective capacity and cosmetic elegance. Bisdisulizole disodium, a water-soluble organic compound, is a highly efficient and photostable UVA II absorber. In contrast, zinc oxide, an inorganic metal oxide, provides broad-spectrum protection against both UVA and UVB radiation. The primary mechanism of action for both filters is the absorption of UV photons, with zinc oxide also exhibiting some scattering of UV radiation. While this compound offers targeted UVA protection, zinc oxide provides a wider range of coverage across the UV spectrum. The choice between these filters depends on the desired spectral coverage, formulation characteristics, and regulatory considerations.

Mechanism of Action

This compound: As an organic sunscreen filter, this compound functions by absorbing high-energy UVA photons. Upon absorption, the molecule is excited to a higher energy state. It then dissipates this energy through non-radiative processes, returning to its ground state without undergoing significant chemical degradation. This process allows it to repeatedly absorb UV radiation, providing sustained protection.

Zinc Oxide: Traditionally considered a physical blocker that reflects and scatters UV radiation, studies have shown that the primary mechanism of UV attenuation for zinc oxide is, in fact, absorption.[1] It functions as a semiconductor, where UV photons with sufficient energy excite electrons from the valence band to the conduction band. This process effectively absorbs the UV energy. Due to its particulate nature, zinc oxide also contributes to some degree of UV scattering.

Quantitative Performance Data

Direct comparative studies of formulations containing only this compound versus only zinc oxide are limited in publicly available literature. The following table summarizes the expected performance characteristics based on the known properties of each UV filter.

Performance MetricThis compoundZinc Oxide
UVB Protection (SPF) Low (Primarily a UVA filter)Moderate to High (Varies with particle size and concentration)
UVA Protection (UVA-PF) High (Excellent UVA II absorber)High (Broad-spectrum UVA I and UVA II protection)
Critical Wavelength (nm) ~370 nm (when combined with UVB filters)> 370 nm (e.g., 381 nm in some formulations)[2]
Photostability Excellent (maintains 99.95% absorption after 2h solar simulation)[3]Generally considered photostable
Absorption Peak(s) ~335 nm[4][5]Broad absorption across UVA and UVB
Absorption Range ~280-370 nm[6]Broad-spectrum (UVA and UVB)

Note: The performance of zinc oxide is highly dependent on its particle size, concentration, and the overall formulation. Smaller, nano-sized particles tend to offer better UVB and UVA II protection, while larger particles provide more UVA I attenuation.

Experimental Protocols

The efficacy of UV filters is determined through standardized in vitro and in vivo testing protocols.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

This method provides a measure of a product's ability to protect against UVB (SPF) and UVA (UVA-PF) radiation without the use of human subjects.

Methodology:

  • Substrate Preparation: A thin, uniform film of the sunscreen formulation is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.

  • Pre-irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any potential photodegradation of the UV filters.

  • Transmittance Measurement: The amount of UV radiation that passes through the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).

  • Calculation:

    • SPF: The in vitro SPF is calculated from the transmittance data, weighting the UV spectrum with the erythemal action spectrum, which represents the skin's sensitivity to sunburn at different wavelengths.

    • UVA-PF: The in vitro UVA-PF is calculated similarly, but the UV spectrum is weighted with the Persistent Pigment Darkening (PPD) action spectrum, which correlates to UVA-induced tanning.

Critical Wavelength Determination

The critical wavelength is a measure of the breadth of UVA protection.

Methodology:

  • Absorbance Measurement: The absorbance of a thin film of the sunscreen product is measured across the UV spectrum (290-400 nm) using a spectrophotometer.

  • Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 nm to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad-spectrum" claim in many regions.

Photostability Testing

This protocol assesses the ability of a UV filter to retain its protective properties upon exposure to UV radiation.

Methodology:

  • Sample Preparation: A solution or thin film of the UV filter is prepared.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is recorded.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period (e.g., 2 hours).

  • Final Absorbance Measurement: The UV absorbance spectrum of the irradiated sample is recorded.

  • Calculation: The percentage of retained absorbance or the area under the curve is calculated to determine the photostability.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis Formulation Sunscreen Formulation Application Application on PMMA Plate Formulation->Application PreIrradiation Pre-irradiation (Solar Simulator) Application->PreIrradiation Spectrophotometry Spectrophotometry (290-400 nm) PreIrradiation->Spectrophotometry SPF_Calc SPF Calculation Spectrophotometry->SPF_Calc UVAPF_Calc UVA-PF Calculation Spectrophotometry->UVAPF_Calc CW_Calc Critical Wavelength Calculation Spectrophotometry->CW_Calc

Caption: Workflow for in vitro sunscreen efficacy testing.

UV_Signaling_Pathway UV UV Radiation (UVA & UVB) Skin Skin Cells UV->Skin UV_Filter UV Filter (this compound or Zinc Oxide) UV->UV_Filter Absorption ROS Reactive Oxygen Species (ROS) Skin->ROS UVA-induced DNA_Damage Direct DNA Damage (e.g., CPDs) Skin->DNA_Damage UVB-induced MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB DNA_Damage->MAPK Inflammation Inflammation MAPK->Inflammation Photoaging Photoaging MAPK->Photoaging Carcinogenesis Carcinogenesis MAPK->Carcinogenesis NFkB->Inflammation NFkB->Carcinogenesis

Caption: UV-induced signaling pathways in skin cells.

UV-Induced Signaling Pathways and Protective Mechanisms

Exposure of the skin to UV radiation triggers a complex cascade of molecular events that can lead to inflammation, premature aging (photoaging), and skin cancer.[7][8][9][10][11] Both UVA and UVB radiation contribute to these detrimental effects through distinct but overlapping signaling pathways.

  • UVA Radiation primarily acts indirectly by inducing the generation of reactive oxygen species (ROS). These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. ROS activate several signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38, JNK, and ERK) and the Nuclear Factor-kappa B (NF-κB) pathway. Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and contribute to photoaging.

  • UVB Radiation can be directly absorbed by cellular DNA, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). This direct DNA damage is a major initiating event for skin carcinogenesis. UVB radiation also activates the MAPK and NF-κB signaling pathways.

Protective Mechanism of UV Filters:

This compound and zinc oxide protect the skin by preventing UV photons from reaching the viable layers of the epidermis and dermis. By absorbing UV radiation, these filters reduce the initial trigger for the downstream signaling cascades. This attenuates the generation of ROS and minimizes direct DNA damage, thereby mitigating the inflammatory response, preventing the breakdown of the extracellular matrix, and reducing the risk of mutations that can lead to skin cancer.

Conclusion

Both this compound and zinc oxide are effective UV filters with distinct properties. This compound is a highly photostable, water-soluble UVA II absorber, making it an excellent choice for boosting the UVA protection of a formulation, particularly in elegant, non-greasy formulations. Zinc oxide offers the advantage of broad-spectrum protection against both UVA and UVB radiation and is generally well-tolerated. The selection of either filter, or a combination thereof, will depend on the specific product development goals, including the target SPF and UVA-PF, desired aesthetic properties, and regulatory requirements. Further head-to-head clinical and in vitro studies on well-defined formulations are warranted to provide a more definitive quantitative comparison of their respective efficacies.

References

A Comparative Guide to the Photoprotective Effects of Bisdisulizole Disodium: In Vivo vs. In Vitro Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bisdisulizole disodium (B8443419), a water-soluble and highly photostable organic compound, is a potent ultraviolet (UV) A filter, specifically targeting the UVA II spectrum (320-340 nm).[1][2] Its primary mechanism of action involves the absorption of high-energy UV photons and their dissipation as harmless heat, thereby preventing DNA damage and oxidative stress.[1] This guide provides a comparative analysis of the in vivo and in vitro methodologies used to evaluate the photoprotective efficacy of Bisdisulizole disodium, alongside a discussion of its performance in relation to other UV filters.

Due to the limited availability of direct, publicly accessible comparative studies on this compound, this guide synthesizes established principles of sunscreen testing and the known properties of the compound to provide an illustrative comparison. The quantitative data presented in the tables are representative examples to demonstrate the correlation and potential discrepancies between in vivo and in vitro assessments.

Quantitative Data Summary

The following tables present a hypothetical yet realistic comparison of the photoprotective performance of this compound and other common UV filters as measured by in vivo and in vitro methods.

Table 1: Comparison of In Vivo and In Vitro Sun Protection Factor (SPF) for Formulations Containing this compound

FormulationThis compound ConcentrationIn Vitro SPF (Pre-irradiation)In Vitro SPF (Post-irradiation)In Vivo SPF
A5%1514.512
B10%302925

Note: The data in this table is illustrative and intended to demonstrate the typical correlation between in vitro and in vivo SPF values, where in vitro results are often higher than in vivo findings.

Table 2: Comparative Photoprotective Performance of Various UV Filters

UV FilterTypePrimary UV SpectrumPhotostabilityIn Vitro UVA-PF (Illustrative)In Vivo PPD (Illustrative)
This compound OrganicUVA IIHigh108
AvobenzoneOrganicUVA ILow (requires stabilization)129
OctocryleneOrganicUVB, UVA IIHigh54
Zinc OxideInorganicBroad Spectrum (UVB, UVA I, UVA II)High1512
Titanium DioxideInorganicUVB, UVA IIHigh86

Note: UVA-PF (UVA Protection Factor) is an in vitro measurement, while PPD (Persistent Pigment Darkening) is an in vivo measurement for UVA protection. The values are for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of photoprotective agents. Below are the standard protocols for in vivo and in vitro evaluation of sunscreens.

In Vivo SPF Determination (ISO 24444:2019)

This method is considered the gold standard for SPF testing and is conducted on human volunteers.[3]

  • Subject Recruitment: A panel of healthy adult subjects with fair skin types (Fitzpatrick skin types I, II, and III) is selected.

  • Test Site Demarcation: Small areas (e.g., 30 cm²) are marked on the subjects' backs.

  • Sunscreen Application: The test sunscreen formulation is applied uniformly to the designated test sites at a concentration of 2 mg/cm². An unprotected site serves as a control.

  • UV Exposure: After a waiting period (typically 15-30 minutes), the test sites are exposed to a controlled dose of UV radiation from a solar simulator. The UV source should have a spectral output that mimics natural sunlight.

  • Erythema Assessment: The presence and intensity of erythema (sunburn) are assessed visually 16 to 24 hours after UV exposure.

  • Minimal Erythemal Dose (MED) Determination: The MED is the lowest UV dose that produces the first perceptible, well-defined erythema. The MED is determined for both the protected (MEDp) and unprotected (MEDu) skin.

  • SPF Calculation: The SPF is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu).

In Vitro SPF Determination (ISO 24443:2021)

This laboratory-based method provides a reproducible and ethical alternative to in vivo testing, primarily used for formulation screening and quality control.

  • Substrate Preparation: A synthetic substrate, such as polymethyl methacrylate (B99206) (PMMA) plates, with a roughened surface to mimic the skin's topography, is used.

  • Sample Application: The sunscreen product is applied evenly across the substrate at a precise concentration (e.g., 0.75 mg/cm² to 2.0 mg/cm²).

  • Sample Spreading: The product is spread uniformly over the substrate surface to create a thin film.

  • UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation transmitted through the film is measured across the UV spectrum (290-400 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar spectrum.

  • Photostability Assessment: To assess photostability, the sample is exposed to a controlled dose of UV radiation, and the UV transmittance is measured again. A minimal decrease in absorbance indicates high photostability, a key characteristic of this compound.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the photoprotection by this compound and the workflows for its evaluation.

Photoprotection_Mechanism UVR UV Radiation (UVA/UVB) BD This compound UVR->BD Absorption Skin Skin Cells UVR->Skin Direct Exposure BD->Skin Protection Heat Heat Dissipation BD->Heat Energy Release DNA_Damage DNA Damage & Oxidative Stress Skin->DNA_Damage

Caption: Mechanism of Photoprotection by this compound.

InVivo_SPF_Workflow cluster_prep Preparation cluster_exposure Exposure & Assessment cluster_calculation Calculation Subject Subject Recruitment (Fitzpatrick I-III) Demarcation Test Site Demarcation Subject->Demarcation Application Sunscreen Application (2 mg/cm²) Demarcation->Application UV_Exposure UV Exposure (Solar Simulator) Application->UV_Exposure Erythema_Assessment Erythema Assessment (16-24h post-exposure) UV_Exposure->Erythema_Assessment MED Determine MEDu and MEDp Erythema_Assessment->MED SPF_Calc SPF = MEDp / MEDu MED->SPF_Calc

Caption: In Vivo SPF Determination Workflow.

InVitro_SPF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Substrate Substrate Preparation (PMMA Plate) Application Sunscreen Application (0.75-2.0 mg/cm²) Substrate->Application Spreading Uniform Spreading Application->Spreading UV_Transmittance UV Transmittance Measurement (290-400 nm) Spreading->UV_Transmittance Photostability_Test Photostability Test (Pre- and Post-Irradiation) UV_Transmittance->Photostability_Test SPF_Calc SPF Calculation (from Transmittance Data) Photostability_Test->SPF_Calc

Caption: In Vitro SPF Determination Workflow.

Correlation and Discrepancies

A direct one-to-one correlation between in vivo and in vitro SPF values is often not achieved.[4] Several factors contribute to these discrepancies:

  • Substrate Differences: The synthetic substrates used in in vitro tests do not fully replicate the complex topography and interactions of human skin.

  • Application Technique: The uniformity and thickness of the sunscreen film can vary significantly between laboratory application and real-world application on human skin.

  • Biological Factors: In vivo testing is influenced by individual skin characteristics, such as pH, moisture content, and enzymatic activity, which are absent in in vitro models.

  • Formulation Effects: The interaction of the UV filter with other ingredients in the formulation can lead to different behaviors on synthetic substrates versus skin.

Generally, in vitro SPF values tend to be higher than those obtained from in vivo studies.[5] However, in vitro methods are invaluable for their reproducibility and ability to assess specific performance parameters like photostability in a controlled environment. For a highly photostable compound like this compound, the pre- and post-irradiation in vitro SPF values are expected to be very similar, reflecting its robust nature.

Conclusion

This compound is a highly effective and photostable UVA II filter. While a direct quantitative correlation between its in vivo and in vitro photoprotective effects is not extensively documented in publicly available literature, an understanding of the standard testing methodologies provides a framework for its evaluation. In vivo testing remains the definitive measure of sunscreen efficacy in a real-world context, while in vitro methods offer a reliable and ethical approach for formulation development and the assessment of key performance characteristics such as photostability. For a comprehensive understanding of a UV filter's performance, a combination of both in vivo and in vitro data is essential.

References

Benchmarking the performance of Bisdisulizole disodium against other water-soluble UVA filters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Water-Soluble UVA Filters

The demand for aesthetically pleasing, non-greasy, and effective sun protection has driven the development of advanced water-soluble ultraviolet (UV) filters. These ingredients are crucial for formulating lightweight sunscreens, such as gels and clear sprays, offering broad-spectrum protection without the heavy feel of traditional oil-soluble agents.[1][2][3] This guide provides a comprehensive benchmark of Bisdisulizole disodium (B8443419) against other prominent water-soluble UVA filters, offering researchers and formulation scientists a detailed comparison based on performance data and standardized experimental protocols.

Quantitative Performance of Water-Soluble UV Filters

The efficacy of a UV filter is determined by its absorption spectrum, peak protection wavelength (λmax), and photostability. The following table summarizes these key performance indicators for Bisdisulizole disodium and two other widely used water-soluble UV filters: Phenylbenzimidazole Sulfonic Acid and Terephthalylidene Dicamphor Sulfonic Acid.

Parameter This compound Phenylbenzimidazole Sulfonic Acid Terephthalylidene Dicamphor Sulfonic Acid
INCI Name Disodium Phenyl Dibenzimidazole TetrasulfonatePhenylbenzimidazole Sulfonic AcidTerephthalylidene Dicamphor Sulfonic Acid
Common Trade Name(s) Neo Heliopan® APEnsulizole, Parsol® HS, Eusolex® 232Ecamsule, Mexoryl® SX
UV Absorption Range 280-370 nm[4][5]280-340 nm290-400 nm[6][7][8]
Peak Absorption (λmax) ~335 nm (UVA-II)[9][10][11]~306 nm (UVB)[11]~345 nm (UVA-I)[6][7][11]
Primary Protection UVA-II[12][13][14]UVB[2][15]UVA-I / UVA-II[8][16]
Photostability High/Excellent[5][9][12][13]High/Excellent[3]High/Excellent[6][7][8][16]
Regulatory Status (Max %) EU: 10%[17] / US: Not Approved[17]EU: 8%[10] / US: 4%[10]EU: 10%[7] / US: Approved in specific formulations[7]

Performance Insights:

  • This compound (Neo Heliopan® AP) stands out as a highly effective and photostable UVA-II absorber.[12][13] Its water solubility makes it ideal for transparent and lightweight formulations.[12] It exhibits a synergistic effect when combined with oil-soluble UVB filters and UVA-I absorbers to achieve broad-spectrum protection.[5][12][14]

  • Phenylbenzimidazole Sulfonic Acid (Ensulizole) is primarily a UVB filter, absorbing strongly in this region to protect against sunburn.[2] While it offers minimal UVA protection on its own, its high water solubility and non-greasy feel make it a popular choice for daily wear products, often combined with other filters for broad-spectrum coverage.[2][18]

  • Terephthalylidene Dicamphor Sulfonic Acid (Ecamsule/Mexoryl® SX) provides excellent broad-spectrum UVA protection, with a peak absorbance in the long-wave UVA-I range.[6][7] Developed by L'Oréal, it is known for its exceptional photostability and is a key component in many high-SPF, broad-spectrum sunscreens.[8][16]

Experimental Protocols

Objective evaluation of UV filter performance relies on standardized and reproducible methodologies. Below are detailed protocols for assessing photostability and in vitro UVA protection, critical measures for benchmarking sunscreen active ingredients.

Protocol 1: In Vitro Photostability Assessment

This protocol outlines a method to determine the resistance of a UV filter to degradation upon exposure to UV radiation, ensuring it maintains its protective capacity during use.[19]

  • Sample Preparation:

    • Prepare a solution of the UV filter in a suitable solvent (e.g., ethanol (B145695) or water, depending on solubility) at a known concentration.

    • Apply a thin, uniform film of the test product onto a roughened quartz or PMMA (polymethyl methacrylate) plate.[19][20] The application rate should be standardized (e.g., 1.0 mg/cm²).

    • Allow the film to dry completely.

  • Initial Absorbance Measurement (Pre-Irradiation):

    • Measure the initial UV absorbance spectrum of the sample-coated plate from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[21] This provides the baseline protection level (A0(λ)).

  • UV Irradiation:

    • Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The light source spectrum should be adapted to mimic natural sunlight.[21]

    • The irradiation dose should be sufficient to simulate real-world sun exposure conditions. For confirmatory studies, a standard dose is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]

  • Final Absorbance Measurement (Post-Irradiation):

    • After irradiation, re-measure the UV absorbance spectrum of the sample plate (A(λ)) across the same wavelength range (290-400 nm).

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance spectra.

    • Photostability can be quantified by calculating the percentage of absorbance loss at the filter's λmax or by assessing the change in the calculated UVA Protection Factor (UVA-PF). A minimal reduction in absorbance indicates high photostability.[9]

Protocol 2: In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This method provides a standardized in vitro measure of a sunscreen's UVA protection level.[23]

  • Substrate Preparation: Roughened PMMA plates are used as the substrate to mimic the skin's surface.

  • Product Application: Apply the sunscreen product evenly across the PMMA plate at a concentration of 1.3 mg/cm².

  • Pre-Irradiation: Expose the sample to a specific dose of UVA radiation from a solar simulator to account for any photo-instability of the UV filters.[20][24]

  • UV Transmittance Measurement:

    • Measure the transmission of UV radiation through the product-treated plate at 1 nm intervals from 290 to 400 nm using a spectrophotometer.[20]

  • UVA-PF Calculation:

    • The initial absorbance data (A0(λ)) is mathematically adjusted using a correction coefficient (C). This coefficient is determined iteratively so that the calculated in vitro SPF matches the pre-determined in vivo SPF of the product.[20][25]

    • The UVA protection factor (UVA-PF) is calculated from the absorbance data of the UV-exposed sample using the following formula, which integrates the product's absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum:

    UVA-PF = ∫ A(λ) * PPD(λ) dλ / ∫ PPD(λ) dλ

    Where A(λ) is the spectral absorbance at wavelength λ and PPD(λ) is the PPD action spectrum weighting factor at wavelength λ.

Visualization of UV-Induced Cellular Damage Pathway

Understanding the mechanism of UV-induced skin damage is fundamental to appreciating the protective role of UVA filters. When UV radiation penetrates the skin, it can generate DNA lesions, leading to a cascade of cellular responses aimed at repair or, in cases of severe damage, apoptosis (programmed cell death).[26][27]

UV_Damage_Pathway UVR UVA Radiation Skin Skin Penetration UVR->Skin Exposure DNA DNA Damage (e.g., CPDs, Oxidative Lesions) Skin->DNA Induces ATR ATR Pathway Activation (Damage Sensor) DNA->ATR Activates p53 p53 Stabilization & Activation ATR->p53 Phosphorylates CellCycle Cell Cycle Arrest p53->CellCycle Initiates Repair DNA Repair Mechanisms p53->Repair Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces if Damage is Severe CellCycle->Repair Allows time for Survival Cell Survival (Repaired DNA) Repair->Survival Successful Cancer Mutations / Skin Cancer (Failed Repair) Repair->Cancer Unsuccessful

Caption: Simplified signaling pathway of UV-induced DNA damage and cellular response.

Conclusion

This compound is a highly valuable water-soluble UV filter, offering excellent photostability and strong absorption in the UVA-II range. While Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) provides broader UVA coverage and Phenylbenzimidazole Sulfonic Acid (Ensulizole) serves primarily as a UVB absorber, the selection of a specific filter depends on the desired formulation characteristics, regulatory landscape, and the goal of achieving comprehensive, photostable, broad-spectrum protection. The synergistic combination of these water-soluble filters with other organic and inorganic filters remains the most effective strategy for developing advanced sun care products that meet the efficacy and aesthetic demands of modern consumers.

References

A Comparative Guide to the Analysis of Bisdisulizole Disodium: Methodologies and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Bisdisulizole disodium (B8443419), a broad-spectrum UV-A filter. While a formal inter-laboratory study on its reproducibility is not publicly available, this document synthesizes validation data from various analytical techniques to offer insights into their performance and reliability. The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing robust methods for the quality control and characterization of Bisdisulizole disodium in cosmetic and pharmaceutical formulations.

Introduction to this compound

This compound, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound utilized in sunscreen products for its ability to absorb UVA rays, with a peak absorbance in the UVA-II range around 335 nm.[1] Its photostability and high efficacy make it a critical component in broad-spectrum sun care formulations.[1] Accurate and reproducible analytical methods are essential for ensuring the quality, safety, and efficacy of products containing this active ingredient.

Comparative Analysis of Analytical Methods

The primary techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and spectrofluorimetry. The following tables summarize the typical performance characteristics of these methods based on available validation data.

Data Presentation

Table 1: Performance Characteristics of HPLC-UV Method for this compound Analysis

Validation ParameterTypical Acceptance CriteriaReported Performance
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ReportableMethod Dependent
Limit of Quantification (LOQ) ReportableMethod Dependent
Specificity No interference at the retention time of the analytePeak purity demonstrated

Data synthesized from typical HPLC method validation parameters for organic UV filters.[1]

Table 2: Performance Characteristics of a Spectrofluorimetric Method for this compound Analysis in a Biological Matrix (Urine)

Validation ParameterReported Performance
Linearity Not explicitly stated, but accuracy assessed over a range
Accuracy (% Recovery) Assessed in spiked samples (40-200 ng/mL)
Precision (Mean RSD) 7%
Limit of Detection (LOD) 10 ng/mL
Specificity High due to fluorescence detection

Data from a study on the determination of this compound in urine.[2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of this compound in cosmetic formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., acetic acid or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Set at the maximum absorption wavelength of this compound (around 335 nm).

  • Sample Preparation:

    • Accurately weigh a portion of the sunscreen formulation.

    • Disperse the sample in a suitable solvent (e.g., a mixture of water and methanol).

    • Use sonication and/or mechanical shaking to ensure complete dissolution of the analyte.

    • Centrifuge or filter the sample to remove any undissolved excipients.

    • Dilute the clear supernatant to a concentration within the calibrated range of the instrument.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Spectrofluorimetry

This highly sensitive method is suitable for determining trace amounts of this compound, particularly in biological matrices.

  • Instrumentation: A spectrofluorometer.

  • Methodology:

    • Excitation Wavelength: 330 nm.

    • Emission Wavelength: 454 nm.

  • Sample Preparation (for urine samples):

    • The method can be performed with on-line solid-phase extraction (SPE) for sample clean-up and pre-concentration.

    • A strong anion exchange (SAX) microcolumn can be used to retain the analyte.

    • The analyte is then eluted and introduced into the spectrofluorometer.

    • For quantification, a standard addition calibration is often employed to compensate for matrix effects.[2]

  • Validation Parameters: The method's accuracy can be confirmed using spiked samples, and its precision is determined by the relative standard deviation (RSD) of replicate measurements. The limit of detection (LOD) is established based on the signal-to-noise ratio.[2]

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve extract Sonicate/Shake dissolve->extract filter Filter/Centrifuge extract->filter dilute Dilute to Concentration filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~335 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Workflow for the analysis of this compound by HPLC-UV.

Signaling Pathway of UV-Induced Skin Damage

This compound protects the skin by absorbing UVA radiation, thereby preventing the initiation of signaling cascades that lead to photoaging and skin damage.

UV_Signaling cluster_uv UV Radiation Exposure cluster_protection Photoprotection cluster_cellular Cellular Response UV UVA Radiation ROS Reactive Oxygen Species (ROS) Generation UV->ROS DNA_Damage Direct/Indirect DNA Damage UV->DNA_Damage BDS This compound BDS->UV Absorbs MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK AP1 AP-1 (c-Jun/c-Fos) Activation MAPK->AP1 MMPs Increased MMPs (Collagenase, Gelatinase) AP1->MMPs Collagen Collagen Degradation MMPs->Collagen Photoaging Photoaging (Wrinkles, Laxity) Collagen->Photoaging p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of UV-induced skin damage.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzimidazole-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer UV absorbers is a continuous endeavor in the fields of cosmetics, materials science, and dermatological research. Benzimidazole (B57391) and its derivatives have emerged as a promising class of compounds due to their inherent ability to absorb UV radiation. Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role in accelerating the discovery and optimization of these molecules by establishing a mathematical correlation between their chemical structure and their UV-absorbing properties. This guide provides a comparative overview of the performance of various benzimidazole-based UV absorbers, supported by experimental data and detailed methodologies for key experiments.

Comparative Performance of Benzimidazole-Based UV Absorbers

The sun protection factor (SPF) is a critical measure of the effectiveness of a UV absorber. The following table summarizes the in vitro SPF values of a series of 2-arylbenzimidazole derivatives compared to the commercially available UV filter, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA).

CompoundSubstituent at C-2In Vitro SPFCritical Wavelength (λc) (nm)
PBSA (Reference) PhenylReferenceReference
9a 3,4-Dihydroxyphenyl9.83> PBSA
9b 3,4-Dihydroxyphenyl-Higher UVA/UVB ratio than 9a
9c 3,4-Dihydroxyphenyl-Higher UVA/UVB ratio than 9a
9d 2,3,4-Trihydroxyphenyl> PBSA383
11 (Furan) FuranHighest< 370
11 (Pyrrole) Pyrrole< Furan derivative< 370
11 (Thiophene) Thiophene< Pyrrole derivative< 370

Data sourced from a 2023 review on benzimidazole derivatives as UV filters.[1]

The data indicates that substitutions on the 2-aryl ring significantly influence the SPF. For instance, the presence of multiple hydroxyl groups, as in compounds 9a and 9d , leads to a higher SPF than the reference compound PBSA.[1] Furthermore, the nature of the heterocyclic ring at the 2-position also modulates the UV protection, with the furan-containing derivative showing the highest SPF among the tested five-membered heterocycles.[1]

Experimental Protocols

Synthesis of 2-Arylbenzimidazole Derivatives

A general method for the synthesis of 2-arylbenzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with a substituted benzoic acid or aldehyde. For example, the synthesis of 2-(3,4-dihydroxyphenyl)-1H-benzimidazole-5-sulfonic acid can be achieved by reacting 3,4-diaminobenzenesulfonic acid with 3,4-dihydroxybenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. The reaction mixture is then purified by recrystallization.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of the synthesized compounds is determined using a UV transmittance analyzer. The method involves the following steps:

  • Substrate Preparation: A uniform layer of the test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to a roughened polymethyl methacrylate (B99206) (PMMA) plate at a concentration of 2 mg/cm². The solvent is allowed to evaporate completely.

  • UV Transmittance Measurement: The transmittance of UV radiation through the coated PMMA plate is measured at various wavelengths (typically from 290 to 400 nm) using a calibrated spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The SPF is calculated from the measured transmittance values using the following equation:

    where:

    • E(λ) is the erythemal action spectrum.

    • S(λ) is the solar spectral irradiance.

    • T(λ) is the transmittance of the sunscreen film at wavelength λ.

    The integrals are calculated over the wavelength range of 290 to 400 nm.

QSAR Model Development

A typical QSAR study for benzimidazole-based UV absorbers involves the following computational steps:

  • Data Set Preparation: A dataset of benzimidazole derivatives with their experimentally determined UV-absorbing activities (e.g., SPF, molar extinction coefficient) is compiled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated using specialized software. These descriptors quantify different aspects of the molecular structure, such as:

    • Topological descriptors: Describing the connectivity of atoms.

    • Geometrical descriptors: Related to the 3D structure of the molecule.

    • Quantum-chemical descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to electronic transitions and UV absorption.

    • Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

  • Model Building: A mathematical model is developed to correlate the calculated descriptors with the observed UV-absorbing activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. The goal is to find a statistically significant equation of the form:

    where D1, D2, ... Dn are the selected molecular descriptors and c0, c1, ... cn are their regression coefficients.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical methods such as cross-validation (leave-one-out or leave-n-out), external validation with a test set of compounds not used in model development, and calculation of statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Visualizing QSAR and Structure-Activity Relationships

To better understand the workflow of a QSAR study and the key structural features influencing the UV absorption of benzimidazole derivatives, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Computational Modeling cluster_validation Model Validation & Application A Dataset of Benzimidazole Derivatives C Calculation of Molecular Descriptors A->C B Experimental UV Absorption Data (e.g., SPF) D QSAR Model Development (e.g., MLR) B->D C->D E Statistical Validation (R², Q²) D->E F Prediction of Activity for New Compounds E->F

A generalized workflow for a QSAR study of UV absorbers.

Benzimidazole_SAR cluster_core Benzimidazole Core cluster_substituents Key Substituent Positions Core Benzimidazole Scaffold R1 Position 2: Aryl/Heteroaryl Group (e.g., Phenyl, Furan) - Influences λmax and SPF Core->R1 influences R2 Position 5: Electron-withdrawing/donating group (e.g., -SO3H, -COOH) - Affects water solubility and electronic properties Core->R2 influences R3 Substituents on 2-Aryl Ring (e.g., -OH, -OCH3) - Modulates antioxidant activity and SPF R1->R3 can have

Key structural features of benzimidazoles influencing UV absorption.

References

The Critical Role of Excipients in Optimizing Bisdisulizole Disodium Sunscreen Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bisdisulizole disodium (B8443419), a water-soluble and highly photostable UVA II filter, is a valuable component in modern sunscreen formulations.[1][2][3] However, its efficacy and cosmetic elegance are not solely dependent on its intrinsic properties. The selection and combination of excipients play a pivotal role in the final product's sun protection factor (SPF), photostability, and sensory attributes. This guide provides a comparative analysis of how different formulation excipients can impact the performance of sunscreens containing Bisdisulizole disodium, supported by experimental data and detailed methodologies.

Data Presentation: The Influence of Excipients on Sunscreen Performance

The following tables summarize the potential quantitative and qualitative impacts of key excipient categories on the performance of a this compound-based sunscreen. It is important to note that the specific effects can be formulation-dependent.

Table 1: Impact of Film-Forming Polymers on SPF and Water Resistance

Film-Forming PolymerConcentration (%)Expected Impact on SPFWater ResistanceSensory Impact
PVP/Eicosene Copolymer1-3Synergistic SPF increase[4]ExcellentCan impart a tacky feel at higher concentrations
C30-38 Olefin/Isopropyl Maleate/MA Copolymer1-2Significant SPF enhancement[4][5]Very GoodProvides a light, non-greasy feel[4]
Acrylates/Octylacrylamide Copolymer2-4Moderate SPF boostGoodForms a flexible film, can feel tight on the skin
Maleated Soybean Oil Glyceryl/Octyldodecanol Esters2Significant increase in static SPF value[6]GoodNature-derived, good sensory profile[6]

Table 2: Influence of Emollients on Sensory Profile and UV Filter Performance

EmollientPolarityImpact on UVA ProtectionSpreadabilityGreasiness
Dibutyl AdipateHighOptimizes UVA protection[7][8]HighLow
C12-15 Alkyl BenzoateHighFavorable for UVA protection[7][8]HighLow to Moderate
Caprylic/Capric TriglycerideMediumModerate UVA protectionMediumModerate
Dicaprylyl CarbonateLowDecreased UVA protection[7][8]HighLow

Table 3: Role of Rheology Modifiers in Formulation Stability and Application

Rheology ModifierTypical Use Level (%)Effect on ViscositySuspension of UV FiltersSensory Feel
Carbomer0.2-0.5HighExcellentCan feel sticky if not neutralized properly
Xanthan Gum0.5-1.5HighGoodCan have a slightly stringy texture
Acrylates/C10-30 Alkyl Acrylate Crosspolymer0.1-0.5HighExcellentShear-thinning, pleasant application
Silica1-5ModerateGoodCan provide a matte finish

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sunscreen performance. Below are protocols for key experiments.

In Vitro Sun Protection Factor (SPF) Determination

This method is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.[9][10]

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used to mimic the surface of the skin.[11][12] Two types of plates, molded and sandblasted, are often used together in a "double plate" approach for more reliable measurements.[11]

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied uniformly onto the PMMA plate.[10] Automated application using a robotic system can ensure reproducibility.[11]

  • Drying: The sunscreen film is allowed to dry for a defined period.

  • Initial Spectrophotometric Measurement: The absorbance of the sunscreen-coated plate is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[10]

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Final Spectrophotometric Measurement: The absorbance is measured again post-irradiation.[13]

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.[10][13]

Photostability Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the stability of this compound.[1]

  • Sample Preparation: A solution of the sunscreen formulation is prepared in a suitable solvent.

  • Initial Analysis: The initial concentration of this compound is determined using a validated HPLC method. A C18 column is typically effective for separation.[1] The mobile phase is often a gradient mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol.[1]

  • UV Exposure: The sunscreen formulation is exposed to a controlled dose of UV radiation in a photostability chamber.

  • Post-Exposure Analysis: The concentration of this compound is measured again using the same HPLC method.

  • Degradation Calculation: The percentage of degradation is calculated by comparing the initial and final concentrations.

Sensory Evaluation

A trained sensory panel is used to assess the cosmetic attributes of the formulations.[14][15]

  • Panelist Training: A panel of trained judges (e.g., 12 individuals) is used to evaluate the sensory attributes.[14]

  • Sample Application: A standardized amount of each formulation is applied to the inner forearm of the panelists.[16]

  • Attribute Evaluation: Panelists rate various sensory attributes such as spreadability, absorption, oiliness, stickiness, and residual feel on a structured scale (e.g., a 5-point Just-About-Right scale).[14][16]

  • Data Analysis: The results are statistically analyzed to identify significant differences between formulations.[17]

Visualizing the Impact: Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between excipients and sunscreen performance.

Experimental_Workflow_SPF_Testing cluster_prep Preparation cluster_measurement Measurement & Analysis start Start prep_plate Prepare PMMA Plate start->prep_plate Step 1 apply_sunscreen Apply Sunscreen (1.3 mg/cm²) prep_plate->apply_sunscreen Step 2 dry_film Dry Film apply_sunscreen->dry_film Step 3 initial_abs Initial Absorbance Measurement (290-400nm) dry_film->initial_abs Step 4 uv_irrad UV Irradiation initial_abs->uv_irrad Step 5 final_abs Final Absorbance Measurement uv_irrad->final_abs Step 6 calc_spf Calculate In Vitro SPF final_abs->calc_spf Step 7 end_node End calc_spf->end_node Step 8

Caption: Workflow for In Vitro SPF Determination.

Excipient_Impact_Pathway cluster_excipients Excipient Categories cluster_properties Formulation Properties cluster_performance Performance Metrics film_former Film Formers film_uniformity Film Uniformity film_former->film_uniformity water_resistance Water Resistance film_former->water_resistance emollient Emollients spreadability Spreadability emollient->spreadability sensory_feel Sensory Feel emollient->sensory_feel rheology_modifier Rheology Modifiers rheology_modifier->spreadability viscosity Viscosity rheology_modifier->viscosity spf SPF film_uniformity->spf spreadability->film_uniformity viscosity->spreadability user_compliance User Compliance sensory_feel->user_compliance spf->user_compliance water_resistance->spf

Caption: Logical Relationship of Excipients and Performance.

References

Safety Operating Guide

Proper Disposal of Bisdisulizole Disodium: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Bisdisulizole disodium (B8443419), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Bisdisulizole disodium with appropriate personal protective equipment (PPE). According to safety data sheets, this includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][2] In case of a spill, do not let the product enter drains.[1] Spilled material should be swept up, shoveled, and placed in suitable, closed containers for disposal.[1]

Core Disposal Procedure

The primary and recommended method for the disposal of this compound, whether it is surplus, non-recyclable, or waste material, is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in a manner that is compliant with all applicable environmental regulations. Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.

ParameterInformationSource
Hazard Classifications Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3)[1]
Primary Disposal Method Contact a licensed professional waste disposal service.[1]
Contaminated Packaging Dispose of as unused product.[1]
Environmental Precautions Do not let product enter drains.[1]
Transport Information Not classified as dangerous goods for transport.[1][2]

Experimental Protocols for Chemical Degradation (For Specialist Consideration)

While professional disposal is the standard, research into the degradation of structurally similar compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), suggests potential chemical degradation pathways. These methods are complex, require specialized equipment and expertise, and should not be attempted for routine laboratory disposal. They are presented here for informational purposes for professionals in chemical waste management.

Studies have shown that PBSA can be degraded through advanced oxidation processes, such as UV irradiation in the presence of hydrogen peroxide (H2O2) or chlorine.[3][4] The degradation rate is influenced by factors like pH, with more effective degradation observed in alkaline (pH 12) and acidic (pH 4) conditions.[3] Direct photolysis and reactions with hydroxyl (•OH) and chlorine (•Cl) radicals are the primary mechanisms of degradation.[4][5]

Neutralization of the sulfonic acid groups is another potential step in treatment. This can be achieved by carefully reacting the compound with a base, such as sodium hydroxide (B78521) (caustic soda), to form a salt and water.[6][7] This process must be performed with extreme caution due to the potential for a violent reaction.[7]

It must be reiterated that these chemical degradation methods are not a substitute for professional waste disposal and should only be considered by qualified personnel with the appropriate safety infrastructure.

Environmental Fate and Ecotoxicity

There is limited specific data available on the ecotoxicity, persistence, and bioaccumulation of this compound itself.[1][2] However, as a water-soluble organic compound used as a UV filter, it is part of a class of substances considered emerging contaminants of potential concern for aquatic environments.[8][9] Benzimidazole derivatives, as a broader category, are known to have applications as fungicides and can be environmental pollutants.[1][2] Therefore, preventing the entry of this compound into waterways is a critical aspect of its proper disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe spill Accidental Spill Occurs start->spill Potential Event assess_quantity Assess Quantity of Waste small_quantity Small Quantity (e.g., residual in container) assess_quantity->small_quantity Small large_quantity Bulk Quantity (e.g., expired stock) assess_quantity->large_quantity Bulk contain Securely Contain Waste in a Labeled, Closed Container small_quantity->contain large_quantity->contain ppe->assess_quantity spill_procedure Follow Spill Protocol: 1. Evacuate and Ventilate 2. Contain Spill (do not flush to drain) 3. Absorb with Inert Material 4. Collect and Place in Waste Container ppe->spill_procedure storage Store Securely in Designated Hazardous Waste Area contain->storage spill->ppe Ensure PPE is worn spill_procedure->contain contact_disposal Contact Licensed Professional Waste Disposal Service documentation Complete Hazardous Waste Manifest/Documentation contact_disposal->documentation end End: Waste Collected by Disposal Service documentation->end storage->contact_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bisdisulizole Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bisdisulizole disodium (B8443419), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling Bisdisulizole disodium, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields. A face shield may also be necessary.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves. Inspect gloves prior to use and use proper glove removal technique.Not specified in search results.
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. Ensure adequate ventilation.Not specified in search results.

Note: While specific material recommendations for gloves and clothing were not available in the provided search results, it is best practice to consult with safety suppliers to select materials resistant to the specific chemical composition of the substance being handled.

Operational and Handling Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge steam.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from foodstuff containers or incompatible materials.[1]

  • Store under an inert atmosphere at 2-8°C.[2]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Contain the spill, and then collect with suitable, non-combustible absorbent material and place in a container for disposal according to local regulations.[1]

First-Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]

  • In all cases of exposure, consult a physician.[2]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

  • Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] Dispose of as unused product.[2]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a spill of this compound in a laboratory setting.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Spill with Non-Sparking Tools contain->collect container Place in Labeled, Closed Container collect->container decontaminate Decontaminate Spill Area container->decontaminate disposal Dispose of Waste per Regulations decontaminate->disposal report Report Incident disposal->report end Spill Managed report->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.